Phenol-d6
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-deuteriooxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O/c7-6-4-2-1-3-5-6/h1-5,7H/i1D,2D,3D,4D,5D/hD | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWSIDIOOBJBQZ-QNKSCLMFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])O[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80893477 | |
| Record name | Phenol-d6 | |
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Molecular Weight |
100.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hygroscopic solid; [Sigma-Aldrich MSDS] | |
| Record name | Phenol-d6 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
13127-88-3 | |
| Record name | Phen-2,3,4,5,6-d5-ol-d | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13127-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2H6)Phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013127883 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol-d6 | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2H6)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.770 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Phenol-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenol-d6 (C₆D₆O), a deuterated analog of phenol, serves as a crucial tool in a multitude of scientific disciplines, particularly in pharmaceutical research, mechanistic studies, and advanced analytical applications. The substitution of protium (¹H) with deuterium (²H) atoms on both the aromatic ring and the hydroxyl group imparts subtle yet significant changes to its physicochemical properties. These alterations, most notably the kinetic isotope effect (KIE), provide researchers with a powerful probe to elucidate reaction mechanisms, trace metabolic pathways, and enhance the accuracy of quantitative analyses. This technical guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental methodologies, and visual representations of key processes to support its application in research and development.
Core Chemical and Physical Properties
The fundamental properties of this compound are summarized in the tables below, offering a direct comparison with its non-deuterated counterpart where applicable. These values are essential for designing and interpreting experiments involving this isotopically labeled compound.
General Properties
| Property | Value | Reference |
| Chemical Formula | C₆D₆O | [1] |
| Molecular Weight | 100.15 g/mol | [1] |
| CAS Number | 13127-88-3 | [1] |
| Appearance | White to off-white crystalline solid | [2] |
| Isotopic Purity | Typically ≥98 atom % D | [1] |
Physical Constants
| Property | Value | Unit |
| Melting Point | 40-42 | °C[1][3][4] |
| Boiling Point | 182 | °C[1][4] |
| Density | 1.140 | g/mL at 25 °C[1] |
| Vapor Pressure | 0.36 | mmHg at 20 °C[1] |
| Vapor Density | 3.24 | (vs air)[1] |
Solubility
| Solvent | Solubility | Notes |
| Water | 84 g/L | [5] |
| Organic Solvents | Soluble in ethanol, methanol, acetone, and diethyl ether. | [2] |
Spectroscopic Data
Spectroscopic analysis is fundamental to the identification and quantification of this compound. The following sections detail the key spectral characteristics.
Mass Spectrometry
Mass spectrometry of this compound reveals a characteristic mass-to-charge ratio (m/z) reflecting the incorporation of six deuterium atoms.
| Parameter | Value |
| Molecular Ion (M+) | 100.1 |
| Major Fragments (m/z) | 99, 71, 42 |
Data sourced from NIST Mass Spectrometry Data Center.[6]
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits shifts in vibrational frequencies compared to phenol, particularly for bonds involving deuterium.
| Functional Group | Wavenumber (cm⁻¹) | Notes |
| O-D Stretch | ~2450 | Shifted from the broad O-H stretch (~3300-3600 cm⁻¹) in phenol. |
| Aromatic C-D Stretch | ~2250 | Shifted from the aromatic C-H stretch (~3030 cm⁻¹) in phenol. |
| C-O Stretch | ~1200 | |
| Aromatic C=C Stretch | ~1580, ~1470 |
Characteristic vibrational frequencies are approximate and can vary based on the sample preparation method.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the near-complete deuteration, the ¹H NMR spectrum of high-purity this compound will show minimal residual proton signals. It is widely used as a solvent in NMR spectroscopy for the analysis of other compounds.[7]
Experimental Protocols
Detailed methodologies are crucial for the accurate determination and application of this compound's properties.
Synthesis of this compound from Benzene-d6
A common laboratory-scale synthesis of this compound involves the sulfonation of Benzene-d6 followed by alkali fusion.
Materials:
-
Benzene-d6
-
Fuming sulfuric acid (oleum)
-
Sodium hydroxide
-
Hydrochloric acid (concentrated)
Procedure:
-
Sulfonation: Slowly add Benzene-d6 to an equal volume of fuming sulfuric acid with constant stirring in an ice bath to control the exothermic reaction. After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., on a steam bath) for several hours to ensure complete reaction, forming benzene-d6-sulfonic acid.
-
Neutralization and Salt Formation: Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated solution of sodium hydroxide. Continue adding sodium hydroxide until the solution is strongly alkaline.
-
Alkali Fusion: Evaporate the neutralized solution to dryness to obtain sodium benzene-d6-sulfonate. Mix the dry salt with a significant excess of solid sodium hydroxide in a nickel or iron crucible. Heat the mixture to a high temperature (typically 300-350 °C) until it fuses. This converts the sulfonate to sodium phenoxide-d5.
-
Acidification and Isolation: Allow the fused mass to cool and then dissolve it in water. Acidify the solution with concentrated hydrochloric acid. This compound will separate as an oil or solid.
-
Purification: Extract the this compound with a suitable organic solvent (e.g., diethyl ether). Wash the organic extract with water, dry it over an anhydrous salt (e.g., sodium sulfate), and remove the solvent by distillation. The crude this compound can be further purified by distillation or recrystallization.
Determination of Physical Properties
Melting Point: The melting point can be determined using a standard melting point apparatus. A small amount of the crystalline this compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.
Boiling Point: The boiling point can be determined by simple distillation. A sample of this compound is heated in a distillation flask, and the temperature at which the vapor pressure equals the atmospheric pressure and the liquid boils is recorded.
Spectroscopic Analysis
FTIR Spectroscopy (Solid Sample - KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.
-
Place a portion of the mixture into a pellet press and apply pressure to form a thin, transparent pellet.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
GC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane or methanol).
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph.
-
Chromatographic Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a 5% phenyl-methylpolysiloxane column). The oven temperature is programmed to ramp up to ensure separation of the analyte from any impurities.
-
Mass Spectrometric Detection: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron ionization), and the resulting fragments are detected based on their mass-to-charge ratio.
Visualizations
Synthesis of this compound
Caption: A simplified workflow for the synthesis of this compound from Benzene-d6.
Metabolic Pathway of Phenol
The metabolic pathway of phenol typically proceeds via hydroxylation to form catechol, which is then further metabolized. This compound is used to study the kinetic isotope effects of these enzymatic reactions.
Caption: The initial steps in the aerobic biodegradation pathway of phenol.
Experimental Workflow for Kinetic Isotope Effect Study
A typical workflow for investigating the kinetic isotope effect in the oxidation of phenol using this compound.
Caption: A workflow for determining the kinetic isotope effect of phenol oxidation.
Conclusion
This compound is an indispensable tool for researchers in chemistry and drug development. Its unique properties, stemming from the replacement of hydrogen with deuterium, allow for detailed investigations into reaction mechanisms and metabolic pathways. The data and protocols presented in this guide are intended to provide a solid foundation for the effective application of this compound in a laboratory setting. Accurate and reproducible results are contingent upon the use of well-characterized, high-purity material and the careful implementation of established experimental procedures.
References
- 1. A comprehensive kinetic model for phenol oxidation in seven advanced oxidation processes and considering the effects of halides and carbonate | NSF Public Access Repository [par.nsf.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Enhanced benzene alkylation via cyclohexene activation regulated by grafted sulfonic groups [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. Sciencemadness Discussion Board - Synthesis of phenol from benzene - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. mdpi.com [mdpi.com]
A Technical Guide to the Physical Properties of Phenol-d6
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physical properties of Phenol-d6 (C₆D₆O), a deuterated analogue of phenol. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work, such as in nuclear magnetic resonance (NMR) spectroscopy, as an internal standard, or in studies of drug metabolism.
Core Physical Properties of this compound
The following table summarizes the key physical and chemical properties of this compound, providing a quick reference for laboratory use.
| Property | Value | Units |
| Molecular Formula | C₆D₆O | |
| Molecular Weight | 100.15 | g/mol |
| CAS Number | 13127-88-3 | |
| Appearance | White crystalline solid | |
| Melting Point | 40-42 | °C |
| Boiling Point | 182 | °C |
| Density | 1.140 | g/mL at 25 °C |
| Solubility in Water | 84 | g/L |
| Vapor Pressure | 0.36 | mmHg at 20 °C |
| Isotopic Purity | ≥98 | atom % D |
Experimental Protocols
Detailed methodologies for the determination of key physical properties are outlined below. These protocols are based on established analytical techniques for phenols and can be adapted for this compound.
Determination of Melting Point
The melting point of this compound can be determined using the capillary tube method.
Apparatus:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
A small amount of solid this compound is finely ground using a mortar and pestle.
-
The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate, and the temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded. This range represents the melting point.
Determination of Boiling Point
The boiling point of this compound can be determined using a distillation apparatus or a Thiele tube.
Apparatus:
-
Distillation flask
-
Condenser
-
Receiving flask
-
Thermometer
-
Heating mantle or oil bath
-
Boiling chips
Procedure (Distillation Method):
-
A sample of this compound is placed in the distillation flask along with a few boiling chips.
-
The distillation apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask.
-
The flask is heated gently.
-
The temperature at which a steady stream of distillate is collected in the receiving flask is recorded as the boiling point.
Determination of Density
The density of this compound can be determined using a pycnometer.
Apparatus:
-
Pycnometer (a specific volume flask)
-
Analytical balance
-
Water bath
Procedure:
-
The empty pycnometer is weighed.
-
The pycnometer is filled with this compound and weighed again.
-
The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., water) and weighed.
-
The density of this compound is calculated using the weights and the known density of the reference liquid.
Determination of Solubility
The solubility of this compound in a given solvent (e.g., water) can be determined by creating a saturated solution.
Apparatus:
-
Beaker or flask
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Filtration apparatus
Procedure:
-
An excess amount of this compound is added to a known volume of the solvent at a specific temperature.
-
The mixture is stirred until equilibrium is reached (i.e., no more solid dissolves).
-
The saturated solution is filtered to remove any undissolved solid.
-
A known volume of the filtrate is carefully evaporated to dryness, and the mass of the dissolved this compound is measured.
-
The solubility is then calculated as the mass of solute per volume of solvent.
Applications in Research and Drug Development
This compound is a crucial tool in various scientific applications, primarily due to the unique properties of its deuterium atoms.
Use as an Internal Standard in Mass Spectrometry
One of the primary applications of this compound is as an internal standard for the quantification of phenol in biological and environmental samples using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The workflow for this application can be visualized as follows:
Caption: Workflow for the use of this compound as an internal standard.
Role in NMR Spectroscopy
This compound is also utilized as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy.[2] Its deuterated nature means it does not produce a significant signal in ¹H NMR spectra, thus preventing interference with the signals from the analyte of interest.
Spectroscopic Data
The identity and purity of this compound are confirmed using various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence of protons, indicating high isotopic purity. ¹³C NMR provides information about the carbon skeleton.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound shows characteristic absorptions for the C-D bonds and the aromatic ring, which differ from those of non-deuterated phenol.[3][4]
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of this compound, which is higher than that of phenol due to the presence of deuterium atoms.[5]
References
Phenol-d6: A Technical Guide for Researchers
This technical guide provides comprehensive information on Phenol-d6, a deuterated analog of phenol, for researchers, scientists, and drug development professionals. It covers its fundamental properties, applications, and a representative experimental workflow for its use as an internal standard.
Core Properties of this compound
This compound, also known as hexadeuteriophenol, is a form of phenol where the five hydrogen atoms on the aromatic ring and the hydrogen atom of the hydroxyl group are replaced with deuterium. This isotopic substitution makes it a valuable tool in various analytical and research applications, particularly in mass spectrometry-based methods.
| Property | Value | References |
| CAS Number | 13127-88-3 | [1][2][3][4][5][6][7][8] |
| Molecular Formula | C₆D₆O | [1][2][3][4][7] |
| Molecular Weight | 100.15 g/mol (or 100.1482 g/mol ) | [1][2][3][8][9][10] |
| Appearance | Solid | [4] |
| Synonyms | (2H6)Phenol, Hexadeuteriophenol, Phenol-d5, OD | [2][4] |
Key Applications in Research
This compound serves as a critical tool in a variety of scientific and analytical applications:
-
Internal Standard for Quantification : Its most common application is as an internal standard for the precise quantification of phenol and related phenolic compounds in various matrices using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][2][3] The near-identical physicochemical properties to non-deuterated phenol ensure similar behavior during sample preparation and analysis, allowing for accurate correction of variations.[3]
-
Metabolic Studies : In pharmaceutical and environmental research, this compound is employed to trace and study the metabolic pathways of phenol and drugs containing a phenolic moiety.[1] This helps in understanding their stability, pharmacokinetics, and biotransformation.
-
NMR Applications : Due to its high purity, this compound is also utilized in Nuclear Magnetic Resonance (NMR) spectroscopy for instrument verification and calibration.[1]
-
Environmental Analysis : It is used as a certified reference material for environmental monitoring, for instance, in methods like EPA 625 for the analysis of semivolatile organic compounds in water.[5]
Experimental Protocol: Phenol Quantification using this compound as an Internal Standard
The following is a representative methodology for the quantification of phenol in a water sample using this compound as an internal standard, followed by GC-MS or LC-MS analysis.
1. Sample Preparation:
-
Spiking: An accurately known amount of this compound solution is added to the water sample.
-
Solid Phase Extraction (SPE): The spiked water sample is passed through an SPE cartridge to extract both the analyte (phenol) and the internal standard (this compound).[3]
-
Elution: The trapped analytes are then eluted from the SPE cartridge using a suitable organic solvent, such as dichloromethane.[3]
-
Concentration: The resulting eluate is concentrated to a small, known volume (e.g., 1 mL) under a gentle stream of nitrogen to increase the concentration of the analytes.[3]
2. Instrumental Analysis:
-
The concentrated extract is then injected into a GC-MS or LC-MS system for analysis.
3. Data Analysis:
-
The concentration of phenol in the original sample is determined by comparing the peak area of the phenol to the peak area of the known amount of this compound internal standard.
Figure 1: General experimental workflow for phenol quantification using this compound.
Metabolic Fate of Phenol
This compound is instrumental in elucidating the metabolic pathways of phenol. In biological systems, phenol undergoes biotransformation, primarily through oxidation. Peroxidases, such as myeloperoxidase and horseradish peroxidase, can catalyze the oxidation of phenol. This process can lead to the formation of reactive intermediates and metabolites like 4,4'-biphenol and diphenoquinone. These reactive species can then conjugate with molecules like glutathione. Understanding these pathways is crucial in toxicology and drug metabolism studies.
Figure 2: Simplified metabolic pathway of phenol.
References
- 1. This compound | ZEOTOPE [zeotope.com]
- 2. Phenol-dâ (D, 98%) - Cambridge Isotope Laboratories, DLM-370-5 [isotope.com]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 苯酚-d6 certified reference material, 2000 μg/mL in methylene chloride | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound- [webbook.nist.gov]
- 7. This compound- [webbook.nist.gov]
- 8. This compound D 99atom 13127-88-3 [sigmaaldrich.com]
- 9. This compound | C6H6O | CID 123295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Beer-Derived (Poly)phenol Metabolism in Individuals With and Without Metabolic Syndrome: A Comparative Dietary Intervention - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Isotopic Landscape: A Technical Guide to the Isotopic Purity of Phenol-d6 for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the precise world of mass spectrometry, the quality of internal standards is paramount. This guide provides an in-depth exploration of the isotopic purity of Phenol-d6 (C₆D₆O), a critical reagent for accurate quantification. Understanding and verifying the isotopic purity of this deuterated standard is essential for robust and reliable analytical data in research, clinical, and pharmaceutical settings.
The Critical Role of Isotopic Purity in Mass Spectrometry
Deuterated compounds, such as this compound, are the gold standard for internal standards in quantitative mass spectrometry, primarily used in isotope dilution mass spectrometry (IDMS).[1] Their chemical behavior is nearly identical to their non-deuterated (protio) counterparts, allowing them to co-elute during chromatographic separation and experience similar ionization efficiencies and matrix effects in the mass spectrometer.[1][2] The mass difference allows the instrument to distinguish between the analyte and the internal standard.[1]
However, the presence of incompletely deuterated isotopologues (e.g., Phenol-d5) or protio Phenol (Phenol-d0) within the this compound standard can lead to significant analytical errors. These impurities can interfere with the accurate measurement of the analyte, leading to an underestimation or overestimation of its concentration. Therefore, a thorough characterization of the isotopic purity of this compound is a prerequisite for its use in sensitive and regulated bioanalysis.
Understanding Isotopic Purity: Enrichment vs. Abundance
It is crucial to distinguish between two key terms: isotopic enrichment and species abundance.[3][4]
-
Isotopic Enrichment: This refers to the percentage of deuterium at a specific labeled position within a molecule. For example, a 99% isotopic enrichment for this compound means that at each of the six possible positions for deuterium, there is a 99% probability of finding a deuterium atom and a 1% probability of finding a hydrogen atom.[3][4]
-
Species Abundance: This refers to the percentage of the entire population of molecules that have a specific isotopic composition.[3][4] Due to the statistical nature of deuteration, a 99% isotopic enrichment does not equate to 99% of the molecules being the fully deuterated this compound (D6 species). There will be a distribution of other isotopologues (D5, D4, etc.).
The theoretical species abundance can be calculated using a binomial expansion, often visualized with Pascal's triangle.[4][5]
Quantitative Data on this compound Purity
Commercially available this compound is typically offered with high isotopic purity. The table below summarizes the stated purity levels from various suppliers. It is important to note that "atom % D" generally refers to the isotopic enrichment.
| Supplier | Product Number | Stated Isotopic Purity (atom % D) | Chemical Purity |
| Sigma-Aldrich | 176060 | 99 | 99% (CP) |
| Cambridge Isotope Laboratories | DLM-370-5 | 98 | 98% |
Data compiled from publicly available product information.[6]
The following table illustrates the theoretical distribution of isotopologues for this compound at different isotopic enrichment levels.
| Isotopic Enrichment | % D6 Species | % D5H1 Species | % D4H2 Species |
| 98.0% | 88.58% | 10.85% | 0.55% |
| 99.0% | 94.15% | 5.71% | 0.14% |
| 99.5% | 97.04% | 2.93% | 0.04% |
Calculated using the binomial expansion formula: P(k) = [n! / (k!(n-k)!)] * (E^k) * ((1-E)^(n-k)), where n=6 (number of deuterium atoms), k is the number of deuterium atoms in the isotopologue, and E is the isotopic enrichment.
Experimental Protocols for Purity Determination
The isotopic and chemical purity of this compound should be experimentally verified. High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the two primary techniques for this purpose.[7]
Isotopic Purity Analysis by Mass Spectrometry
High-resolution mass spectrometry can distinguish between the different isotopologues of this compound based on their precise mass-to-charge (m/z) ratios.
Methodology:
-
Sample Preparation: Dissolve the this compound standard in a suitable solvent (e.g., methanol, acetonitrile) to a concentration appropriate for the mass spectrometer being used.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, capable of resolving the small mass differences between isotopologues.
-
Data Acquisition: Acquire full-scan mass spectra over the relevant m/z range for this compound (around m/z 100).
-
Data Analysis:
Purity Analysis by NMR Spectroscopy
NMR spectroscopy, particularly ¹H-NMR and ¹³C-NMR, is a powerful tool for assessing both isotopic and chemical purity.
Methodology:
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a high-purity deuterated solvent (e.g., chloroform-d, DMSO-d6) in an NMR tube.[10] A typical concentration is 5-10 mg/mL.[11]
-
¹H-NMR Analysis:
-
Acquire a quantitative ¹H-NMR spectrum. A long relaxation delay (D1) is crucial for accurate integration.
-
The presence of small signals in the aromatic region (typically 6.7-7.2 ppm) indicates the presence of residual protons in the Phenol-d5, -d4, etc. isotopologues.
-
The isotopic purity can be estimated by comparing the integral of the residual proton signals to the integral of a known internal standard or to the residual solvent peak if its concentration is known.
-
-
¹³C-NMR Analysis:
-
Acquire a proton-decoupled ¹³C-NMR spectrum.
-
The carbon signals will be split into multiplets due to coupling with deuterium. For example, a carbon bonded to one deuterium will appear as a triplet.
-
The presence of singlets in the aromatic region would indicate the presence of carbons bonded to hydrogen, confirming incomplete deuteration.
-
This technique is also excellent for identifying carbon-containing chemical impurities.[10]
-
Common Impurities in this compound
Besides isotopic impurities, chemical impurities can also be present in this compound, arising from the synthesis of the precursor phenol. Phenol is commonly produced via the cumene process, and potential impurities include:
-
Acetone
-
Cumene
-
α-Methylstyrene
-
Acetophenone
-
2-Methylbenzofuran
These impurities can often be detected by GC-MS or NMR analysis.[12]
Conclusion
The isotopic and chemical purity of this compound are critical parameters that directly impact the accuracy and reliability of quantitative mass spectrometry assays. Researchers, scientists, and drug development professionals must have a thorough understanding of the methods used to assess this purity. By employing high-resolution mass spectrometry and NMR spectroscopy, the isotopic distribution and the presence of any chemical contaminants can be accurately determined. This ensures that this compound used as an internal standard meets the high-quality requirements for robust and reproducible analytical results.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. scientificlabs.ie [scientificlabs.ie]
- 4. Enrichment â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 5. ukisotope.com [ukisotope.com]
- 6. Phenol-dâ (D, 98%) - Cambridge Isotope Laboratories, DLM-370-5 [isotope.com]
- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Phenol - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Stability and Storage of Phenol-d6
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for Phenol-d6. It is intended to serve as a critical resource for researchers, scientists, and professionals in drug development who utilize deuterated compounds. This guide details recommended handling procedures, potential degradation pathways, and analytical methodologies for stability assessment, ensuring the integrity and purity of this compound in experimental settings.
Core Principles of this compound Stability
This compound, a deuterated analog of phenol, is generally a stable compound when stored and handled correctly. However, its stability can be compromised by several factors, including exposure to light, temperature fluctuations, moisture, and incompatible chemical agents. The primary challenges in maintaining the integrity of this compound are its hygroscopic nature and susceptibility to oxidation.
The substitution of hydrogen with deuterium atoms imparts a kinetic isotope effect, which can influence the rate of chemical reactions, including degradation. While this can sometimes lead to enhanced stability compared to the non-deuterated counterpart, proper storage and handling remain paramount.
Recommended Storage and Handling Conditions
To ensure the long-term stability and isotopic purity of this compound, the following storage and handling conditions are recommended. These conditions are a synthesis of information from various suppliers and safety data sheets.
Table 1: Recommended Storage and Handling Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerated at +2°C to +8°C is the most commonly recommended temperature.[1][2][3] Some suppliers also list storage at +20°C.[4] | Lower temperatures slow down the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[5] | Prevents oxidation and minimizes exposure to atmospheric moisture, which can lead to hygroscopic absorption and potential H/D exchange. |
| Light | Protect from light by storing in an amber or opaque container.[1][2][3] | Phenolic compounds can be susceptible to photolytic degradation. |
| Moisture | Store in a desiccated environment.[1][2][3] | This compound is hygroscopic and can absorb water from the air, which may lead to isotopic dilution through H/D exchange at the hydroxyl group. |
| Container | Use a tightly sealed, appropriate container. Phenolic-lined steel or stainless steel is recommended for long-term storage of phenols.[5] | Prevents contamination and exposure to air and moisture. |
| Handling | Handle in a well-ventilated area, preferably under a chemical fume hood. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. | Phenol and its deuterated analog are toxic and can be rapidly absorbed through the skin.[6] |
Chemical Stability and Incompatibilities
This compound is chemically stable under standard ambient conditions when stored as recommended. However, it is incompatible with certain classes of chemicals that can promote its degradation.
Table 2: Chemical Incompatibilities of this compound
| Incompatible Materials | Potential Outcome |
| Strong Oxidizing Agents | Can lead to oxidation of the phenol ring, forming colored degradation products such as quinones.[6][7] |
| Strong Acids | May catalyze degradation reactions.[6][7] |
| Strong Bases | May catalyze degradation reactions.[6][7] |
| Acid Chlorides, Acid Anhydrides | Can react with the hydroxyl group. |
| Aldehydes | Can undergo condensation reactions. |
Potential Degradation Pathways
Understanding the potential degradation pathways of this compound is crucial for developing stability-indicating analytical methods and for interpreting stability data. The primary degradation pathway for phenols is oxidation.
Oxidation to Quinones
Phenols are susceptible to oxidation, which can be initiated by air, light, or oxidizing agents. The initial step often involves the formation of a phenoxy radical. This can then lead to the formation of various colored degradation products, with benzoquinones being a common outcome. The deuteration of the aromatic ring is not expected to fundamentally change this pathway, although the reaction kinetics may be altered.
Experimental Protocols for Stability Assessment
Assessing the stability of this compound requires the use of validated, stability-indicating analytical methods that can separate the intact compound from any potential degradation products. Forced degradation studies are typically performed to generate these degradation products and to demonstrate the specificity of the analytical method.[8]
Forced Degradation Study Protocol
This protocol outlines the conditions for a typical forced degradation study, which can be adapted for this compound.[9]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the stock solution. Incubate at 60°C for a specified period (e.g., 24 hours).
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the stock solution. Incubate at 60°C for a specified period.
-
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to the stock solution. Store at room temperature for a specified period.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 80°C) in a sealed vial.
-
Photolytic Degradation: Expose the stock solution to a controlled light source (e.g., in a photostability chamber).
-
-
Sample Analysis: At various time points, withdraw aliquots from each stress condition, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating method.
Stability-Indicating HPLC-UV Method
High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique for stability studies. The following is a representative protocol that can be used as a starting point for developing a validated method for this compound.
Table 3: Representative HPLC-UV Method Parameters for Phenol Analysis
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[10] |
| Mobile Phase | A gradient of acetonitrile and water (with a small amount of acid, e.g., 0.1% phosphoric acid, for peak shaping) is a common starting point.[10][11] |
| Flow Rate | 1.0 mL/min[12] |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30°C |
| Detection Wavelength | 274 nm[12] |
Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[13][14] Validation parameters include specificity, linearity, range, accuracy, precision, and robustness.
GC-MS for Purity and Degradation Product Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for assessing the purity of this compound and for identifying volatile degradation products.[15] Due to the polar nature of phenols, derivatization is often employed to improve chromatographic performance.[1]
Protocol for GC-MS Analysis with Silylation:
-
Derivatization:
-
Evaporate a known amount of the this compound sample to dryness under a stream of nitrogen.
-
Add a silylating agent (e.g., BSTFA with 1% TMCS) and a suitable solvent (e.g., pyridine or acetonitrile).
-
Heat the mixture (e.g., at 60-70°C) for a specified time to ensure complete derivatization.[1]
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) is typically used.[15][16]
-
Injector: Splitless injection is often used for trace analysis.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes (e.g., initial temperature of 60°C, ramped to 280-300°C).[16][17]
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a suitable mass range to detect the derivatized this compound and its potential degradation products.
-
Logical Workflow for Stability Assessment
The following diagram illustrates a logical workflow for assessing the stability of a deuterated compound like this compound.
Conclusion
Maintaining the stability and isotopic purity of this compound is essential for its effective use in research and development. By adhering to the recommended storage conditions of refrigeration, desiccation, and protection from light, in a tightly sealed container under an inert atmosphere, users can significantly extend the shelf-life of the compound. Understanding the potential degradation pathways, primarily oxidation, and employing validated stability-indicating analytical methods like HPLC-UV and GC-MS are critical for ensuring the quality and reliability of experimental data. This guide provides the foundational knowledge and protocols to enable researchers to confidently handle, store, and assess the stability of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Phenol-dâ (D, 98%) - Cambridge Isotope Laboratories, DLM-370-5 [isotope.com]
- 3. ââISOLED-Dâ¢Phenol-Dâ (D, 98%)â | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 4. Phenol D6 | CAS 13127-88-3 | LGC Standards [lgcstandards.com]
- 5. old.westlakeepoxy.com [old.westlakeepoxy.com]
- 6. This compound D 99atom 13127-88-3 [sigmaaldrich.com]
- 7. This compound | 13127-88-3 [chemicalbook.com]
- 8. acdlabs.com [acdlabs.com]
- 9. benchchem.com [benchchem.com]
- 10. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. epa.gov [epa.gov]
- 13. benchchem.com [benchchem.com]
- 14. hmrlabs.com [hmrlabs.com]
- 15. Application Note on GC/MS analysis of phenols | Laboratory Talk [laboratorytalk.com]
- 16. matec-conferences.org [matec-conferences.org]
- 17. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide to the Synthesis and Purification of Phenol-d6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of Phenol-d6 (C₆D₆O), a critical deuterated compound utilized as an internal standard in mass spectrometry, a solvent in NMR spectroscopy, and a building block in the synthesis of complex deuterated molecules for metabolic studies.[1][2] This document outlines prevalent synthesis methodologies, detailed experimental protocols, purification techniques, and analytical methods for quality assessment.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is through hydrogen-deuterium (H/D) exchange, where the hydrogen atoms on the phenol molecule are replaced with deuterium atoms. This is typically achieved using a deuterium source, such as deuterium oxide (D₂O), in the presence of a catalyst.
Acid-Catalyzed Hydrogen-Deuterium Exchange
Acid-catalyzed H/D exchange is a widely used method for introducing deuterium onto aromatic rings.[3] The hydroxyl group of phenol activates the ortho and para positions, facilitating electrophilic substitution with deuterium ions.[4]
Amberlyst-15, a polymer-supported acid catalyst, offers a simple and effective method for the deuteration of phenols.[3][5] The solid nature of the catalyst simplifies the work-up procedure, as it can be easily removed by filtration.
Experimental Protocol: this compound Synthesis using Amberlyst-15
-
Materials:
-
Phenol (C₆H₅OH)
-
Deuterium Oxide (D₂O, 99.9 atom % D)
-
Amberlyst-15 resin (dried)
-
Nitrogen gas (N₂)
-
Anhydrous diethyl ether or dichloromethane for extraction
-
-
Procedure:
-
In a sealable reaction vessel, combine phenol (1.0 g, 10.6 mmol) and deuterium oxide (20 mL).
-
Add dried Amberlyst-15 resin (1.0 g). The resin should be dried in a desiccator over sulfuric acid under high vacuum for 24 hours prior to use.[3]
-
Purge the vessel with nitrogen gas.
-
Seal the vessel tightly and heat the mixture in an oil bath at 110°C for 24-48 hours with continuous stirring.[3] The progress of the deuteration can be monitored by ¹H NMR by observing the reduction of the aromatic proton signals.
-
After cooling to room temperature, filter the reaction mixture to remove the Amberlyst-15 resin.
-
Wash the resin with a small amount of D₂O.
-
Extract the aqueous filtrate with anhydrous diethyl ether or dichloromethane (3 x 20 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to yield crude this compound.
-
Metal-Catalyzed Hydrogen-Deuterium Exchange
Transition metals, particularly platinum and palladium, are effective catalysts for H/D exchange reactions. Platinum on carbon (Pt/C) is a highly efficient catalyst for the deuteration of phenol and can be used under milder conditions compared to some other methods.[6]
The Pt/C catalyst facilitates the exchange of hydrogen atoms with deuterium from D₂O. This method can achieve high levels of deuterium incorporation at room temperature.[6]
Experimental Protocol: this compound Synthesis using Pt/C
-
Materials:
-
Phenol (C₆H₅OH)
-
Deuterium Oxide (D₂O, 99.9 atom % D)
-
5% Platinum on Carbon (Pt/C)
-
Hydrogen gas (H₂) or an inert gas like Argon
-
Celite for filtration
-
Anhydrous solvent for extraction (e.g., diethyl ether)
-
-
Procedure:
-
To a solution of phenol (1.0 g, 10.6 mmol) in D₂O (20 mL) in a suitable reaction flask, add 5% Pt/C (100 mg, 10 wt%).
-
The flask is then placed under a hydrogen atmosphere (or purged with an inert gas).
-
The reaction mixture is stirred vigorously at room temperature for 24-72 hours.
-
Monitor the reaction progress via ¹H NMR or mass spectrometry.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pt/C catalyst.
-
Wash the Celite pad with a small amount of D₂O.
-
The filtrate is then extracted with an anhydrous solvent.
-
The organic extracts are combined, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification of this compound
Purification of the crude this compound is crucial to remove any unreacted starting material, byproducts, and residual catalyst. Care must be taken during purification to avoid back-exchange of the newly introduced deuterium atoms with protons from protic solvents.[7]
Distillation
Fractional distillation under reduced pressure is the most common method for purifying this compound. This technique separates compounds based on their boiling points. Since this compound has a slightly higher boiling point than phenol, this method can effectively separate the deuterated product from any remaining starting material.
Experimental Protocol: Purification of this compound by Vacuum Distillation
-
Apparatus:
-
A fractional distillation apparatus equipped with a Vigreux column.
-
A vacuum source and a manometer.
-
A heating mantle with a stirrer.
-
Receiving flasks cooled in an ice bath.
-
-
Procedure:
-
Assemble the distillation apparatus, ensuring all glassware is dry to prevent H/D back-exchange.
-
Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Slowly apply vacuum to the system.
-
Gently heat the distillation flask.
-
Collect the fractions at the appropriate boiling point and pressure. The boiling point of non-deuterated phenol is 181.7 °C at atmospheric pressure. Under vacuum, the boiling point will be significantly lower. The fraction corresponding to this compound will distill at a slightly higher temperature than any residual protiated phenol.
-
It is critical to avoid using cold water in the condenser, as phenol freezes at 40-42°C and can plug the condenser. Warm water should be circulated instead.
-
Data Presentation
The following tables summarize the key quantitative data for the synthesis and properties of this compound.
Table 1: Synthesis Methods and Reported Purity
| Synthesis Method | Catalyst | Typical Isotopic Purity (atom % D) | Typical Chemical Purity | Reference |
| Acid-Catalyzed H/D Exchange | Amberlyst-15 | >98% | >98% | [3][5] |
| Metal-Catalyzed H/D Exchange | 5% Pt/C | >98% | >99% | [6] |
| Commercial Suppliers | Varies | 98% - 99% | >98% | [8] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆D₆O | [9] |
| Molecular Weight | 100.15 g/mol | |
| Melting Point | 40-42 °C | |
| Boiling Point | 182 °C (at 760 mmHg) | |
| Appearance | Solid | |
| Isotopic Purity (typical) | ≥98 atom % D | [8] |
Mandatory Visualizations
Synthesis and Purification Workflow
References
- 1. US4504364A - Phenol purification - Google Patents [patents.google.com]
- 2. This compound | ZEOTOPE [zeotope.com]
- 3. researchgate.net [researchgate.net]
- 4. gccpo.org [gccpo.org]
- 5. ANALYTICAL METHODS - Toxicological Profile for Phenol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US3169101A - Purification of impure phenols by distillation with an organic solvent - Google Patents [patents.google.com]
- 8. Phenol-dâ (D, 98%) - Cambridge Isotope Laboratories, DLM-370-5 [isotope.com]
- 9. This compound- [webbook.nist.gov]
A Technical Guide to High-Purity Phenol-d6: Commercial Suppliers, Applications, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of high-purity Phenol-d6 (Perdeuterated Phenol), a critical reagent in advanced scientific research and pharmaceutical development. This document details commercially available sources, their specifications, and key applications, with a focus on providing practical experimental guidance.
Introduction to this compound
This compound (C₆D₆O), with the CAS number 13127-88-3, is a deuterated analog of phenol where all six hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This isotopic substitution imparts unique properties that are highly valuable in a range of analytical and synthetic applications. The increased mass and the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond are the primary reasons for its utility.
High-purity this compound is particularly sought after for applications demanding high sensitivity and precision, such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and the synthesis of deuterated active pharmaceutical ingredients (APIs). The absence of protons in the molecule minimizes solvent interference in ¹H NMR, while its distinct mass makes it an excellent internal standard for quantitative MS analysis.
Commercial Suppliers and Product Specifications
A variety of chemical suppliers offer high-purity this compound, each with specific grades and purity levels. The choice of supplier often depends on the required isotopic enrichment, chemical purity, and the intended application. Below is a comparative summary of offerings from prominent commercial suppliers.
| Supplier | Product Name/Number (Example) | Isotopic Purity (atom % D) | Chemical Purity | Available Forms | Notes |
| Sigma-Aldrich (Merck) | This compound, 99 atom % D (176060) | ≥ 99 | ≥ 99% (CP) | Solid | Also offers a certified reference material solution (2000 µg/mL in methylene chloride)[1][2]. |
| Cambridge Isotope Laboratories, Inc. | Phenol-d₆ (D, 98%) (DLM-370) | ≥ 98 | ≥ 98% | Solid | Marketed for use as a synthetic intermediate and internal standard[3][4]. |
| LGC Standards | Phenol D6 (DRE-C16025200) | Not explicitly stated, provides Certificate of Analysis | Not explicitly stated, provides Certificate of Analysis | Neat | Characterized in accordance with ISO 17025[5]. |
| ARMAR Isotopes | This compound | ≥ 98 | Not explicitly stated | Solid | Specializes in deuterated solvents for NMR spectroscopy[6][7][8]. |
| Simson Pharma Limited | This compound | Not explicitly stated, provides Certificate of Analysis | Not explicitly stated, provides Certificate of Analysis | Solid | Accompanied by a Certificate of Analysis[9]. |
| NSI Lab Solutions | This compound #167 | Not explicitly stated | 2000 µg/mL in Methylene Chloride | Solution | Provided as a solution for analytical standards. |
| CDH Fine Chemical | This compound for NMR Spectroscopy | Not explicitly stated | Not explicitly stated | Not explicitly stated | Part of their line of products for NMR. |
| ZEOTOPE | This compound | Not explicitly stated | Not explicitly stated | Solid | Used in NMR, as an internal standard, and in pharmaceutical research[10]. |
Note: The information in this table is based on publicly available data and may be subject to change. It is highly recommended to consult the supplier's Certificate of Analysis (CoA) for the most accurate and lot-specific information[11][12].
Key Applications and Experimental Protocols
High-purity this compound is indispensable in several advanced scientific domains. Its applications primarily leverage its unique isotopic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In ¹H NMR spectroscopy, protonated solvents can obscure the signals of the analyte. This compound, being devoid of protons, serves as an excellent "silent" solvent for aromatic compounds, allowing for clear and unobstructed observation of the analyte's proton signals[13].
-
Sample Weighing: Accurately weigh the aromatic compound of interest into a clean, dry NMR tube.
-
Solvent Addition: Add the appropriate volume of high-purity this compound to the NMR tube to dissolve the sample. The typical volume for a standard 5 mm NMR tube is 0.5-0.7 mL.
-
Homogenization: Gently vortex or sonicate the NMR tube to ensure complete dissolution and a homogenous solution.
-
Shimming: After inserting the sample into the NMR spectrometer, perform shimming to optimize the magnetic field homogeneity.
-
Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, relaxation delay) based on the sample concentration and the nuclei being observed.
Mass Spectrometry (MS)
This compound is widely used as an internal standard in quantitative analysis by mass spectrometry, particularly in conjunction with gas chromatography (GC-MS) or liquid chromatography (LC-MS)[14][15][16]. As an internal standard, a known amount of this compound is added to the sample at the beginning of the workflow. Since it has nearly identical chemical and physical properties to the non-deuterated phenol, it experiences the same losses during sample preparation and variations in instrument response. Quantification is then based on the ratio of the signal from the analyte to the signal from the internal standard, leading to highly accurate and precise measurements[14][17].
-
Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards containing known concentrations of the target phenol analytes and a fixed concentration of the this compound internal standard.
-
-
Sample Preparation:
-
To a known volume of the water sample, add a precise amount of the this compound internal standard stock solution.
-
Perform a liquid-liquid extraction or solid-phase extraction to isolate the phenolic compounds from the water matrix.
-
Concentrate the extract to a final volume.
-
-
GC-MS Analysis:
-
Injection: Inject an aliquot of the prepared sample or calibration standard into the GC-MS system.
-
Chromatographic Separation: Use a suitable GC column (e.g., a 5% diphenyl/95% dimethyl polysiloxane phase) and a temperature program to separate the phenols[18][19].
-
Mass Spectrometric Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode to monitor the characteristic ions of both the native phenols and this compound.
-
-
Quantification:
-
Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.
-
Determine the concentration of the analyte in the unknown sample by using the measured peak area ratio and the calibration curve.
-
Drug Development and Metabolism Studies
Deuterated compounds are increasingly utilized in pharmaceutical research to enhance the metabolic stability of drug candidates[20][21][22]. Replacing hydrogen with deuterium at a site of metabolic attack can slow down the rate of enzymatic degradation due to the kinetic isotope effect. This can lead to an improved pharmacokinetic profile, such as a longer half-life and reduced formation of potentially toxic metabolites[20][22]. This compound can serve as a starting material or an intermediate in the synthesis of more complex deuterated molecules for such studies[3][23].
Synthesis and Purification of High-Purity this compound
While specific proprietary methods of commercial suppliers are not publicly disclosed, the synthesis of high-purity this compound generally involves the deuteration of phenol or a suitable precursor. Common laboratory and industrial-scale methods for deuteration include:
-
H/D Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium from a deuterium source, such as deuterium oxide (D₂O), often in the presence of a catalyst and at elevated temperatures and pressures.
-
Catalytic Deuteration: Using a metal catalyst (e.g., palladium, platinum) to facilitate the addition of deuterium gas (D₂) to an unsaturated precursor.
-
Use of Deuterated Reagents: Employing deuterated starting materials in a synthetic route that leads to the final deuterated product.
Purification of the resulting this compound is crucial to achieve the high purity levels required for its applications. Common purification techniques include:
-
Distillation: To separate this compound from byproducts and residual solvents with different boiling points.
-
Crystallization: To obtain highly pure crystalline this compound.
-
Chromatography: To remove trace impurities.
The final product's purity and isotopic enrichment are typically verified using analytical techniques such as NMR, GC-MS, and elemental analysis.
Logical Workflow and Signaling Pathways
The selection and application of high-purity this compound in a research setting can be visualized as a logical workflow.
Caption: A logical workflow for the selection and application of this compound.
The role of this compound in enhancing drug metabolism can be conceptualized within a simplified signaling pathway of drug development.
Caption: Role of this compound in improving drug metabolic stability.
Conclusion
High-purity this compound is a versatile and indispensable tool for researchers, scientists, and drug development professionals. Its unique isotopic properties enable enhanced precision and accuracy in analytical techniques such as NMR and mass spectrometry, and it plays a crucial role in the development of next-generation pharmaceuticals with improved metabolic profiles. Careful consideration of supplier specifications and adherence to well-defined experimental protocols are essential to fully leverage the benefits of this powerful deuterated compound.
References
- 1. 苯酚-d6 certified reference material, 2000 μg/mL in methylene chloride | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound certified reference material, 2000 μg/mL in methylene chloride | Sigma-Aldrich [sigmaaldrich.com]
- 3. Phenol-dâ (D, 98%) - Cambridge Isotope Laboratories, DLM-370-5 [isotope.com]
- 4. Cambridge Isotope Laboratories this compound (D, 98%), 13127-88-3, MFCD00002144, | Fisher Scientific [fishersci.com]
- 5. Phenol D6 | CAS 13127-88-3 | LGC Standards [lgcstandards.com]
- 6. armar-europa.de [armar-europa.de]
- 7. armar-europa.de [armar-europa.de]
- 8. armar-europa.de [armar-europa.de]
- 9. This compound | CAS No- 13127-88-3 | Simson Pharma Limited [simsonpharma.com]
- 10. This compound | ZEOTOPE [zeotope.com]
- 11. lgcstandards.com [lgcstandards.com]
- 12. Certificate of analysis explained | LGC Standards [lgcstandards.com]
- 13. armar-europa.de [armar-europa.de]
- 14. benchchem.com [benchchem.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 17. scispace.com [scispace.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. assets.fishersci.com [assets.fishersci.com]
- 20. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. deutramed.com [deutramed.com]
- 23. nbinno.com [nbinno.com]
Methodological & Application
Using Phenol-d6 as an Internal Standard in GC-MS Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of phenol is critical across various scientific disciplines, including environmental monitoring, food science, and pharmaceutical development, due to its significant biological and toxicological properties. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely adopted analytical technique for the separation and quantification of volatile and semi-volatile compounds like phenol. However, achieving high accuracy and precision can be challenging due to variations in sample preparation, injection volume, and instrument response.
To overcome these challenges, the use of a stable isotope-labeled internal standard is the gold standard. Phenol-d6, a deuterated analog of phenol, serves as an ideal internal standard because its chemical and physical properties are nearly identical to the analyte of interest. This application note provides detailed protocols for the use of this compound as an internal standard for the quantitative analysis of phenol by GC-MS.
Principle of Stable Isotope Dilution Analysis (SIDA)
Stable Isotope Dilution Analysis (SIDA) is a robust analytical technique that relies on the addition of a known quantity of a stable isotope-labeled version of the analyte to the sample at the beginning of the analytical process. Because deuterated standards like this compound are chemically identical to their native counterparts, they behave similarly during extraction, derivatization, and chromatography. Any loss of the analyte during sample preparation will be accompanied by a proportional loss of the internal standard.
In the mass spectrometer, the analyte and the internal standard are easily distinguished by their different masses. By measuring the ratio of the signal from the native analyte to the signal from the deuterated internal standard, highly precise and accurate quantification can be achieved, as this ratio is independent of sample volume and recovery rates.
Experimental Protocols
This section details the necessary steps for sample preparation, derivatization, and subsequent GC-MS analysis for the quantification of phenol using this compound as an internal standard.
Protocol 1: Sample Preparation by Liquid-Liquid Extraction (LLE)
This protocol is suitable for aqueous samples such as water or plasma.
-
Sample Collection: Collect the aqueous sample in a clean glass container.
-
Internal Standard Spiking: To a 10 mL aliquot of the sample, add a known amount of this compound solution to achieve a final concentration within the calibration range (e.g., 50 ng/mL).
-
pH Adjustment: Acidify the sample to a pH < 2 with sulfuric acid to ensure phenol is in its protonated form.
-
Extraction: Transfer the acidified sample to a separatory funnel and add 30 mL of dichloromethane. Shake vigorously for 2 minutes. Allow the layers to separate.
-
Collect Organic Layer: Drain the lower organic layer (dichloromethane) into a clean collection flask.
-
Repeat Extraction: Perform the extraction two more times with fresh 30 mL portions of dichloromethane and combine the organic extracts.
-
Drying: Pass the combined organic extract through a column containing anhydrous sodium sulfate to remove any residual water.
-
Concentration: Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen at room temperature. The sample is now ready for derivatization or direct GC-MS analysis.
Protocol 2: Derivatization by Silylation
To improve the volatility and chromatographic peak shape of phenol, derivatization is often employed. Silylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group, is a common technique.
-
Evaporation: Transfer 100 µL of the final extract from the LLE step into a 2 mL autosampler vial and evaporate to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried residue.
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.
GC-MS Analysis
The following parameters are recommended for the separation and detection of the silylated phenol and this compound.
Table 1: GC-MS Operating Conditions
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent |
| Injector Mode | Splitless |
| Injector Temperature | 250°C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
Data Presentation
Quantitative analysis is performed in SIM mode to enhance sensitivity and selectivity. The following table lists the recommended ions for monitoring phenol and this compound.
Table 2: Selected Ion Monitoring (SIM) Parameters
| Compound | Role | Quantification Ion (m/z) | Confirmation Ion 1 (m/z) | Confirmation Ion 2 (m/z) |
| Phenol (TMS derivative) | Analyte | 166 | 151 | 73 |
| This compound (TMS derivative) | Internal Standard | 172 | 156 | 73 |
Note: If not derivatized, the primary quantification ion for phenol is m/z 94 and for this compound is m/z 100.
A calibration curve is constructed by analyzing a series of calibration standards containing known concentrations of phenol and a constant concentration of this compound. The ratio of the peak area of the phenol quantification ion to the peak area of the this compound quantification ion is plotted against the concentration of phenol.
Table 3: Example Calibration Curve Data
| Phenol Conc. (ng/mL) | Phenol Area | This compound Area | Area Ratio (Phenol/Phenol-d6) |
| 5 | 15,234 | 150,876 | 0.101 |
| 10 | 31,056 | 152,345 | 0.204 |
| 25 | 78,945 | 151,123 | 0.522 |
| 50 | 155,432 | 149,987 | 1.036 |
| 100 | 312,876 | 150,123 | 2.084 |
| Linearity (R²) | \multicolumn{3}{c | }{> 0.995} |
Table 4: Method Performance Characteristics
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.5 - 2 ng/mL |
| Limit of Quantification (LOQ) | 2 - 5 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of using an internal standard in quantitative analysis.
Caption: Experimental workflow for GC-MS analysis of phenol using this compound.
Caption: Logical relationship of internal standard quantification.
Conclusion
The use of this compound as an internal standard in the GC-MS analysis of phenol provides a robust, accurate, and precise method for quantification. The near-identical chemical and physical properties of this compound to phenol ensure that it effectively compensates for variations during sample preparation and analysis. The detailed protocols and performance data presented in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals to implement this powerful analytical technique in their laboratories, ensuring the generation of high-quality, defensible data.
Application of Phenol-d6 in LC-MS for environmental monitoring.
Application Note and Protocol
Introduction
Phenolic compounds are a significant class of environmental pollutants originating from various industrial and agricultural activities. Their potential toxicity and carcinogenic properties necessitate sensitive and accurate monitoring in environmental matrices such as water and soil. Liquid chromatography coupled with mass spectrometry (LC-MS) has become a preferred method for the analysis of these compounds due to its high selectivity and sensitivity.[1][2] The use of a stable isotope-labeled internal standard, such as Phenol-d6, is crucial for robust and reliable quantification, as it effectively compensates for variations in sample preparation, chromatographic separation, and mass spectrometric detection.[3] This application note provides a detailed protocol for the determination of phenols in environmental water samples using LC-MS/MS with this compound as an internal standard.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a powerful technique for accurate quantification.[4] A known amount of an isotopically labeled version of the analyte (in this case, this compound) is added to the sample at the beginning of the analytical process. This internal standard behaves almost identically to the native analyte throughout extraction, cleanup, and analysis. By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard, any losses or variations during the procedure are compensated for, leading to highly accurate and precise results.[3]
Caption: Experimental workflow for phenol analysis using this compound as an internal standard.
Experimental Protocol
This protocol outlines a general procedure for the analysis of various phenolic compounds in surface water.
Reagents and Materials
-
Standards: Phenol, 2-chlorophenol, 4-chlorophenol, 2,4-dichlorophenol, 2,6-dichlorophenol, 2,4,6-trichlorophenol, and this compound (internal standard).
-
Solvents: HPLC-grade methanol, acetonitrile, and water. Formic acid.
-
Solid-Phase Extraction (SPE): C18 cartridges (e.g., 500mg, 6cc).[5]
-
Sample Collection: Amber glass bottles.
Standard Solution Preparation
-
Stock Solutions: Prepare individual stock solutions of each phenol and this compound in methanol at a concentration of 1 mg/mL.[6]
-
Working Standard Mixture: Prepare a mixed working standard solution containing all target phenols at a concentration of 10 µg/mL.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration of 1 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the working standard mixture and spiking a fixed amount of the this compound internal standard solution into each.[7]
Sample Preparation (Solid-Phase Extraction)
-
Sample Collection and Preservation: Collect 250 mL of the water sample. If residual chlorine is present, it should be quenched. Adjust the sample pH to approximately 2 with phosphoric acid.[8]
-
Internal Standard Spiking: Add a known volume of the this compound working solution to the water sample.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge sequentially with methanol and then with water.[8]
-
Sample Loading: Pass the spiked water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.[8]
-
Cartridge Washing: Wash the cartridge with a small volume of acidic water to remove interferences.
-
Elution: Elute the trapped phenols and this compound from the cartridge with methanol.
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known small volume of the initial mobile phase.[5]
LC-MS/MS Conditions
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.[6]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[6]
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the phenols, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.[9]
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for each phenol and for this compound should be optimized.
Caption: Logical relationship for quantification using an internal standard.
Data Presentation
The use of this compound as an internal standard allows for the generation of robust quantitative data. The following tables summarize typical method performance characteristics for the analysis of phenolic compounds in water.
Table 1: Method Validation - Linearity and Detection Limits
| Compound | Linearity (R²) | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) |
| Phenol | >0.995 | ~0.01 | ~0.03 |
| 2-Chlorophenol | >0.995 | ~0.01 | ~0.03 |
| 4-Chlorophenol | >0.995 | ~0.01 | ~0.03 |
| 2,4-Dichlorophenol | >0.995 | ~0.01 | ~0.03 |
| 2,6-Dichlorophenol | >0.995 | ~0.01 | ~0.03 |
| 2,4,6-Trichlorophenol | >0.995 | ~0.01 | ~0.03 |
| (Data synthesized from typical performance characteristics reported in literature where isotope dilution is used)[4][9][10] |
Table 2: Method Validation - Accuracy and Precision
| Compound | Spiked Level (µg/L) | Average Recovery (%) | Precision (RSD, %) |
| Phenol | 0.1 | 95 - 105 | < 10 |
| 2-Chlorophenol | 0.1 | 92 - 108 | < 10 |
| 4-Chlorophenol | 0.1 | 94 - 106 | < 10 |
| 2,4-Dichlorophenol | 0.1 | 90 - 110 | < 15 |
| 2,6-Dichlorophenol | 0.1 | 91 - 109 | < 15 |
| 2,4,6-Trichlorophenol | 0.1 | 88 - 112 | < 15 |
| (Data synthesized from typical performance characteristics reported in literature where isotope dilution is used)[10][11] |
Conclusion
The use of this compound as an internal standard in the LC-MS/MS analysis of phenolic compounds in environmental samples provides a robust, accurate, and precise method for quantification. The isotope dilution approach effectively mitigates matrix effects and variability in sample processing, leading to high-quality data essential for environmental monitoring and regulatory compliance. The detailed protocol and expected performance characteristics presented here serve as a valuable guide for researchers and scientists in the field.
References
- 1. shimadzu.com [shimadzu.com]
- 2. mdpi.com [mdpi.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Simultaneous Quantification of Trace and Micro Phenolic Compounds by Liquid Chromatography Tandem-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. agilent.com [agilent.com]
- 9. Targeted analysis of phenolic compounds by LC-MS [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. jasco-global.com [jasco-global.com]
Phenol-d6: A Deuterated Solvent for Advanced NMR Spectroscopy
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Phenol-d6 (C₆D₅OD) is a deuterated aromatic solvent that serves as a valuable tool in Nuclear Magnetic Resonance (NMR) spectroscopy. Its unique properties make it particularly suitable for the analysis of a variety of samples, especially polymers, polysaccharides, and lignin, where other common deuterated solvents may fall short. This document provides detailed application notes and experimental protocols for the effective use of this compound in your research.
Properties of this compound
This compound is a white, crystalline solid at room temperature. Its physical and chemical properties are summarized in the table below, providing essential data for its handling and use in NMR spectroscopy.[1]
| Property | Value |
| Chemical Formula | C₆D₅OD[1] |
| Molecular Weight | 100.15 g/mol [1] |
| Melting Point | 40-42 °C[1] |
| Boiling Point | 182 °C[1] |
| Density | 1.140 g/mL at 25 °C[1] |
| Isotopic Purity | Typically ≥98 atom % D[2] |
| Appearance | White crystalline solid[1] |
NMR Data of Residual Peaks in this compound
Understanding the chemical shifts of residual protons in the deuterated solvent is crucial for accurate spectral interpretation. The following table lists the typical ¹H and ¹³C NMR chemical shifts for the residual signals in this compound. Note that these values can be influenced by factors such as temperature, concentration, and the nature of the solute.
| Nucleus | Chemical Shift (ppm) | Multiplicity |
| ¹H (Residual C₆D₅OH) | 7.16 | s |
| ¹H (H₂O/HOD) | Variable (typically 4.0-5.0) | s |
| ¹³C | 155.6, 129.8, 121.3, 116.0 |
Applications in NMR Spectroscopy
This compound's aromatic nature and ability to form hydrogen bonds make it an excellent solvent for a range of applications.
Polymer Analysis
This compound is particularly useful for dissolving and analyzing polymers that are insoluble in more common NMR solvents. Its aromatic character can aid in the dissolution of polymers containing aromatic moieties.
Polysaccharide and Lignin Characterization
The study of complex biopolymers like polysaccharides and lignin often requires solvents that can disrupt their intricate hydrogen-bonding networks. This compound can be an effective solvent for such analyses, enabling the elucidation of their structure and conformation. For instance, in lignin analysis, dissolving the sample in a suitable deuterated solvent is a critical step for techniques like 2D Heteronuclear Single Quantum Coherence (HSQC) NMR.[3][4]
Quantitative NMR (qNMR)
Due to its high purity and the presence of a distinct signal, this compound can be used as an internal standard in quantitative NMR (qNMR) for the quantification of other phenolic compounds.[1][5][6][7][8] qNMR is a powerful technique for determining the concentration of an analyte by comparing the integral of its signal to that of a known amount of a reference standard.[5][6][7][8]
Experimental Protocols
The following are detailed protocols for the preparation of NMR samples using this compound.
General Sample Preparation Protocol
This protocol outlines the basic steps for preparing a sample for NMR analysis using this compound.
Materials:
-
Analyte
-
This compound
-
NMR tube (high quality, 5 mm)
-
Vial
-
Pipette
-
Vortex mixer or sonicator (optional)
Procedure:
-
Weighing the Analyte: Accurately weigh 5-25 mg of the solid analyte for ¹H NMR (50-100 mg for ¹³C NMR) into a clean, dry vial. For liquid analytes, use a few drops.
-
Adding the Solvent: Add approximately 0.6 mL of this compound to the vial. Since this compound is a solid at room temperature, it will need to be gently warmed to its melting point (40-42 °C) before use.
-
Dissolution: Cap the vial and mix thoroughly to dissolve the analyte. Gentle warming, vortexing, or sonication can aid in dissolution. Ensure the solution is clear and free of any particulate matter.
-
Transfer to NMR Tube: Using a clean pipette, transfer the solution to the NMR tube.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
Protocol for Polymer Analysis
Procedure:
-
Follow the General Sample Preparation Protocol, using an appropriate amount of the polymer sample. The amount will vary depending on the molecular weight and solubility of the polymer.
-
Due to the often high viscosity of polymer solutions, ensure thorough mixing to achieve a homogeneous solution. This may require longer mixing times or gentle heating.
-
Acquire the NMR spectrum. For polymers, it may be necessary to acquire data at an elevated temperature to reduce viscosity and improve spectral resolution. The variable temperature range of the NMR spectrometer should be utilized as needed.
Protocol for Polysaccharide and Lignin Analysis
Procedure:
-
Follow the General Sample Preparation Protocol. For these complex biopolymers, achieving complete dissolution can be challenging.
-
It may be beneficial to first prepare a more concentrated stock solution of the polysaccharide or lignin in a larger volume of warmed this compound and then transfer the required amount to the NMR tube.
-
For lignin analysis using techniques like 2D HSQC, a sample concentration of around 80 mg in 600 µL of solvent is often used.[3]
-
Acquire the appropriate 1D and 2D NMR spectra (e.g., ¹H, ¹³C, COSY, HSQC, HMBC) to elucidate the structure.
Protocol for Quantitative NMR (qNMR) using this compound as an Internal Standard
Procedure:
-
Accurate Weighing: Accurately weigh a precise amount of the analyte and a precise amount of this compound (as the internal standard) into the same vial. The molar ratio of the analyte to the internal standard should be optimized for accurate integration.
-
Dissolution: Add a suitable deuterated solvent (in which both the analyte and this compound are soluble) to the vial and ensure complete dissolution.
-
Transfer and Acquisition: Transfer the solution to an NMR tube and acquire the ¹H NMR spectrum.
-
Data Processing: Carefully integrate the signals of the analyte and the aromatic signal of this compound.
-
Calculation: Use the following formula to calculate the amount of the analyte:
Amount_analyte = (Integral_analyte / N_analyte) * (N_IS / Integral_IS) * (MW_analyte / MW_IS) * Amount_IS
Where:
-
N = number of protons giving rise to the integrated signal
-
MW = molecular weight
-
IS = Internal Standard (this compound)
-
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in the application of this compound.
References
- 1. This compound | ZEOTOPE [zeotope.com]
- 2. CAS-13127-88-3, this compound for NMR Spectroscopy Manufacturers, Suppliers & Exporters in India | D87678 [cdhfinechemical.com]
- 3. Lignin Structure and Reactivity in the Organosolv Process Studied by NMR Spectroscopy, Mass Spectrometry, and Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Characterization of Lignin Polymer by Solution-State Nuclear Magnetic Resonance (NMR) Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ukisotope.com [ukisotope.com]
- 6. eurisotop.com [eurisotop.com]
- 7. ovid.com [ovid.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Quantitative Analysis of Phenolic Compounds Using Phenol-d6 as an Internal Standard
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Phenolic compounds are a diverse group of secondary metabolites found in plants and are of significant interest to researchers in various fields, including nutrition, pharmacology, and environmental science, due to their antioxidant properties and potential health benefits. Accurate quantification of these compounds in complex matrices is crucial for understanding their bioavailability, metabolism, and mechanism of action. The use of a stable isotope-labeled internal standard, such as Phenol-d6, is the gold standard for quantitative analysis by mass spectrometry. This deuterated analog of phenol exhibits nearly identical chemical and physical properties to the unlabeled analyte, ensuring similar behavior during sample preparation, chromatography, and ionization. Its distinct mass-to-charge ratio (m/z) allows for precise differentiation and quantification, effectively compensating for matrix effects and variations in analytical procedures.
This document provides detailed application notes and standardized protocols for the quantitative analysis of phenolic compounds in various biological and environmental matrices using this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Protocols
Protocol 1: Quantitative Analysis of Phenol in Aqueous Samples by LC-MS/MS
This protocol is suitable for the analysis of phenol in water samples (e.g., drinking water, wastewater).
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Sample Preservation: Collect 1 L water samples in glass containers. If residual chlorine is present, add 80 mg of sodium thiosulfate per liter. Acidify the sample to pH < 2 with sulfuric acid.
-
Internal Standard Spiking: Spike the sample with a known concentration of this compound solution (e.g., to a final concentration of 10 µg/L).
-
SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of reagent water.
-
Sample Loading: Pass the entire 1 L water sample through the conditioned SPE cartridge at a flow rate of 10-15 mL/min.
-
Cartridge Washing: Wash the cartridge with 10 mL of reagent water to remove interferences.
-
Elution: Elute the retained analytes with 10 mL of a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
2. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 10% B
-
1-8 min: 10-90% B
-
8-10 min: 90% B
-
10.1-12 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Negative ion mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM).
3. Calibration and Quantification
Prepare a series of calibration standards containing known concentrations of phenol and a constant concentration of this compound. Process these standards in the same manner as the samples. Construct a calibration curve by plotting the ratio of the peak area of phenol to the peak area of this compound against the concentration of phenol. Determine the concentration of phenol in the samples from this calibration curve.
Protocol 2: Quantitative Analysis of Phenolic Compounds in Biological Fluids (Plasma/Urine) by GC-MS
This protocol is suitable for the analysis of total (free and conjugated) phenolic compounds in plasma or urine.
1. Sample Preparation (Hydrolysis and Liquid-Liquid Extraction - LLE)
-
Sample Aliquoting: Pipette 1 mL of plasma or urine into a glass tube.
-
Internal Standard Spiking: Add a known amount of this compound solution.
-
Enzymatic Hydrolysis (for total phenols): Add 50 µL of β-glucuronidase/sulfatase from Helix pomatia and 500 µL of 0.2 M acetate buffer (pH 5.0). Incubate at 37°C for at least 4 hours or overnight.
-
Acidification: Acidify the sample to pH 1-2 with hydrochloric acid.
-
Liquid-Liquid Extraction: Add 5 mL of a suitable extraction solvent (e.g., diethyl ether or ethyl acetate), vortex for 2 minutes, and centrifuge at 3000 rpm for 10 minutes.
-
Solvent Collection: Transfer the upper organic layer to a clean tube. Repeat the extraction twice.
-
Drying: Pool the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporation: Evaporate the solvent to about 100 µL under a gentle stream of nitrogen.
-
Derivatization (Silylation): Add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Cap the vial and heat at 70°C for 30 minutes.
2. GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
GC Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Injection Mode: Splitless.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Detection: Selected Ion Monitoring (SIM).
3. Calibration and Quantification
Prepare calibration standards in a blank matrix (e.g., control plasma or urine) and process them alongside the samples, including the hydrolysis and derivatization steps. Create a calibration curve by plotting the ratio of the peak area of the derivatized phenol to the peak area of the derivatized this compound against the phenol concentration.
Data Presentation
Table 1: LC-MS/MS Parameters for Phenol and this compound
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |
| Phenol | 93.0 | 65.0 | 41.0 | 25 |
| This compound | 99.0 | 69.0 | 44.0 | 25 |
Table 2: GC-MS (SIM) Parameters for Silylated Phenol and this compound
| Analyte (TMS derivative) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Phenol-TMS | 166 | 151 | 73 |
| This compound-TMS | 172 | 157 | 73 |
Table 3: Typical Method Validation Data for Phenol Quantification
| Parameter | LC-MS/MS (Water Matrix) | GC-MS (Urine Matrix) |
| Linearity Range | 0.1 - 100 µg/L | 1 - 500 µg/L |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Limit of Detection (LOD) | 0.05 µg/L | 0.5 µg/L |
| Limit of Quantification (LOQ) | 0.1 µg/L | 1.0 µg/L |
| Recovery | 92 - 105% | 88 - 102% |
| Precision (%RSD) | < 10% | < 15% |
Visualizations
Caption: General experimental workflow for the quantitative analysis of phenolic compounds.
Caption: Simplified signaling pathways modulated by phenolic compounds.[1][2]
References
Application Note: Quantitative Analysis of Phenolic Drug Metabolites Using Phenol-d6 as an Internal Standard by LC-MS/MS
Introduction
The quantitative analysis of drug metabolites in biological matrices is a critical aspect of drug discovery and development. It provides essential information for pharmacokinetic and toxicokinetic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for this purpose due to its high sensitivity, selectivity, and speed.[1][2] The use of stable isotope-labeled internal standards (SIL-IS), such as Phenol-d6, is crucial for achieving accurate and precise quantification.[3] SIL-IS closely mimics the analyte's behavior during sample preparation and ionization, effectively compensating for matrix effects and instrumental variability.[3]
This application note details a robust LC-MS/MS method for the quantification of a model phenolic drug metabolite in human plasma, using this compound as the internal standard. The methodology presented here is analogous to the well-established analysis of acetaminophen and its metabolites, which serves as a prime example of quantifying phenolic compounds in biological fluids.[4][5][6]
Principle
This method employs reversed-phase liquid chromatography to separate the phenolic metabolite and the this compound internal standard from endogenous plasma components. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for detection. The analyte and the internal standard co-elute, but are differentiated by their distinct mass-to-charge ratios (m/z).[3] Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and plotting this against the concentration of the calibration standards.
Experimental Workflow
The overall experimental workflow for the analysis of a phenolic drug metabolite using this compound as an internal standard is depicted below.
Caption: Experimental workflow for metabolite quantification.
Detailed Protocols
Materials and Reagents
-
Analytes: Phenolic drug metabolite standard, this compound (Internal Standard, IS)
-
Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Formic Acid (LC-MS grade), Ultrapure Water
-
Biological Matrix: Drug-free human plasma
-
Labware: Microcentrifuge tubes (1.5 mL), pipettes and tips, vortex mixer, centrifuge
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of the phenolic metabolite standard and this compound into separate volumetric flasks. Dissolve in methanol to a final concentration of 1 mg/mL. Store stock solutions at -20°C.
-
Intermediate and Spiking Solutions:
-
Prepare intermediate solutions by serially diluting the stock solutions with a 50:50 methanol/water mixture.
-
Prepare a working internal standard (IS) spiking solution of this compound at a concentration of 100 ng/mL.
-
Prepare working standard solutions for the calibration curve and quality control (QC) samples by diluting the analyte intermediate solution to the desired concentrations.
-
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of the biological matrix (plasma), calibration standards, or QC samples into microcentrifuge tubes.
-
Add 10 µL of the this compound working IS solution (100 ng/mL) to each tube, resulting in a final IS concentration of 10 ng/mL. For blank samples, add 10 µL of the diluent (50:50 methanol/water).
-
To precipitate proteins, add 300 µL of cold acetonitrile (containing 0.1% formic acid).
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC System: UHPLC system
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Mobile Phase A: Water with 0.1% Formic Acid[3]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid[3]
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 5.0 | 95 |
| 6.0 | 95 |
| 6.1 | 5 |
| 8.0 | 5 |
MS/MS Detection (MRM Mode):
The mass spectrometer should be operated in negative ionization mode. The MRM transitions for the hypothetical phenolic metabolite and this compound should be optimized by infusing the individual standard solutions.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Phenolic Metabolite | [M-H]⁻ | Specific fragment |
| This compound (IS) | 99.1 | 70.1 |
Data Analysis
-
Integrate the chromatographic peaks for the phenolic metabolite and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression model.
-
Determine the concentration of the phenolic metabolite in the unknown samples by interpolating their peak area ratios from the calibration curve.
Data Presentation
The performance of the method should be evaluated by preparing calibration curve standards and quality control (QC) samples.
Table 1: Example Calibration Curve Data
| Concentration (ng/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |
| 1.0 | 1,520 | 150,100 | 0.0101 |
| 2.5 | 3,850 | 152,300 | 0.0253 |
| 5.0 | 7,600 | 151,500 | 0.0502 |
| 10.0 | 15,300 | 150,800 | 0.1015 |
| 25.0 | 38,100 | 151,200 | 0.2520 |
| 50.0 | 75,900 | 150,500 | 0.5043 |
| 100.0 | 151,200 | 150,900 | 1.0020 |
A linear regression of this data should yield a correlation coefficient (r²) of >0.99.
Table 2: Example Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (ng/mL) (Mean ± SD, n=5) | Accuracy (%) | Precision (%RSD) |
| Low | 2.0 | 1.95 ± 0.15 | 97.5 | 7.7 |
| Medium | 20.0 | 20.8 ± 1.1 | 104.0 | 5.3 |
| High | 80.0 | 78.9 ± 3.2 | 98.6 | 4.1 |
Acceptance criteria are typically 85-115% for accuracy and <15% for precision.
Case Study: Acetaminophen Metabolism
Acetaminophen (paracetamol) is a widely used analgesic that undergoes extensive metabolism in the liver, primarily through glucuronidation and sulfation, forming phenolic conjugates. A smaller fraction is oxidized by cytochrome P450 enzymes to a reactive intermediate, N-acetyl-p-benzoquinone imine (NAPQI), which is detoxified by conjugation with glutathione. The quantification of these metabolites is crucial for understanding the drug's efficacy and toxicity.[1]
Caption: Acetaminophen metabolic pathway.
In a study quantifying these phenolic metabolites, a deuterated analog like Acetaminophen-d4 is typically used as the internal standard.[3][6] The principles and protocols outlined in this application note are directly applicable to such an analysis, where this compound could serve as an internal standard for a phenolic metabolite lacking a readily available deuterated parent drug analog.
Conclusion
The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantitative analysis of phenolic drug metabolites in biological matrices. The use of this compound as a stable isotope-labeled internal standard is key to achieving high accuracy and precision by correcting for matrix effects and procedural variations. This protocol can be adapted for various phenolic analytes and serves as a valuable tool in drug metabolism and pharmacokinetic studies.
References
- 1. Quantitative Method for Simultaneous Analysis of Acetaminophen and 6 Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative analysis of acetaminophen and its primary metabolites in small plasma volumes by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Isotope Dilution Mass Spectrometry with Phenol-d6
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the principles and practical application of isotope dilution mass spectrometry (IDMS) using Phenol-d6 for the accurate quantification of phenol in environmental and biological matrices. Detailed protocols for sample preparation and analysis using both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are provided.
Principle of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate analytical technique for the quantification of analytes.[1] It involves the addition of a known amount of an isotopically labeled version of the analyte of interest (in this case, this compound) to the sample. This isotopically labeled compound, known as an internal standard (IS), is chemically identical to the analyte but has a different mass due to the presence of heavy isotopes (deuterium instead of hydrogen).
The key advantage of this method is that the internal standard experiences the same sample preparation losses and instrumental variations as the native analyte. By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard, highly accurate and precise quantification can be achieved, as this ratio remains constant regardless of sample loss during processing. Deuterated standards like this compound are ideal as they share near-identical physicochemical properties with their non-deuterated counterparts, ensuring they behave similarly during extraction, chromatography, and ionization.[2]
Applications
The precise quantification of phenol is critical in various fields:
-
Environmental Monitoring: Phenol is a common industrial pollutant found in wastewater and drinking water.[3] Regulatory bodies have set strict limits on its concentration in drinking water.
-
Toxicology and Clinical Chemistry: Phenol is a metabolite of benzene and other aromatic compounds and can be toxic.[4][5] Monitoring its levels in biological fluids like plasma is important in occupational health and clinical toxicology.[6]
-
Drug Development: Phenol can be a metabolite of certain drugs or a contaminant in pharmaceutical preparations. Accurate quantification is essential for safety and quality control.
Experimental Protocols
Detailed methodologies for the analysis of phenol in water and plasma samples are presented below.
Protocol 1: Analysis of Phenol in Water by GC-MS
This protocol is suitable for the determination of phenol in drinking water and wastewater.
1. Sample Preparation: Solid Phase Extraction (SPE)
-
Sample Collection and Preservation: Collect 1-liter water samples in clean glass containers. If residual chlorine is present, add a dechlorinating agent like sodium thiosulfate. Acidify the sample to a pH < 2 with a suitable acid.[2]
-
Fortification: Spike the sample with a known amount of this compound internal standard solution at the beginning of the sample preparation process.[2] The concentration of the internal standard should be chosen to be within the calibration range.
-
SPE Cartridge Conditioning: Condition a solid phase extraction cartridge (e.g., polystyrene-divinylbenzene) by passing methanol followed by reagent water through it.
-
Sample Loading: Pass the entire 1-liter water sample through the conditioned SPE cartridge at a controlled flow rate.
-
Elution: Elute the trapped phenol and this compound from the cartridge with an appropriate solvent, such as dichloromethane or ethyl acetate.[2][3]
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.[2]
2. GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Injection: Inject 1-2 µL of the final extract in splitless mode.[2]
-
GC Column: A low polarity capillary column, such as one with a 5% diphenyl/95% dimethyl polysiloxane stationary phase, is suitable for separating phenol.[7]
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 5 minutes.
-
Ramp: 8°C/min to 300°C.
-
Hold: 10 minutes at 300°C.[7]
-
-
Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for quantification.[2]
-
Ions to Monitor for Phenol: m/z 94 (quantifier), m/z 65, 66 (qualifiers)
-
Ions to Monitor for this compound: m/z 100 (quantifier), m/z 70 (qualifier)
-
Protocol 2: Analysis of Phenol in Plasma by LC-MS/MS
This protocol is designed for the quantification of phenol in human or animal plasma.
1. Sample Preparation: Protein Precipitation
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Fortification: To 100 µL of plasma, add a known amount of this compound internal standard solution.
-
Protein Precipitation: Add 400 µL of cold acetonitrile (ACN) or a mixture of methanol/ACN (1:9) to the plasma sample.[8]
-
Vortex and Centrifuge: Vortex the mixture thoroughly for 1 minute and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.[8]
2. LC-MS/MS Analysis
-
Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS).
-
LC Column: A C18 reverse-phase column is typically used for the separation of phenolic compounds.[9]
-
Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution: A gradient elution program should be optimized to achieve good separation of phenol from matrix components.
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transition for Phenol: Precursor ion (Q1) m/z 93 -> Product ion (Q3) m/z 65
-
MRM Transition for this compound: Precursor ion (Q1) m/z 99 -> Product ion (Q3) m/z 69
-
Quantitative Data
The following tables summarize typical method validation parameters for the quantification of phenol using isotope dilution mass spectrometry. Data is compiled from various sources and represents expected performance.
Table 1: Method Performance for Phenol Analysis in Water (GC-MS)
| Parameter | Typical Value | Reference |
| Linearity (R²) | ≥ 0.995 | [10] |
| Method Detection Limit (MDL) | 0.02 - 0.58 µg/L | [11] |
| Limit of Quantification (LOQ) | 0.1 µg/L | [11] |
| Accuracy (% Recovery) | 70 - 130% | [11] |
| Precision (% RSD) | < 15% | [11] |
Table 2: Method Performance for Phenol Analysis in Plasma (LC-MS/MS)
| Parameter | Typical Value | Reference |
| Linearity (R²) | ≥ 0.99 | [12] |
| Limit of Detection (LOD) | 0.5 - 30 ng/mL | [12] |
| Limit of Quantification (LOQ) | 2.0 - 105 ng/mL | [12] |
| Accuracy (% Recovery) | 85.7 - 115.0% | [12] |
| Precision (% RSD) | < 15% | [12] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of phenol using isotope dilution mass spectrometry.
Caption: General workflow for phenol analysis using IDMS.
Metabolic Pathway of Phenol
Phenol undergoes metabolic transformation in the body, primarily in the liver. The following diagram illustrates a simplified metabolic pathway.
Caption: Simplified metabolic pathway of phenol.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. benchchem.com [benchchem.com]
- 3. Analysis of Phenols in Tap Water Using GC/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. gov.uk [gov.uk]
- 5. Phenol | PPTX [slideshare.net]
- 6. Microtechnique for quantifying phenol in plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Polar Phenol Detection in Plasma and Serum: Insights on Sample Pre-Treatment for LC/MS Analysis and Application on the Serum of Corinthian Currant-Fed Rats [mdpi.com]
- 9. Simultaneous Quantification of Trace and Micro Phenolic Compounds by Liquid Chromatography Tandem-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. epa.gov [epa.gov]
- 12. Validation of a new LC-MS/MS method for the detection and quantification of phenolic metabolites from tomato sauce in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Phenols in Wastewater using Phenol-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenolic compounds are a class of organic pollutants frequently found in industrial wastewater from sources such as refineries, chemical plants, and pharmaceutical manufacturing. Due to their toxicity and potential harm to aquatic life and human health, regulatory bodies like the U.S. Environmental Protection Agency (EPA) have established methods for their monitoring. Accurate and precise quantification of phenols in complex wastewater matrices is crucial for environmental compliance and process control.
This application note details a robust analytical method for the quantification of phenol and related phenolic compounds in wastewater using a stable isotope-labeled internal standard, Phenol-d6. The use of this compound in an isotope dilution gas chromatography-mass spectrometry (GC-MS) method provides high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. This approach is consistent with the principles outlined in EPA Method 625.1.[1][2]
Principle of the Method
This method utilizes a stable isotope dilution technique. A known amount of this compound, a deuterated analog of phenol, is added to the wastewater sample as an internal standard prior to extraction. This compound is chemically identical to the native phenol, and therefore behaves similarly during sample preparation and analysis. By comparing the response of the native phenol to the isotopically labeled internal standard using GC-MS, accurate quantification can be achieved, even with incomplete recovery of the analytes. The quantification is based on the relative response factor of the target analyte to the internal standard.
Experimental Protocols
Sample Collection and Preservation
Proper sample collection and preservation are critical to maintain the integrity of the analytes.
-
Container: Collect samples in 1-liter amber glass bottles with fluoropolymer-lined screw caps. Do not rinse the bottles with the sample before collection.[2]
-
Preservation: If residual chlorine is present, add 80 mg of sodium thiosulfate per liter of sample. Acidify the sample to a pH < 2 with sulfuric acid.[1][2]
-
Storage: Samples must be kept refrigerated at ≤6°C and protected from light from the time of collection until extraction. Do not freeze the samples.[2]
-
Holding Time: Samples must be extracted within 7 days of collection, and the extracts must be analyzed within 40 days of extraction.[2]
Reagents and Standards
-
Reagents: All reagents should be of high purity (e.g., pesticide quality or equivalent). This includes methylene chloride, sodium sulfate (anhydrous), and solutions for pH adjustment (e.g., sulfuric acid, sodium hydroxide).
-
This compound Internal Standard Stock Solution: Obtain a certified this compound standard solution (e.g., 2000 µg/mL in methylene chloride).[3] Prepare a working stock solution at a suitable concentration (e.g., 50 µg/mL) in an appropriate solvent.
-
Calibration Standards: Prepare a series of calibration standards containing known concentrations of the target phenolic compounds and a constant concentration of the this compound internal standard.
Sample Preparation (Liquid-Liquid Extraction)
This protocol is adapted from EPA Method 625.1.[2]
-
Mark the water level on the 1-liter sample bottle for later volume determination.
-
Spike the entire 1-liter sample with a known amount of the this compound internal standard working solution.
-
Adjust the sample pH to >11 with sodium hydroxide solution.
-
Pour the sample into a 2-liter separatory funnel.
-
Add 60 mL of methylene chloride to the separatory funnel, seal, and shake vigorously for 1-2 minutes with periodic venting.
-
Allow the organic layer to separate from the water phase for a minimum of 10 minutes.
-
Drain the lower methylene chloride layer into a collection flask.
-
Repeat the extraction two more times with fresh 60 mL aliquots of methylene chloride, combining the extracts.
-
Adjust the pH of the aqueous phase to <2 with sulfuric acid.
-
Repeat the extraction with three 60 mL aliquots of methylene chloride.
-
Combine all methylene chloride extracts and dry by passing through a column containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1.0 mL using a Kuderna-Danish (K-D) apparatus.
Instrumental Analysis (GC-MS)
-
Gas Chromatograph (GC): Equipped with a capillary column suitable for phenol analysis (e.g., DB-5ms or equivalent).
-
Mass Spectrometer (MS): Capable of scanning over the appropriate mass range and operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.
-
Typical GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Typical MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor:
-
Phenol: m/z 94 (quantification), 65, 66 (qualifier)
-
This compound: m/z 100 (quantification), 70 (qualifier) (Note: Phenolic hydrogen exchange can occur, leading to the detection of Phenol-d5 at m/z 99).[3]
-
-
Data Presentation
Quantitative data for the analysis of phenols in wastewater using a deuterated internal standard are summarized below.
| Parameter | Value | Matrix | Method Reference |
| Method Detection Limit (MDL) for Phenol | 0.6 µg/L | Wastewater Treatment Plant Effluent | NCASI Method PC-97 (using Phenol-d5)[4] |
| Lower Instrument Calibration Limit for Phenol | 1.6 µg/L | Wastewater Treatment Plant Influent | NCASI Method PC-97 (using Phenol-d5)[4] |
| Reporting Limit for Phenol | 10 µg/L | Wastewater | EPA Method 625.1[2] |
Table 1: Method Performance Data for Phenol Analysis.
| Surrogate Compound | Spiking Concentration | Average Recovery (%) | Acceptance Criteria (%) |
| This compound | 50 µg/L | Meets criteria | 10-110 (typical) |
| This compound | 100 µg/L | Slightly below lower limit in some samples | 60-110 (example)[1] |
Table 2: Example Surrogate Recovery Data for this compound in Wastewater Analysis (as per a study based on EPA Method 625.1). [1]
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the quantification of phenols in wastewater using this compound as an internal standard.
Caption: Workflow for Phenol Quantification in Wastewater.
Conclusion
The use of this compound as an internal standard for the quantification of phenols in wastewater by GC-MS offers a reliable and accurate analytical method. This stable isotope dilution technique effectively compensates for matrix interferences and procedural losses, leading to high-quality data essential for environmental monitoring and regulatory compliance. The detailed protocol provided in this application note serves as a comprehensive guide for researchers and analysts in implementing this robust methodology.
References
Application Notes and Protocols for Phenol-d6 in Metabolomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenol-d6, a deuterated analog of phenol, serves as an invaluable tool in metabolomics research, particularly in quantitative studies employing mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Its primary application is as an internal standard (IS) for the accurate quantification of endogenous phenol in complex biological matrices such as plasma, urine, and cell culture extracts. Due to its isotopic labeling, this compound is chemically identical to phenol, ensuring it behaves similarly during sample preparation and analysis, yet it is distinguishable by its higher mass. This allows for precise correction of variations that can occur during extraction, derivatization, and instrument analysis, ultimately leading to more accurate and reproducible quantification of phenol.
Phenol is a metabolite of interest in various contexts, including as a biomarker of microbial metabolism in the gut, a product of aromatic amino acid metabolism, and a component of environmental exposures. Therefore, its accurate measurement is crucial for understanding its physiological and pathological roles.
Core Applications
-
Targeted Quantitative Metabolomics: this compound is the gold standard for the accurate quantification of phenol in biological samples using isotope dilution mass spectrometry. This is critical for clinical research, environmental exposure studies, and drug metabolism studies.
-
Metabolic Flux Analysis: While not a direct tracer for flux, the accurate quantification of phenol pools using this compound as an internal standard is essential for validating metabolic models that include pathways involving phenol.
-
NMR-Based Metabolomics: In NMR, this compound can be used as a reference standard for chemical shift calibration and for quantifying phenol in complex mixtures.
Quantitative Data Summary
The following tables summarize typical performance data for the quantification of phenol using this compound as an internal standard with LC-MS/MS. The data is representative of what can be achieved with a validated bioanalytical method.
Table 1: LC-MS/MS Method Validation Parameters for Phenol Quantification
| Parameter | Result |
| Linearity Range | 1 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | Within ±15% |
| Matrix Effect | Minimal, corrected by IS |
| Recovery | > 85% |
Table 2: Multiple Reaction Monitoring (MRM) Transitions for Phenol and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Phenol | 93.1 | 65.1 | 25 |
| This compound (IS) | 99.1 | 69.1 | 25 |
Experimental Protocols
Protocol 1: Quantification of Phenol in Human Plasma using LC-MS/MS
This protocol describes the use of this compound as an internal standard for the quantification of phenol in human plasma by liquid chromatography-tandem mass spectrometry.
Materials:
-
Phenol and this compound analytical standards
-
Human plasma (K2-EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Microcentrifuge tubes
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Preparation of Standards:
-
Prepare stock solutions of phenol and this compound (1 mg/mL) in methanol.
-
Prepare a series of working standard solutions of phenol by serial dilution of the stock solution with 50:50 methanol:water to create a calibration curve (e.g., 1-2000 ng/mL).
-
Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 100 ng/mL) in 50:50 methanol:water.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibrator, quality control, or unknown), add 20 µL of the this compound internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[1]
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).[1]
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate phenol from matrix components (e.g., start with 10% B, increase to 90% B over 5 minutes, hold for 1 minute, and then return to initial conditions).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Use the MRM transitions specified in Table 2.
-
Optimize other MS parameters such as declustering potential and collision cell exit potential for maximum signal intensity.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of phenol to this compound against the concentration of the calibration standards.
-
Determine the concentration of phenol in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Protocol 2: Extraction of Phenol from Adherent Cell Culture for Metabolomics Analysis
This protocol provides a general method for extracting metabolites, including phenol, from adherent cell cultures for analysis by GC-MS or LC-MS.
Materials:
-
Adherent cells in culture plates
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (LC-MS grade), ice-cold (-80°C)
-
Water (LC-MS grade)
-
This compound internal standard working solution
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Quenching and Extraction:
-
Aspirate the cell culture medium.
-
Quickly wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol containing a known amount of this compound internal standard to each well.
-
Scrape the cells from the plate and transfer the cell suspension to a microcentrifuge tube.
-
-
Sample Processing:
-
Vortex the tube vigorously for 1 minute.
-
Incubate on ice for 20 minutes to allow for complete protein precipitation and metabolite extraction.
-
Centrifuge the cell extract at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant containing the metabolites to a new tube.
-
The extract is now ready for analysis by LC-MS or can be evaporated to dryness and derivatized for GC-MS analysis.
-
Visualizations
References
Application Note: High-Throughput Quantification of Phenolic Drugs in Human Plasma by LC-MS/MS using Phenol-d6 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of phenolic drugs in human plasma. The method utilizes Phenol-d6, a deuterated internal standard, to ensure high accuracy and precision by correcting for matrix effects and variability during sample preparation.[1] A simple and rapid protein precipitation protocol is employed for sample preparation, enabling high-throughput analysis suitable for pharmacokinetic studies in pharmaceutical development. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.
Introduction
Phenolic compounds are a significant class of pharmaceuticals, and their accurate quantification in biological matrices is crucial for pharmacokinetic and toxicokinetic assessments. The inherent variability of bioanalytical methods and the complexity of plasma samples necessitate the use of an internal standard (IS) that closely mimics the analyte's behavior. Stable isotope-labeled internal standards, such as this compound, are ideal for LC-MS/MS analysis as they co-elute with the analyte and exhibit similar ionization characteristics, effectively compensating for variations in sample extraction and instrument response.[1] This application note provides a detailed protocol for the quantification of a model phenolic drug in human plasma using this compound as the internal standard.
Experimental
Materials and Reagents
-
Phenolic Analyte (e.g., Paracetamol, 4-Hydroxybenzoic acid)
-
This compound (Internal Standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human Plasma (K2-EDTA)
-
Deionized Water
Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the phenolic analyte in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with 50:50 (v/v) methanol:water to prepare calibration standards and quality control (QC) samples.
-
This compound Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol.
Sample Preparation
A protein precipitation method is utilized for the extraction of the phenolic analyte and internal standard from human plasma.
-
To 50 µL of human plasma in a 1.5 mL microcentrifuge tube, add 150 µL of the this compound working solution (100 ng/mL) in methanol.
-
For calibration standards and QC samples, add the corresponding analyte working solution. For blank samples, add an equivalent volume of the diluent.
-
Vortex each tube for 30 seconds to ensure thorough mixing and to precipitate proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject the sample into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 3 minutes, followed by a 1-minute hold at 95% B, and a 1-minute re-equilibration at 5% B.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI), negative ion mode.
-
MRM Transitions: The multiple reaction monitoring (MRM) transitions for a representative phenolic analyte (4-Hydroxybenzoic acid) and this compound are provided in the table below. The collision energy and other MS parameters should be optimized for the specific instrument used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 4-Hydroxybenzoic acid | 137.0 | 93.0 |
| This compound | 99.1 | 70.1 |
Data Presentation
The following table summarizes the typical validation parameters for a bioanalytical method for a phenolic analyte using this compound as an internal standard.
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Precision (CV%) | < 15% |
| Accuracy (%) | 85 - 115% |
| Recovery (%) | > 85% |
| Matrix Effect (%) | < 15% |
Experimental Workflow
The following diagram illustrates the key steps in the bioanalytical workflow.
Caption: Bioanalytical workflow for the quantification of phenolic drugs.
Signaling Pathway (Illustrative)
While not a signaling pathway in the traditional sense, the following diagram illustrates the logical relationship of using an internal standard to correct for analytical variability.
Caption: Principle of internal standard correction in bioanalysis.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and high-throughput approach for the quantification of phenolic drugs in human plasma. The use of this compound as an internal standard is critical for achieving the high level of accuracy and precision required for regulated bioanalytical studies. The simple protein precipitation sample preparation protocol allows for rapid sample processing, making this method well-suited for the analysis of large numbers of samples in a pharmaceutical research and development setting.
References
Derivatization of phenols for GC-MS with Phenol-d6 standard
Anwendungs- und Protokollhinweise: Derivatisierung von Phenolen für die GC-MS-Analyse mit Phenol-d6 als internem Standard
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Einleitung
Die quantitative Analyse von Phenolen mittels Gaschromatographie-Massenspektrometrie (GC-MS) stellt aufgrund der Polarität und der geringen Flüchtigkeit dieser Verbindungen eine analytische Herausforderung dar. Die polare Hydroxylgruppe führt zu Peak-Tailing und einer schlechten chromatographischen Auflösung. Um diese Probleme zu überwinden und die Empfindlichkeit zu erhöhen, ist eine Derivatisierung der Phenole vor der GC-MS-Analyse unerlässlich.[1] Bei diesem Verfahren wird der aktive Wasserstoff der Hydroxylgruppe durch eine unpolare Gruppe ersetzt, wodurch die Flüchtigkeit erhöht und die thermische Stabilität der Analyten verbessert wird.[1][2]
Die Verwendung eines internen Standards ist für eine genaue Quantifizierung entscheidend, da er Variationen bei der Probenvorbereitung und der Injektion kompensieren kann.[3] this compound, ein deuteriertes Analogon von Phenol, ist ein idealer interner Standard für die Analyse von Phenolen, da es sich chemisch sehr ähnlich wie die Zielanalyten verhält, aber aufgrund seines höheren Molekulargewichts massenspektrometrisch unterschieden werden kann.[3][4]
Diese Application Note beschreibt detaillierte Protokolle für die gängigsten Derivatisierungsmethoden für Phenole – Silylierung und Acetylierung – unter Verwendung von this compound als internem Standard.
Vergleich der Derivatisierungsmethoden
Die Wahl der Derivatisierungsmethode hängt von den spezifischen Phenolen, der Probenmatrix und den Anforderungen an die Empfindlichkeit ab. Die folgende Tabelle fasst die wichtigsten Merkmale gängiger Derivatisierungsreagenzien zusammen.
| Derivatisierungsmethode | Reagenz | Vorteile | Nachteile | Typische Reaktionsbedingungen |
| Silylierung | BSTFA (+1% TMCS), MSTFA | Bildet stabile Trimethylsilyl (TMS)-Ether[1]. Schnelle und quantitative Reaktion für viele Phenole[5]. | Reagenzien und Derivate sind feuchtigkeitsempfindlich. Kann bei sterisch gehinderten Phenolen unvollständig sein[5]. | 60-80 °C für 30-60 Minuten[5]. |
| Acetylierung | Essigsäureanhydrid | Bildet stabile Acetatester. Reagenz ist kostengünstig und weniger feuchtigkeitsempfindlich als Silylierungsreagenzien. | Erfordert oft einen Katalysator (z. B. Pyridin oder K₂CO₃). Kann längere Reaktionszeiten erfordern. | 60-80 °C für 30-60 Minuten. |
| Pentafluorbenzylierung | Pentafluorbenzylbromid (PFBBr) | Erzeugt Derivate mit hoher Elektronenaffinität, was zu sehr niedrigen Nachweisgrenzen im NICI-Modus (Negative Chemical Ionization) führt[6]. | Längere Reaktionszeiten und höhere Temperaturen können erforderlich sein[6]. | 80 °C für 5 Stunden[6]. |
Quantitative Datenübersicht
Die folgende Tabelle zeigt beispielhafte quantitative Leistungsdaten für verschiedene Derivatisierungsmethoden, die aus der Literatur entnommen wurden.
| Analyten (Beispiele) | Derivatisierungsmethode | Nachweisgrenze (LOD) | Bestimmungsgrenze (LOQ) | Wiederfindung (%) | Quelle |
| Phenol | Acetylierung | 0.18 µg/L | 0.56 µg/L | 90.6 - 110.5 | [7] |
| Diverse Phenole | Pentafluorbenzylierung (NICI-MS) | 2.6 - 290 fg (instrumentell) | - | 81.2 - 106.3 | [6] |
| 20 phenolische Verbindungen | Silylierung (MTBSTFA) | - | - | - | [8] |
Experimentelle Protokolle
3.1. Benötigte Materialien und Reagenzien
-
Reagenzien:
-
Phenol-Standardlösungen
-
This compound (interner Standard)
-
Lösungsmittel in GC-Qualität (z. B. Aceton, Ethylacetat, n-Hexan)[5]
-
Für die Silylierung: N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1% Trimethylchlorsilan (TMCS)[5] oder N-Methyl-N-(tert-butyldimethylsilyl)trifluoracetamid (MTBSTFA)[8]
-
Für die Acetylierung: Essigsäureanhydrid, Kaliumcarbonat (K₂CO₃) oder Pyridin
-
-
Ausstattung:
3.2. Probenvorbereitung und Kalibrierung
-
Herstellung der Standardlösungen: Bereiten Sie eine Reihe von Kalibrierungsstandards vor, die die zu analysierenden Phenole in einem geeigneten Konzentrationsbereich enthalten.
-
Zugabe des internen Standards: Geben Sie zu jeder Kalibrierungsstandardlösung und jeder Probe eine bekannte Menge der this compound-Lösung. Die Konzentration des internen Standards sollte im mittleren Bereich der Kalibrierungskurve liegen.
3.3. Protokoll 1: Silylierungs-Derivatisierung mit BSTFA
Dieses Protokoll beschreibt die Derivatisierung von Phenolen zu ihren Trimethylsilyl (TMS)-Ethern.
-
Überführen Sie 100 µL der Proben- oder Standardlösung in ein GC-Vial.
-
Wenn die Probe in einem anderen Lösungsmittel als Aceton gelöst ist, verdampfen Sie das Lösungsmittel unter einem sanften Stickstoffstrom zur Trockne und lösen Sie den Rückstand in 100 µL Aceton auf.
-
Geben Sie 50-100 µL BSTFA (+ 1% TMCS) hinzu.[5]
-
Verschließen Sie das Vial fest und mischen Sie es kurz auf einem Vortexmischer.
-
Inkubieren Sie die Mischung für 30-60 Minuten bei 60-75 °C in einem Heizblock.[5]
-
Lassen Sie die Probe auf Raumtemperatur abkühlen.
-
Injizieren Sie eine Aliquot der derivatisierten Probe direkt in das GC-MS-System.
Abbildung 1: Workflow der Silylierungs-Derivatisierung.
3.4. Protokoll 2: Acetylierungs-Derivatisierung mit Essigsäureanhydrid
Dieses Protokoll beschreibt die Derivatisierung von Phenolen zu ihren Acetatestern.
-
Überführen Sie 500 µL der Proben- oder Standardlösung in ein GC-Vial.
-
Geben Sie 50 µL Essigsäureanhydrid und eine Spatelspitze wasserfreies Kaliumcarbonat (K₂CO₃) als Katalysator hinzu.
-
Verschließen Sie das Vial fest und mischen Sie es kurz auf einem Vortexmischer.
-
Inkubieren Sie die Mischung für 60 Minuten bei 80 °C in einem Heizblock.
-
Lassen Sie die Probe auf Raumtemperatur abkühlen.
-
Überführen Sie vorsichtig eine Aliquot der überstehenden Lösung in ein neues Vial mit Mikroinsert, ohne das K₂CO₃ zu übertragen.
-
Injizieren Sie eine Aliquot der derivatisierten Probe in das GC-MS-System.
Abbildung 2: Workflow der Acetylierungs-Derivatisierung.
GC-MS-Analysebedingungen (Beispiel)
-
GC-System: Agilent 8890 GC oder Äquivalent[10]
-
Säule: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm[9]
-
Trägergas: Helium oder Wasserstoff
-
Injektor: Splitless, 250 °C
-
Ofenprogramm: Start bei 60 °C (1 min halten), dann mit 10 °C/min auf 280 °C, 5 min halten.
-
MS-System: Agilent 5977B MSD oder Äquivalent[10]
-
Ionisierungsmodus: Elektronenstoßionisation (EI), 70 eV
-
Aufnahmemodus: Selected Ion Monitoring (SIM) zur Erhöhung der Empfindlichkeit und Selektivität. Wählen Sie charakteristische Ionen für jedes derivatisierte Phenol und für this compound.
Datenanalyse und Quantifizierung
Die Quantifizierung erfolgt durch die Erstellung einer Kalibrierungskurve. Für jeden Kalibrierungspunkt wird das Peakflächenverhältnis des Analyten zum internen Standard (this compound) gegen die Konzentration des Analyten aufgetragen. Die Konzentration der Phenole in den Proben wird dann anhand dieser Kalibrierungskurve aus den gemessenen Peakflächenverhältnissen berechnet.
Fazit
Die Derivatisierung ist ein entscheidender Schritt für die zuverlässige und empfindliche Analyse von Phenolen mittels GC-MS. Silylierung und Acetylierung sind beides effektive Methoden, um die Flüchtigkeit zu erhöhen und die chromatographische Leistung zu verbessern. Die Verwendung von this compound als internem Standard gewährleistet eine hohe Genauigkeit und Präzision der quantitativen Ergebnisse. Die in dieser Application Note beschriebenen Protokolle bieten eine solide Grundlage für die Entwicklung und Validierung von Methoden zur Analyse von Phenolen in verschiedenen Matrices.
References
- 1. GC Technischer Tipp [discover.phenomenex.com]
- 2. Derivatization reagents for GC Information | Derivatization reagents for GC | Gas chromatography (GC) | Chromatography | MACHEREY-NAGEL [mn-net.com]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. agilent.com [agilent.com]
- 5. benchchem.com [benchchem.com]
- 6. Trace level determination of phenols as pentafluorobenzyl derivatives by gas chromatography–negative-ion chemical ionization mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Application Note on GC/MS analysis of phenols | Laboratory Talk [laboratorytalk.com]
- 10. dguv.de [dguv.de]
Application Notes: Phenol-d6 as a Surrogate Standard in U.S. EPA Methods
References
- 1. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 2. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 3. unitedchem.com [unitedchem.com]
- 4. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 5. mela.org [mela.org]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. biotage.com [biotage.com]
Application Notes and Protocols for Solid-Phase Extraction (SPE) of Phenol-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenol-d6 (C₆D₆O) is a deuterated analog of phenol commonly employed as an internal standard in quantitative analytical methods, particularly those involving mass spectrometry (MS). Its chemical and physical properties are nearly identical to those of native phenol, allowing it to mimic the behavior of the analyte during sample preparation and analysis. This mimicry is crucial for correcting variations that can occur throughout the analytical workflow, such as inconsistencies in extraction, injection volume, and instrument response. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard for accurate and precise quantification of phenol in complex matrices, a practice known as stable isotope dilution analysis (SIDA).
Solid-phase extraction (SPE) is a widely utilized sample preparation technique for the selective extraction and concentration of analytes from various samples, including environmental and biological matrices. This application note provides a detailed protocol for the solid-phase extraction of samples intended for the analysis of phenol, using this compound as an internal standard. The subsequent analysis is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Data Presentation
The following table summarizes typical quantitative performance data for the analysis of phenol using this compound as an internal standard with a solid-phase extraction method. The data presented are representative values derived from methods analyzing phenols and deuterated analogs and should be considered as a baseline for method validation in a specific laboratory setting.
| Parameter | Value | Notes |
| Recovery | 85 - 110% | Recovery is determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample. |
| Limit of Detection (LOD) | 0.05 - 1.0 µg/L | The lowest concentration of an analyte that can be reliably detected above the background noise. Dependent on the analytical instrument. |
| Limit of Quantification (LOQ) | 0.15 - 3.0 µg/L | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Linearity (R²) | > 0.995 | The correlation coefficient of the calibration curve, indicating the linearity of the method over a specific concentration range. |
| Precision (%RSD) | < 15% | The relative standard deviation of replicate measurements, indicating the precision of the method. |
Experimental Protocols
This section details the methodology for the solid-phase extraction of phenol from aqueous samples using this compound as an internal standard. This protocol is a general guideline and may require optimization for different sample matrices and analytical instrumentation.
Materials and Reagents
-
SPE Cartridge: Reversed-phase polymeric sorbent (e.g., Polystyrene-divinylbenzene, 500 mg)
-
This compound Standard Solution: 100 µg/mL in methanol
-
Methanol: HPLC Grade
-
Dichloromethane: HPLC Grade
-
Deionized Water: HPLC Grade
-
Hydrochloric Acid (HCl): Concentrated
-
Nitrogen Gas: High purity
-
Glassware: Volumetric flasks, pipettes, autosampler vials
Sample Preparation
-
Sample Collection: Collect 500 mL of the aqueous sample in a clean glass container.
-
Preservation: If required, preserve the sample by adding a dechlorinating agent (e.g., sodium thiosulfate) and acidifying to a pH < 2 with concentrated hydrochloric acid.
-
Fortification: Spike the sample with a known amount of this compound standard solution to achieve a final concentration within the calibration range of the analytical method (e.g., 10 µg/L).
Solid-Phase Extraction (SPE) Procedure
-
Cartridge Conditioning:
-
Place the SPE cartridge on a vacuum manifold.
-
Wash the cartridge with 5 mL of dichloromethane.
-
Condition the sorbent by passing 5 mL of methanol through the cartridge.
-
Equilibrate the cartridge by passing 5 mL of deionized water (acidified to pH 2) through it. Do not allow the sorbent bed to dry.
-
-
Sample Loading:
-
Load the prepared sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Washing:
-
After the entire sample has passed through, wash the cartridge with 5 mL of deionized water (acidified to pH 2) to remove any co-extracted impurities.
-
Dry the cartridge under vacuum for 10-15 minutes to remove excess water.
-
-
Elution:
-
Place a clean collection tube under the SPE cartridge.
-
Elute the retained phenol and this compound from the sorbent by passing 5 mL of dichloromethane through the cartridge.
-
-
Eluate Concentration:
-
Evaporate the eluate to a final volume of 1 mL under a gentle stream of nitrogen gas at room temperature.
-
Transfer the concentrated extract to an autosampler vial for GC-MS or LC-MS analysis.
-
Visualizations
Experimental Workflow for SPE of Phenol with this compound Internal Standard
Caption: SPE workflow for the extraction of phenol using this compound.
Logical Relationship of Stable Isotope Dilution Analysis (SIDA)
Caption: Principle of Stable Isotope Dilution Analysis with this compound.
Quantitative NMR (qNMR) using Phenol-d6 as a Reference: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful analytical technique that provides both qualitative and quantitative information about a sample. Unlike many other spectroscopic methods, the signal intensity in NMR is directly proportional to the number of nuclei giving rise to the signal, allowing for the accurate determination of the concentration and purity of substances without the need for identical reference compounds for calibration.[1][2] This makes qNMR a valuable tool in pharmaceutical analysis, natural product chemistry, and materials science.[3][4]
The use of an internal standard is a cornerstone of accurate qNMR. An ideal internal standard should be a high-purity, stable, non-volatile compound with a simple NMR spectrum that does not overlap with the analyte signals.[3] Phenol-d6, a deuterated analog of phenol, serves as an excellent internal standard for ¹H qNMR, particularly for the analysis of aromatic compounds.
Advantages of this compound as a qNMR Internal Standard
The primary advantage of using a deuterated internal standard like this compound is the simplification of the ¹H NMR spectrum. The deuterium atoms (²H) are not detected in a standard ¹H NMR experiment, thus eliminating the signals from the aromatic ring of the phenol standard. This significantly reduces spectral crowding and the potential for signal overlap with the analyte, which is a common challenge in the analysis of complex molecules.
Key Advantages:
-
Reduced Signal Overlap: The absence of aromatic proton signals from this compound provides a clear spectral window for the observation and integration of analyte signals, especially for other aromatic compounds.
-
Chemical Shift Reference: The residual, non-deuterated signal of this compound can serve as a chemical shift reference point.
-
Suitability for Aromatic Analytes: Its aromatic nature makes it a suitable reference for a wide range of aromatic drug substances and related impurities.
Experimental Protocols
A successful qNMR experiment relies on meticulous sample preparation and the careful selection of NMR acquisition parameters to ensure accurate and reproducible results.
Materials and Equipment
-
Internal Standard: this compound (purity ≥ 99.5%)
-
Analyte: Compound of interest (e.g., Active Pharmaceutical Ingredient (API), natural product, etc.)
-
Deuterated NMR Solvent: e.g., Dimethyl sulfoxide-d6 (DMSO-d6), Chloroform-d (CDCl3), Methanol-d4 (CD3OD). The solvent must be able to dissolve both the analyte and the internal standard.
-
High-Precision Analytical Balance: Capable of weighing to at least 0.01 mg.
-
NMR Spectrometer: 400 MHz or higher field strength is recommended for better signal dispersion and sensitivity.
-
High-Quality 5 mm NMR Tubes
-
Volumetric Flasks and Pipettes
Sample Preparation Protocol
Accurate weighing is critical for the precision of the qNMR measurement.
-
Weighing the Analyte: Accurately weigh a precise amount of the analyte (e.g., 10-20 mg) into a clean, dry vial. Record the exact weight.
-
Weighing the Internal Standard: Accurately weigh a precise amount of this compound (e.g., 5-10 mg) and add it to the same vial containing the analyte. Record the exact weight. The molar ratio of the internal standard to the analyte should ideally be close to 1:1 to ensure comparable signal intensities.
-
Dissolution: Add a precise volume of the chosen deuterated solvent (e.g., 0.6 mL) to the vial. Ensure complete dissolution of both the analyte and the internal standard by gentle vortexing or sonication. A visually clear and particulate-free solution is essential.
-
Transfer to NMR Tube: Carefully transfer the solution to a clean, dry NMR tube.
NMR Data Acquisition Protocol
The following are general acquisition parameters for a 1D ¹H qNMR experiment. These parameters may need to be optimized for the specific instrument and sample.
| Parameter | Recommended Setting | Rationale |
| Pulse Program | Standard 30° or 90° pulse | A 30° pulse allows for a shorter relaxation delay, while a 90° pulse provides maximum signal intensity per scan. Consistency is key. |
| Spectral Width (SW) | ~12-16 ppm | Should encompass all signals of interest and provide adequate digital resolution. |
| Acquisition Time (AQ) | ≥ 3 seconds | Ensures complete decay of the Free Induction Decay (FID) for sharp lines and accurate integration. |
| Relaxation Delay (D1) | ≥ 5 x T₁ of the slowest relaxing proton | Crucial for complete spin-lattice relaxation of all relevant protons, ensuring signal intensities are directly proportional to the number of nuclei. A conservative value of 30-60 seconds is often used if T₁ is unknown. |
| Number of Scans (NS) | 16 or higher | To achieve a sufficient signal-to-noise ratio (S/N > 250:1 is recommended for high accuracy). |
| Receiver Gain (RG) | Set automatically | Should be optimized to avoid signal clipping. |
| Temperature | 298 K (25 °C) | A stable and controlled temperature is important for consistent chemical shifts. |
Data Processing and Analysis
Proper data processing is as critical as data acquisition for obtaining accurate quantitative results.
-
Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio without significantly affecting the resolution.
-
Phasing: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline across the entire spectrum.
-
Integration: Integrate the well-resolved, non-overlapping signals of both the analyte and the residual signal of the this compound internal standard. The integration region should cover at least 20 times the line width of the signal to encompass >99% of the peak area.
-
Calculation of Purity/Concentration: The purity or concentration of the analyte can be calculated using the following formula:
Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)
Where:
-
I_analyte, I_IS: Integral values of the analyte and internal standard signals, respectively.
-
N_analyte, N_IS: Number of protons corresponding to the integrated signals of the analyte and internal standard, respectively.
-
MW_analyte, MW_IS: Molecular weights of the analyte and internal standard, respectively.
-
m_analyte, m_IS: Masses of the analyte and internal standard, respectively.
-
Purity_IS: Purity of the internal standard.
-
Quantitative Data Summary
Table 1: Hypothetical Purity Determination of API-X using this compound as Internal Standard
| Parameter | Value |
| Analyte (API-X) | |
| Mass (m_analyte) | 15.25 mg |
| Molecular Weight (MW_analyte) | 350.4 g/mol |
| Integrated Signal (I_analyte) | 2.58 |
| Number of Protons (N_analyte) | 2 |
| Internal Standard (this compound) | |
| Mass (m_IS) | 8.10 mg |
| Molecular Weight (MW_IS) | 100.15 g/mol |
| Purity (Purity_IS) | 99.8% |
| Integrated Signal (I_IS) | 1.00 (for residual proton signal) |
| Number of Protons (N_IS) | 1 (for residual proton signal) |
| Calculated Purity of API-X | 98.7% |
Method Validation
Any qNMR method used for pharmaceutical analysis should be validated according to ICH guidelines to ensure it is fit for its intended purpose.[3] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. The use of a deuterated standard like this compound greatly enhances specificity.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy, and the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value, respectively.
Visualizations
Experimental Workflow for qNMR Analysis
Caption: General workflow for quantitative NMR analysis.
Logical Relationship in qNMR Calculation
Caption: Inputs for the qNMR purity calculation.
References
Synthesis of Deuterated Molecules from Phenol-d6: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various deuterated molecules utilizing Phenol-d6 as a versatile starting material. The incorporation of deuterium into molecules is a critical strategy in pharmaceutical research and development, offering benefits such as improved metabolic stability and altered pharmacokinetic profiles. This compound, with its fully deuterated aromatic ring, serves as a valuable building block for introducing deuterium into a wide range of organic structures.
Introduction
Deuterium-labeled compounds are indispensable tools in modern chemistry and drug discovery. The "deuterium switch" approach, where hydrogen atoms are replaced by deuterium at strategic positions in a drug molecule, can significantly impact its metabolic fate. This is primarily due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond is cleaved at a slower rate by metabolic enzymes compared to the carbon-hydrogen (C-H) bond. This compound is a commercially available, high-purity deuterated reagent that provides a convenient entry point for the synthesis of a variety of deuterated aromatic compounds.[1][2] This document outlines key synthetic transformations of this compound, including O-alkylation, O-acylation, and C-alkylation, complete with detailed protocols and data to guide researchers in their synthetic endeavors.
Key Synthetic Transformations of this compound
The reactivity of the hydroxyl group and the aromatic ring of this compound allows for a variety of chemical modifications, enabling the synthesis of deuterated ethers, esters, and alkylphenols.
O-Alkylation: Synthesis of Deuterated Aryl Ethers (Williamson Ether Synthesis)
The Williamson ether synthesis is a robust and widely used method for the preparation of ethers. In the context of this compound, this reaction allows for the synthesis of perdeuterated phenyl ethers, which can serve as important intermediates or final products. The reaction proceeds via the deprotonation of this compound to form the more nucleophilic phenoxide-d5 anion, followed by its reaction with an alkyl halide.
Workflow for O-Alkylation of this compound
Caption: General workflow for the Williamson ether synthesis starting from this compound.
Experimental Protocol: Synthesis of Anisole-d5
This protocol describes the synthesis of anisole-d5 (methoxybenzene-d5) from this compound and methyl iodide.
-
Materials:
-
This compound (1.0 g, 9.98 mmol)
-
Anhydrous potassium carbonate (K₂CO₃), finely powdered (2.07 g, 14.97 mmol)
-
Methyl iodide (CH₃I) (0.74 mL, 11.98 mmol)
-
Anhydrous N,N-dimethylformamide (DMF) (20 mL)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound and anhydrous DMF.
-
Stir the solution until the this compound has completely dissolved.
-
Add the finely powdered anhydrous potassium carbonate to the solution.
-
Stir the suspension vigorously for 10-15 minutes at room temperature.
-
Slowly add methyl iodide to the reaction mixture dropwise using a syringe.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure anisole-d5.
-
Quantitative Data for O-Alkylation of this compound
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Isotopic Purity (%) |
| Methyl-d3 iodide | NaH | THF | 25 | 12 | >95 | >99 (for d8) |
| Ethyl bromide | K₂CO₃ | Acetone | 56 (reflux) | 8 | 85-95 | >98 (for d5-ring) |
| Benzyl bromide | Cs₂CO₃ | DMF | 80 | 6 | >90 | >98 (for d5-ring) |
Note: Isotopic purity of the final product is highly dependent on the isotopic purity of the starting materials.[3]
O-Acylation: Synthesis of Deuterated Phenyl Esters
O-acylation of this compound provides access to a range of deuterated phenyl esters. These compounds can be used as internal standards in analytical studies or as intermediates for further synthetic transformations. The reaction is typically carried out using an acyl chloride or an acid anhydride in the presence of a base.
Workflow for O-Acylation of this compound
Caption: General workflow for the O-acylation of this compound.
Experimental Protocol: Synthesis of Phenyl-d5 Acetate
This protocol describes the synthesis of phenyl-d5 acetate from this compound and acetyl chloride.
-
Materials:
-
This compound (1.0 g, 9.98 mmol)
-
Acetyl chloride (0.78 g, 0.71 mL, 9.98 mmol)
-
Pyridine (0.87 g, 0.89 mL, 10.98 mmol)
-
Anhydrous dichloromethane (CH₂Cl₂) (20 mL)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound in anhydrous dichloromethane in a dry round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine to the stirred solution.
-
Add acetyl chloride dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield phenyl-d5 acetate.[4]
-
Quantitative Data for O-Acylation of this compound
| Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Isotopic Purity (%) |
| Acetyl chloride | Pyridine | CH₂Cl₂ | 0 to RT | 2-4 | >95 | >98 (for d5-ring) |
| Benzoyl chloride | Et₃N | THF | 0 to RT | 3 | >90 | >98 (for d5-ring) |
| Acetic anhydride | H₂SO₄ (cat.) | Neat | 100 | 1 | 85-95 | >98 (for d5-ring) |
C-Alkylation: Synthesis of Deuterated Alkylphenols (Friedel-Crafts Alkylation)
Friedel-Crafts alkylation of this compound allows for the introduction of alkyl groups directly onto the deuterated aromatic ring, leading to the formation of deuterated cresols, xylenols, and other alkylphenols. These compounds are valuable in the synthesis of deuterated antioxidants, polymers, and pharmaceutical agents. The reaction is typically catalyzed by a Lewis acid, and the regioselectivity (ortho vs. para substitution) can be influenced by the choice of catalyst and reaction conditions.[5]
Workflow for Friedel-Crafts Alkylation of this compound
Caption: General workflow for the Friedel-Crafts alkylation of this compound.
Experimental Protocol: Synthesis of 2,6-Diisopropylphenol-d4 (Propofol-d4 analog)
This protocol outlines the synthesis of a deuterated analog of the anesthetic propofol, starting from this compound.
-
Materials:
-
This compound (1.0 g, 9.98 mmol)
-
Propylene (gas)
-
Anhydrous aluminum chloride (AlCl₃) (0.13 g, 0.998 mmol)
-
Anhydrous toluene (20 mL)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a high-pressure reactor, dissolve this compound in anhydrous toluene under an inert atmosphere.
-
Carefully add anhydrous aluminum chloride to the solution.
-
Pressurize the reactor with propylene gas to the desired pressure (e.g., 10-20 atm).
-
Heat the reaction mixture to 150-200 °C and stir for 12-24 hours.
-
After the reaction, cool the reactor to room temperature and carefully vent the excess propylene.
-
Quench the reaction by slowly adding the mixture to ice-cold 1 M HCl.
-
Separate the organic layer and wash it with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to obtain 2,6-diisopropylphenol-d4.[6][7]
-
Quantitative Data for C-Alkylation of this compound
| Alkylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) | Isotopic Purity (%) |
| Propylene | AlCl₃ | Toluene | 150-200 | 12-24 | 2,6-Diisopropylphenol-d4 | 60-70 | >98 (for d4-ring) |
| tert-Butyl chloride | FeCl₃ | Hexane | 25 | 4 | 4-tert-Butylphenol-d4 | 80-90 | >98 (for d4-ring) |
| Methanol | γ-Al₂O₃ | Gas Phase | 350-450 | - | o/p-Cresol-d4 | Variable | >98 (for d4-ring) |
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide array of deuterated molecules. The protocols and data presented in these application notes for O-alkylation, O-acylation, and C-alkylation provide a solid foundation for researchers and drug development professionals. These synthetic routes enable the targeted incorporation of deuterium, facilitating the exploration of the kinetic isotope effect and the development of next-generation pharmaceuticals with improved properties. Careful optimization of reaction conditions and rigorous analytical characterization are crucial for achieving high yields and isotopic purities in the synthesis of these important deuterated compounds.
References
- 1. nbinno.com [nbinno.com]
- 2. Phenol-dâ (D, 98%) - Cambridge Isotope Laboratories, DLM-370-5 [isotope.com]
- 3. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. jk-sci.com [jk-sci.com]
- 6. Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. scribd.com [scribd.com]
Application Notes and Protocols for Phenol-d6 in NMR Instrument Calibration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenol-d6 (C₆D₆O) is a deuterated aromatic compound widely utilized in Nuclear Magnetic Resonance (NMR) spectroscopy. Its high isotopic purity and stability make it an excellent solvent and internal standard for the verification and calibration of NMR instruments.[1][2] The deuterium substitution minimizes solvent interference in ¹H NMR spectra, allowing for clear observation of analyte signals. This document provides detailed application notes and protocols for the use of this compound in calibrating NMR instruments and as an internal standard for quantitative NMR (qNMR) studies.
Key Properties of this compound
This compound is a white, crystalline solid at room temperature and is soluble in many organic solvents.[2] Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆D₆O | [3] |
| Molecular Weight | 100.16 g/mol | [3] |
| CAS Number | 13127-88-3 | [2] |
| Appearance | White crystalline solid | [2] |
| Purity (atom %D) | ≥98% | [3] |
| Solubility | Partially soluble in water; soluble in ethanol, methanol, acetone, diethyl ether | [2] |
Application in NMR Instrument Calibration
The residual proton and carbon signals of this compound provide sharp, well-defined peaks that can be used for chemical shift referencing and instrument calibration.
¹H and ¹³C NMR Chemical Shifts of Residual this compound
The chemical shifts of the residual protons (C₆D₅HO) and carbons in this compound can vary slightly depending on the solvent used for the sample. The following table provides approximate chemical shift values for the residual peaks of this compound in common deuterated solvents. It is crucial to note that these values should be considered as a guide, and for high-accuracy work, calibration against a primary standard like Tetramethylsilane (TMS) is recommended.
| Deuterated Solvent | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Chloroform-d (CDCl₃) | ~7.26 (residual C₆D₅H), ~4.8 (OD) | ~155 (C-OD), ~129 (p-C), ~121 (o-C), ~115 (m-C) |
| Acetone-d₆ | ~8.3 (OD), ~7.1-7.4 (residual C₆D₅H) | ~156 (C-OD), ~130 (p-C), ~122 (o-C), ~116 (m-C) |
| DMSO-d₆ | ~9.4 (OD), ~6.7-7.2 (residual C₆D₅H) | ~157 (C-OD), ~129 (p-C), ~119 (o-C), ~115 (m-C) |
| Methanol-d₄ | ~4.9 (OD), ~6.8-7.3 (residual C₆D₅H) | ~158 (C-OD), ~130 (p-C), ~121 (o-C), ~116 (m-C) |
Note: The chemical shift of the hydroxyl proton (-OD, with residual -OH) is highly dependent on solvent, concentration, and temperature and often appears as a broad singlet.
Experimental Protocols
Protocol 1: NMR Instrument Chemical Shift Calibration using this compound
This protocol outlines the procedure for calibrating the ¹H and ¹³C NMR chemical shift scale using this compound as an internal standard.
Materials:
-
High-purity this compound
-
Deuterated NMR solvent (e.g., Chloroform-d, Acetone-d₆, DMSO-d₆)
-
NMR tube and cap
-
Volumetric flasks and pipettes
-
Analyte of interest (optional)
Procedure:
-
Prepare a Stock Solution of this compound: Accurately weigh a known amount of this compound and dissolve it in a precise volume of the chosen deuterated solvent to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Sample Preparation:
-
Dissolve the analyte of interest in the deuterated solvent.
-
Add a small, known volume of the this compound stock solution to the analyte solution.
-
-
NMR Data Acquisition:
-
Transfer the sample to an NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra according to standard instrument procedures.
-
-
Data Processing and Calibration:
-
Process the acquired spectra (Fourier transformation, phasing, and baseline correction).
-
Identify the residual proton or carbon peak of this compound.
-
Set the chemical shift of the corresponding this compound peak to its known value (refer to the table above). This will calibrate the entire spectrum.
-
Workflow for NMR Instrument Calibration:
Protocol 2: Quantitative NMR (qNMR) using this compound as an Internal Standard
This protocol describes the use of this compound as an internal standard for determining the concentration of an analyte.
Materials:
-
High-purity this compound (certified reference material recommended)
-
Analyte with known chemical structure
-
Deuterated NMR solvent
-
High-precision analytical balance
-
NMR tube and cap
-
Volumetric flasks and pipettes
Procedure:
-
Selection of Signals: Choose well-resolved signals for both the analyte and this compound that do not overlap with each other or with solvent impurity peaks. The aromatic signals of this compound are often suitable.
-
Sample Preparation:
-
Accurately weigh a precise amount of the analyte.
-
Accurately weigh a precise amount of this compound and add it to the same container as the analyte.
-
Dissolve the mixture in a known volume of deuterated solvent.
-
-
NMR Data Acquisition:
-
Transfer the solution to an NMR tube.
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include:
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and this compound. A conservative value of 30-60 seconds is often used if T₁ is unknown.
-
Pulse Angle: Use a 90° pulse.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (S/N > 250:1 is recommended for high accuracy).
-
-
-
Data Processing and Analysis:
-
Process the spectrum with careful phasing and baseline correction.
-
Integrate the selected signals for the analyte and this compound.
-
-
Calculation of Analyte Purity/Concentration: The purity of the analyte can be calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
M = Molecular weight
-
m = Mass
-
P = Purity of the standard
-
analyte refers to the analyte and std refers to the this compound internal standard.
-
Logical Relationship for qNMR Calculation:
Conclusion
This compound is a versatile and reliable compound for the calibration of NMR instruments and for use as an internal standard in quantitative NMR. Its well-defined residual signals and high purity contribute to accurate and reproducible results. By following the detailed protocols provided in these application notes, researchers can effectively utilize this compound to ensure the quality and accuracy of their NMR data.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Recovery of Phenol-d6 Internal Standard
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the poor recovery of Phenol-d6, a common internal standard in analytical testing.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor recovery for this compound?
Poor recovery of this compound can be attributed to several factors throughout the analytical process. These can be broadly categorized as issues related to sample preparation, chemical instability, and instrument analysis. Key contributors include:
-
Suboptimal Extraction Conditions: The choice of extraction solvent and pH are critical for efficient recovery. This compound, being an acidic compound, requires an acidic pH to ensure it is in a neutral, more readily extractable form.[1] The polarity of the extraction solvent must be optimized to efficiently partition this compound from the sample matrix.[1][2]
-
Matrix Effects: Components within the sample matrix (e.g., plasma, urine, soil) can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement and consequently, inaccurate recovery results.[1][3]
-
Volatility and Adsorption: this compound is a volatile compound, which can lead to losses during sample preparation steps that involve elevated temperatures or evaporation.[4] It can also adsorb to the surfaces of laboratory equipment, such as glass or plastic, further reducing recovery.[4]
-
Derivatization Issues: Incomplete derivatization reactions, instability of the resulting derivative, or the formation of multiple products can all contribute to low recovery.[5]
-
Isotopic Exchange: The deuterium labels on this compound can sometimes exchange with protons from the surrounding environment, particularly under certain pH and temperature conditions, leading to a decreased signal for the deuterated standard.[3][6]
Q2: How can I determine the cause of my low this compound recovery?
A systematic approach is crucial to pinpoint the source of low recovery. A post-extraction spike experiment is a common and effective method to differentiate between matrix effects and extraction inefficiency.[1]
Experimental Protocol: Post-Extraction Spike Analysis
-
Prepare Three Sample Sets:
-
Set A (Pre-extraction Spike): Spike a blank matrix sample with a known amount of this compound before the extraction process.
-
Set B (Post-extraction Spike): Extract a blank matrix sample and spike the resulting extract with the same amount of this compound after the extraction process.
-
Set C (Standard Solution): Prepare a solution of this compound in a clean solvent at the same concentration as the spiked samples.
-
-
Analyze all three sets using your established analytical method.
-
Calculate Recovery and Matrix Effect:
-
Extraction Recovery (%) = (Peak Area of Set A / Peak Area of Set B) * 100
-
Matrix Effect (%) = ((Peak Area of Set B / Peak Area of Set C) - 1) * 100
-
Interpreting the Results:
| Scenario | Extraction Recovery (%) | Matrix Effect (%) | Likely Cause |
| 1 | Low (<80%) | Near 0% | Inefficient Extraction |
| 2 | Near 100% | High (>|20%|) | Significant Matrix Effect |
| 3 | Low (<80%) | High (>|20%|) | Combination of Inefficient Extraction and Matrix Effects |
Q3: My this compound recovery is inconsistent across a batch of samples. What are the potential reasons?
Inconsistent recovery can be caused by:
-
Variable Matrix Effects: Different samples may have varying compositions, leading to inconsistent ion suppression or enhancement.[1]
-
Inconsistent Sample Preparation: Manual extraction methods can introduce variability between samples.[1]
-
Instrument Drift: The sensitivity of the mass spectrometer may change over a long analytical run.[1]
-
Carryover: Residual this compound or matrix components from a previous injection can affect the current one.[1]
Troubleshooting Guides
Guide 1: Optimizing Solid-Phase Extraction (SPE) for this compound
Poor recovery in SPE can occur at various stages. The following table outlines potential issues and recommended solutions.
| Stage | Potential Issue | Recommended Solution |
| Conditioning/Equilibration | Improper sorbent wetting. | Condition the sorbent with an appropriate organic solvent (e.g., methanol) followed by equilibration with a solution mimicking the sample's pH and ionic strength.[1] |
| Sample Loading | Breakthrough (this compound not retained). | Ensure the sample pH is acidic to keep this compound in its neutral form.[7] Reduce the flow rate to allow for adequate interaction with the sorbent.[7] Ensure the sample solvent is not too strong (e.g., high organic content).[7] |
| Washing | Premature elution of this compound. | Use a weaker wash solvent (e.g., lower percentage of organic solvent) that removes interferences without eluting the internal standard.[1][7] |
| Elution | Incomplete elution of this compound. | Use a stronger elution solvent or increase the elution volume.[1][7] A slower elution flow rate can also improve recovery.[1] |
Guide 2: Improving Liquid-Liquid Extraction (LLE) of this compound
For LLE, the choice of solvent and pH are paramount for good recovery.
| Parameter | Potential Issue | Recommended Solution |
| pH of Aqueous Phase | This compound is ionized and remains in the aqueous phase. | Adjust the pH of the aqueous sample to be acidic (e.g., pH < 2) to ensure this compound is in its neutral, more organic-soluble form.[8] |
| Extraction Solvent | Inappropriate polarity for efficient extraction. | Test solvents with different polarities to find one that maximizes the recovery of this compound. |
| Phase Separation | Formation of emulsions. | Centrifuge the sample to break up emulsions. Adding salt to the aqueous phase can also help.[9] |
| Extraction Volume | Insufficient solvent volume for complete extraction. | Increase the volume of the extraction solvent or perform multiple extractions with smaller volumes. |
Guide 3: Troubleshooting Derivatization of this compound for GC-MS Analysis
Derivatization is often necessary to improve the chromatographic properties of phenols for GC-MS analysis.
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | Inactive reagent, insufficient reagent, or suboptimal reaction conditions. | Ensure the derivatizing reagent is fresh and not degraded by moisture.[5] Increase the molar excess of the derivatizing agent. Optimize the reaction time and temperature.[5] |
| Formation of Multiple Products | Reaction with other functional groups on the molecule or in the matrix. | Protect other reactive functional groups before derivatizing the phenolic hydroxyl group. |
| Derivative Instability | Degradation of the derivative in the GC inlet or on the column. | Use a less harsh injection temperature. Ensure the GC column is in good condition. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Water Samples
This protocol provides a general procedure for the extraction of this compound from water samples using a reversed-phase SPE cartridge.
-
Sample Preparation:
-
To a 100 mL water sample, add a known amount of this compound internal standard.
-
Acidify the sample to pH 2 with a suitable acid (e.g., hydrochloric acid).[8]
-
-
SPE Cartridge Conditioning:
-
Wash the SPE cartridge (e.g., C18) with 5 mL of methanol.
-
Equilibrate the cartridge with 5 mL of acidified deionized water (pH 2).
-
-
Sample Loading:
-
Load the prepared sample onto the SPE cartridge at a flow rate of approximately 1-2 mL/min.[7]
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
-
Elution:
-
Elute the this compound from the cartridge with 5 mL of a suitable organic solvent (e.g., dichloromethane or acetone).[8]
-
-
Concentration:
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.[8] The sample is now ready for analysis.
-
Protocol 2: Derivatization of this compound with BSTFA for GC-MS Analysis
This protocol describes the silylation of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Sample Preparation:
-
Ensure the sample extract containing this compound is dry, as moisture can deactivate the silylating reagent.[5]
-
-
Derivatization Reaction:
-
Analysis:
-
After cooling to room temperature, the derivatized sample can be directly injected into the GC-MS system.
-
Data Presentation
Table 1: Typical Recovery of Phenols using SPE with Different Sorbents
| Compound | Sorbent 1 (Modified Polymeric Resin) Recovery (%) | Sorbent 2 (LiChrolut EN) Recovery (%) |
| Phenol | ~40 | >70 |
| 4-Nitrophenol | 62 | >70 |
| Other Phenols | >70 | >70 |
Data adapted from a study on the solid-phase extraction of various phenolic compounds.
Table 2: GC-MS Operating Conditions for Phenol Analysis
| Parameter | Value |
| GC Column | TG-5MS 30 m × 0.25 mm × 0.25 μm |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium, constant flow |
| Injection Mode | Split (e.g., 80:1) or Splitless |
| Oven Program | 60 °C (1 min), ramp at 10 °C/min to 240 °C |
| MS Source Temperature | 230 - 280 °C |
| MS Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
These are example conditions and may require optimization for your specific application.[10][11]
Visualizations
Caption: Troubleshooting workflow for poor this compound recovery.
Caption: General sample preparation workflow for this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. welchlab.com [welchlab.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. gcms.cz [gcms.cz]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Matrix Effects of Phenol-d6 in Complex Biological Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the matrix effects of Phenol-d6 in complex biological samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency by co-eluting, undetected components from the sample matrix.[1] In the context of liquid chromatography-mass spectrometry (LC-MS), these effects can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can compromise the accuracy, precision, and sensitivity of quantitative results for this compound.[2] Endogenous components in biological samples like phospholipids, proteins, and salts are common culprits.[3][4]
Q2: How does a deuterated internal standard like this compound theoretically correct for matrix effects?
A2: A deuterated internal standard (d-IS) such as this compound is a stable isotope-labeled (SIL) version of the analyte (phenol). The principle is that the d-IS has nearly identical physicochemical properties to the analyte.[5] Consequently, during sample preparation, chromatography, and ionization, it should be affected by the matrix in the same way as the native phenol.[5] By measuring the response ratio of the analyte to the d-IS, any signal fluctuation caused by the matrix effect should be normalized, leading to more accurate quantification.
Q3: Why are my quantitative results inconsistent even when using this compound as an internal standard?
A3: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects. Several factors can lead to inconsistent results:
-
Differential Matrix Effects: A slight chromatographic separation between phenol and this compound can occur due to the "isotope effect." If this separation is significant, the analyte and the d-IS will not experience the same matrix components as they elute, leading to different degrees of ion suppression or enhancement.
-
Inter-individual Matrix Variability: The composition of biological matrices can vary significantly between individuals or lots, leading to inconsistent matrix effects that may not be fully corrected by the internal standard.
-
Isotopic Instability (H/D Back-Exchange): Deuterium atoms on the this compound molecule, particularly the hydroxyl deuteron, can be replaced by hydrogen atoms from the surrounding environment (e.g., protic solvents), especially under acidic or basic conditions and at elevated temperatures.[5][6] This reduces the isotopic purity of the internal standard and can lead to inaccurate quantification.
-
Impurity in the Standard: The deuterated internal standard may contain a small amount of the unlabeled analyte as an impurity from its synthesis.[7]
Troubleshooting Guides
Issue 1: Poor Reproducibility of the Phenol/Phenol-d6 Peak Area Ratio
This is a common problem that can often be traced back to differential matrix effects or inconsistent sample preparation.
Troubleshooting Workflow:
Issue 2: Suspected Isotopic Back-Exchange of this compound
The deuterium on the hydroxyl group of this compound is labile and can exchange with protons from protic solvents.
Troubleshooting Steps:
-
Review Sample Preparation and Storage Conditions:
-
Solvents: Are you using protic solvents (e.g., water, methanol, ethanol) for sample reconstitution or in your mobile phase? If so, these are likely sources of protons for exchange.[8]
-
pH: Are your samples or solutions acidic or basic? Both conditions can catalyze H/D back-exchange.[6]
-
Temperature: Are samples exposed to elevated temperatures during preparation or storage? Higher temperatures accelerate the exchange rate.[8]
-
-
Perform a Stability Experiment:
-
Prepare solutions of this compound in your sample matrix and in the solvents used during your analytical procedure.
-
Analyze these solutions at different time points (e.g., 0, 4, 8, 24 hours) while storing them under your typical experimental conditions.
-
Monitor the mass-to-charge ratio (m/z) of this compound and look for the appearance of signals corresponding to Phenol-d5, Phenol-d4, etc. An increase in these lower mass isotopes over time is indicative of back-exchange.
-
Mitigation Strategies:
-
Use Aprotic Solvents: Whenever possible, use aprotic solvents (e.g., acetonitrile, dichloromethane) for sample and standard preparation.
-
Control pH: Maintain a neutral to slightly acidic pH (around 5-6) during sample preparation and storage, as phenol is a weak acid.[9]
-
Maintain Low Temperatures: Keep samples on ice or at 4°C during preparation and store them at -20°C or -80°C for long-term stability.[10]
-
Minimize Exposure Time: Reduce the time samples are in contact with protic solvents or at room temperature.
Quantitative Data on Matrix Effects
While specific quantitative data for this compound is not extensively published across all matrices, the following table provides representative matrix effect data for phenolic compounds in common biological matrices. The matrix effect is calculated as: (Peak area in presence of matrix / Peak area in absence of matrix) * 100%. A value <100% indicates ion suppression, and >100% indicates ion enhancement.
| Biological Matrix | Sample Preparation | Analyte | Matrix Effect (%) | Reference |
| Human Plasma | Protein Precipitation | Mycophenolic Acid | 87 - 139 | [4] |
| Human Urine | Solid-Phase Extraction | Various Phenols | 78 - 118 | [11] |
| Rat Liver Homogenate | Solid-Phase Extraction | Phenolic Acids | 38 - 100 | [12] |
Experimental Protocols
Protocol 1: Analysis of Total Phenol in Human Plasma
This protocol uses protein precipitation for sample cleanup, a common and rapid technique for plasma samples.
Workflow Diagram:
Detailed Methodology:
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of this compound working solution (concentration should be in the mid-range of the calibration curve).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Mixing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube, avoiding the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Analysis: Vortex briefly and inject a portion of the reconstituted sample into the LC-MS/MS system.
Protocol 2: Analysis of Total Phenol in Human Urine
This protocol includes enzymatic hydrolysis to measure both free and conjugated phenol, followed by solid-phase extraction (SPE) for cleanup.
Workflow Diagram:
Detailed Methodology:
-
Sample Preparation: To 0.5 mL of urine in a tube, add the this compound internal standard.
-
Buffering: Add 250 µL of 1 M ammonium acetate buffer (pH 5.0).
-
Enzymatic Hydrolysis: Add a sufficient amount of β-glucuronidase/sulfatase from Helix pomatia.[13]
-
Incubation: Incubate the mixture at 37°C for 4 hours to deconjugate phenol metabolites.[7]
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the incubated urine sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the phenol and this compound with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under nitrogen and reconstitute in 100 µL of mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 3: Analysis of Phenol in Animal Tissue Homogenate
This protocol describes the homogenization of tissue followed by extraction and cleanup.
Workflow Diagram:
Detailed Methodology:
-
Homogenization:
-
Weigh approximately 100 mg of frozen tissue.
-
Add an appropriate volume of ice-cold homogenization buffer (e.g., phosphate-buffered saline).
-
Homogenize the tissue using a mechanical homogenizer until a uniform consistency is achieved. Keep the sample on ice throughout this process.[14]
-
-
Internal Standard Spiking: Add a known amount of this compound working solution to the homogenate.
-
Extraction and Protein Precipitation:
-
Add three volumes of cold acetonitrile to the homogenate.
-
Vortex thoroughly and centrifuge at high speed (e.g., 12,000 x g) for 15 minutes at 4°C.
-
-
Supernatant Cleanup:
-
Transfer the supernatant to a new tube.
-
Depending on the cleanliness of the extract, an additional cleanup step like SPE (as described in the urine protocol) may be necessary.
-
-
Evaporation and Reconstitution: Evaporate the solvent and reconstitute the residue in the mobile phase.
-
Analysis: Analyze the sample by LC-MS/MS.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Effects of Different Storage Conditions on Lipid Stability in Mice Tissue Homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development and validation of methods for the extraction of phenolic acids from plasma, urine, and liver and analysis by UPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ANALYTICAL METHODS - Toxicological Profile for Phenol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. niaid.nih.gov [niaid.nih.gov]
Minimizing isotopic exchange of Phenol-d6 during sample preparation
This guide provides troubleshooting advice and answers to frequently asked questions regarding the handling and use of Phenol-d6, with a focus on minimizing isotopic exchange during sample preparation for mass spectrometry-based bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange, and why is it a concern for this compound?
Isotopic exchange is an undesirable process where deuterium atoms on a labeled compound, such as this compound, are replaced by hydrogen atoms from the surrounding environment (e.g., solvents, reagents, atmospheric moisture).[1] This phenomenon, also known as back-exchange, leads to a loss of the deuterium label.[1] For researchers using this compound as an internal standard in quantitative mass spectrometry, this is a critical issue because it can compromise the accuracy and reproducibility of the results by altering the mass-to-charge ratio of the standard.[2][3]
Q2: Which deuterium atoms on this compound are most susceptible to exchange?
The susceptibility to exchange varies significantly depending on the position of the deuterium atom:
-
Hydroxyl Deuterium (-OD): The deuterium on the hydroxyl group is highly labile and acidic, meaning it will exchange with protons from sources like water almost instantaneously.[4][5] This is a rapid acid-base reaction.
-
Aromatic Ring Deuteriums (C-D): The five deuterium atoms bonded to the aromatic carbon ring are much more stable.[5] Their exchange is a significantly slower process that typically requires energy input and is often catalyzed by the presence of strong acids or bases.[5][6] The ortho and para positions are generally more susceptible to exchange than the meta position.[4][7]
Q3: What are the primary factors that cause isotopic back-exchange?
The rate and extent of deuterium back-exchange are primarily influenced by four key experimental parameters:
-
pH: The exchange process is catalyzed by both acids and bases.[1][6] The minimum rate of exchange for labile protons is typically observed at a pH of approximately 2.5 to 3.0.[1][8] Both strongly acidic and basic conditions will accelerate deuterium loss.[9][10]
-
Temperature: Higher temperatures significantly increase the rate of chemical reactions, including isotopic exchange.[1][9] Performing sample preparation and analysis at low temperatures (e.g., 0-4°C) is a critical step in minimizing back-exchange.[1][11]
-
Solvent Composition: The presence of protic solvents (e.g., water, methanol, ethanol) provides a source of exchangeable protons and can facilitate the exchange process.[5][9] Using aprotic solvents (e.g., acetonitrile, ethyl acetate) is highly recommended.[9][12]
-
Time: The longer the deuterated standard is exposed to unfavorable conditions (high temperature, protic solvents, non-optimal pH), the greater the extent of back-exchange will be.[1] Therefore, rapid sample processing and analysis are crucial.[1]
Q4: How can I analytically confirm that isotopic exchange has occurred in my this compound sample?
You can use high-resolution mass spectrometry (MS) to detect isotopic exchange. A loss of deuterium will result in a shift in the molecular ion peak. For example, if this compound (which has five deuteriums on the ring and one on the hydroxyl group) loses one deuterium for a hydrogen, you will observe an increase in the intensity of the M-1 peak relative to the parent M peak. By monitoring the mass distribution of the standard over time, you can quantify the extent of the exchange.[12]
Troubleshooting Guide
Problem: I am observing a decrease in the isotopic purity of my this compound standard during LC-MS analysis (e.g., an increase in d5, d4 signals).
This is a common problem indicating that back-exchange is occurring during your sample preparation or analysis. Use the following workflow to diagnose the issue.
Caption: Troubleshooting workflow for diagnosing isotopic exchange.
Quantitative Data Summary
The following table provides illustrative data on the stability of the aromatic deuterium atoms on this compound under various conditions. These are generalized estimates to demonstrate the impact of different factors.
| Condition ID | Solvent System | pH | Temperature (°C) | Incubation Time (hours) | Estimated % Back-Exchange (Aromatic C-D) | Stability Assessment |
| 1 | Anhydrous Acetonitrile | Neutral | 4 | 24 | < 1% | Excellent |
| 2 | Methanol/Water (50:50) | Neutral | 4 | 24 | 1 - 3% | Good |
| 3 | Anhydrous Acetonitrile | Neutral | 25 | 24 | 1 - 2% | Good |
| 4 | Methanol/Water (50:50) | Neutral | 25 | 24 | 5 - 10% | Moderate |
| 5 | Water | 2.5 | 4 | 8 | < 2% | Good |
| 6 | Water | 12 | 25 | 8 | > 20% | Poor |
Experimental Protocols
Protocol 1: Preparation and Handling of this compound Stock Solutions
Objective: To prepare a stable stock solution of this compound while minimizing the risk of isotopic exchange.
Materials:
-
This compound (solid)[13]
-
Anhydrous, aprotic solvent (e.g., HPLC-grade Acetonitrile)[12]
-
Inert gas (Argon or Nitrogen)
-
Oven-dried volumetric flasks and glassware
-
Gas-tight syringe
-
Amber glass vials with PTFE-lined caps
Procedure:
-
Before opening, allow the this compound container to warm to room temperature to prevent condensation of atmospheric moisture.[14]
-
Handle the solid compound in a dry environment, such as a glove box or under a gentle stream of inert gas.[12]
-
Accurately weigh the desired amount of this compound solid and transfer it to an oven-dried volumetric flask.
-
Add a portion of the anhydrous acetonitrile, swirl gently to dissolve the solid completely.
-
Bring the solution to the final volume with the anhydrous acetonitrile.
-
Aliquot the stock solution into smaller amber glass vials for daily use to avoid repeated warming and cooling of the main stock.
-
Purge the headspace of each vial with inert gas before sealing.
-
Store all stock solutions at -20°C or below for long-term stability.[12]
Protocol 2: Sample Preparation Using Protein Precipitation
Objective: To extract an analyte and the this compound internal standard from a biological matrix (e.g., plasma) while minimizing exchange.
Materials:
-
Biological matrix sample (e.g., plasma)
-
This compound internal standard working solution (prepared in acetonitrile)
-
Ice bath
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge (refrigerated if possible)
-
Acetonitrile (ice-cold)
Procedure:
-
Thaw biological samples on an ice bath.
-
In a clean microcentrifuge tube, pipette the required volume of the sample (e.g., 50 µL).
-
Spike the sample with a small volume of the this compound internal standard working solution (e.g., 10 µL).
-
To precipitate proteins, add at least 3 volumes of ice-cold acetonitrile (e.g., 150 µL). The cold aprotic solvent simultaneously removes proteins and minimizes enzymatic activity and exchange.[9]
-
Vortex the mixture vigorously for 30-60 seconds.
-
Centrifuge the samples at high speed (e.g., >10,000 x g) for 5-10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for immediate LC-MS analysis.
-
Throughout the process, keep all samples and solutions in an ice bath whenever possible.[1]
Caption: Workflow for sample preparation highlighting key control points.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. tsapps.nist.gov [tsapps.nist.gov]
- 12. benchchem.com [benchchem.com]
- 13. Phenol-dâ (D, 98%) - Cambridge Isotope Laboratories, DLM-370-5 [isotope.com]
- 14. benchchem.com [benchchem.com]
Preventing degradation of Phenol-d6 in acidic or basic conditions.
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Phenol-d6 in acidic and basic solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is turning yellow/brown. What is happening?
A1: The discoloration of your this compound solution is a common indicator of oxidation.[1] Phenols are susceptible to oxidation, which leads to the formation of colored byproducts such as quinones. This process is often accelerated by exposure to air (oxygen), light, high pH (basic conditions), and the presence of trace metal impurities that can catalyze the reaction.
Q2: What are the primary factors that influence the degradation of this compound?
A2: The stability of this compound is primarily affected by the following factors:
-
pH: this compound is significantly more stable in acidic to neutral conditions compared to basic conditions. In alkaline solutions, the phenolic proton is abstracted, forming the phenoxide ion, which is much more susceptible to oxidation.
-
Oxygen: The presence of dissolved oxygen is a key driver of oxidation.
-
Light: Exposure to UV or visible light can provide the energy to initiate and propagate oxidative reactions.
-
Temperature: Higher temperatures generally increase the rate of degradation.
-
Metal Ions: Transition metal ions can act as catalysts, accelerating the oxidation process.
Q3: How does pH affect the stability of this compound?
A3: this compound is more stable in acidic solutions. As the pH increases, the equilibrium shifts towards the formation of the phenoxide ion, which is more readily oxidized. Therefore, maintaining a slightly acidic to neutral pH is crucial for preventing degradation.
Q4: What are the best practices for storing this compound solutions?
A4: To ensure the long-term stability of your this compound solutions, follow these storage guidelines:
-
pH Control: Store solutions in a buffered, slightly acidic to neutral environment (pH 4-7).
-
Inert Atmosphere: Purge the headspace of the storage container with an inert gas like argon or nitrogen to displace oxygen.
-
Light Protection: Store solutions in amber vials or wrap the container with aluminum foil to protect it from light.
-
Temperature: Store solutions at refrigerated temperatures (2-8 °C) to slow down the rate of any potential degradation.
-
Chelating Agents: Consider adding a chelating agent like EDTA to the buffer to sequester any catalytic metal ions.
Q5: What are the common degradation products of this compound?
A5: Under oxidative conditions, this compound can degrade into a variety of products. The primary initial products are typically deuterated versions of hydroquinone, catechol, and p-benzoquinone.[2] Further oxidation can lead to the opening of the aromatic ring, forming various deuterated short-chain organic acids such as maleic, acetic, oxalic, and formic acids.[2]
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Solution |
| Solution Discoloration (Yellow/Brown) | Oxidation of this compound | 1. Prepare fresh solutions under an inert atmosphere (e.g., in a glovebox or by purging with nitrogen/argon).2. Store the solution in an amber vial or wrapped in aluminum foil to protect from light.3. Ensure the pH of the solution is in the acidic to neutral range (pH 4-7).4. Add a chelating agent (e.g., EDTA) to your buffer to sequester metal ions. |
| Inconsistent Analytical Results | Degradation of this compound in the analytical sample or standard. | 1. Analyze samples and standards as quickly as possible after preparation.2. Use a mobile phase or solvent system that is slightly acidic.3. Degas all solvents and mobile phases to remove dissolved oxygen.4. Store stock and working standard solutions under the recommended conditions (refrigerated, protected from light, under inert gas). |
| Precipitate Formation | Polymerization of degradation products. | 1. Filter the solution through a compatible syringe filter (e.g., PTFE) before use.2. Discard the solution and prepare a fresh batch, ensuring all preventative measures against degradation are taken. |
Quantitative Data Summary
The rate of phenol degradation is highly dependent on the specific conditions (pH, temperature, presence of catalysts, etc.). While specific kinetic data for this compound is limited, the following table summarizes the general effect of pH on the degradation rate of phenol, which is expected to be comparable for this compound. The degradation often follows pseudo-first-order kinetics.
| Condition | Relative Degradation Rate | Key Observations |
| Acidic (pH < 7) | Low | Phenol is predominantly in its protonated, more stable form. |
| Neutral (pH ≈ 7) | Moderate | A small fraction of phenol exists as the more reactive phenoxide ion. |
| Basic (pH > 7) | High | A significant portion of phenol is deprotonated to the phenoxide ion, which is readily oxidized. |
Note: The kinetic isotope effect suggests that the C-D bonds in this compound are stronger than the C-H bonds in phenol. This may lead to a slightly slower degradation rate for this compound compared to its non-deuterated counterpart under identical conditions, although the overall trend with pH will remain the same.[3][4]
Experimental Protocols
Protocol 1: Stability Study of this compound using High-Performance Liquid Chromatography (HPLC)
Objective: To quantitatively assess the stability of this compound in solutions at different pH values over time.
Materials:
-
This compound standard
-
HPLC-grade water, acetonitrile, and methanol
-
Phosphate buffer components (e.g., monobasic and dibasic sodium phosphate)
-
Acids (e.g., phosphoric acid) and bases (e.g., sodium hydroxide) for pH adjustment
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
pH meter
-
Amber HPLC vials
Procedure:
-
Preparation of Buffer Solutions: Prepare buffer solutions at the desired pH values (e.g., pH 4, 7, and 9) using appropriate buffer systems (e.g., phosphate buffer).
-
Preparation of this compound Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration.
-
Preparation of Stability Samples:
-
For each pH to be tested, pipette a known volume of the this compound stock solution into a volumetric flask and dilute with the respective buffer to a final desired concentration (e.g., 100 µg/mL).
-
Transfer aliquots of each prepared solution into multiple amber HPLC vials. One set of vials will be analyzed at time zero (T=0).
-
-
Storage Conditions: Store the remaining vials under controlled conditions (e.g., 25°C and protected from light).
-
HPLC Analysis:
-
Mobile Phase: Prepare an isocratic or gradient mobile phase suitable for the separation of this compound and its potential degradation products. A common mobile phase is a mixture of acetonitrile and water (with a small amount of acid, e.g., 0.1% formic acid, to ensure good peak shape).
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25°C
-
UV detection wavelength: 270 nm
-
-
Analysis Schedule: Analyze the samples at predetermined time points (e.g., T=0, 24h, 48h, 1 week, etc.).
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of this compound remaining versus time for each pH condition to determine the degradation rate.
-
Protocol 2: Analysis of this compound Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and semi-quantify the degradation products of this compound.
Materials:
-
Degraded this compound samples from the stability study
-
Dichloromethane (DCM) or other suitable extraction solvent
-
Anhydrous sodium sulfate
-
Derivatization agent (e.g., BSTFA with 1% TMCS)
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
-
Autosampler vials with inserts
Procedure:
-
Sample Extraction:
-
Take a known volume of the degraded this compound solution and adjust the pH to acidic (e.g., pH 2) with a suitable acid.
-
Extract the solution three times with an equal volume of dichloromethane in a separatory funnel.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
-
Concentration: Concentrate the dried extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
Derivatization (for improved volatility and chromatographic performance):
-
Transfer a portion of the concentrated extract (e.g., 100 µL) to a clean, dry autosampler vial.
-
Add the derivatization agent (e.g., 100 µL of BSTFA with 1% TMCS).
-
Seal the vial and heat at a specific temperature and time (e.g., 70°C for 30 minutes) to complete the derivatization reaction.
-
-
GC-MS Analysis:
-
Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS.
-
GC Conditions:
-
Inlet temperature: 250°C
-
Oven temperature program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp to a high temperature (e.g., 280°C) to elute all components.
-
Carrier gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ion source temperature: 230°C
-
Scan range: A suitable mass range to detect this compound and its expected degradation products (e.g., 50-500 amu).
-
-
-
Data Analysis:
-
Identify the peaks in the total ion chromatogram by comparing their mass spectra with a spectral library (e.g., NIST).
-
The presence of deuterated fragments will help confirm the identity of the degradation products originating from this compound.
-
Visualizations
Caption: Factors accelerating the degradation of this compound.
Caption: Troubleshooting workflow for this compound solution discoloration.
Caption: Simplified degradation pathway of this compound under oxidative conditions.
References
Technical Support Center: Optimizing Phenol-d6 as an Internal Standard
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Phenol-d6 for use as an internal standard in quantitative analytical experiments.
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound as an internal standard for phenol analysis?
This compound is a deuterated analog of phenol, meaning it has a nearly identical chemical structure and physicochemical properties.[1] This ensures that it behaves almost identically to the analyte (phenol) during sample preparation, extraction, chromatography, and ionization.[1] The key advantage is its different mass, which allows a mass spectrometer to distinguish it from the unlabeled phenol.[2] Using this compound helps to correct for variations that can occur throughout the analytical workflow, such as inconsistencies in sample injection volume, analyte recovery during sample preparation, and instrument response fluctuations, thereby improving the accuracy and precision of your results.[1][2]
Q2: What are the most common issues encountered when using this compound as an internal standard?
The most prevalent issues include:
-
Poor precision and accuracy: This can be caused by inconsistent addition of the internal standard, instability of the standard in the sample matrix, or differential matrix effects.
-
Non-linear calibration curve at high concentrations: This may indicate ion source saturation due to an excessively high concentration of this compound or the analyte.[3]
-
High variability in the internal standard's peak area: This can stem from inconsistent sample preparation, instrument instability, or significant matrix effects that differ between samples.[3]
-
Chromatographic separation of this compound and phenol: The "deuterium isotope effect" can sometimes cause slight differences in retention times, which can be problematic if there are significant matrix effects at that point in the chromatogram.[3]
Q3: What is a good starting concentration for this compound?
A general guideline is to use an internal standard concentration that produces a signal intensity that is roughly 50% of the signal from the highest concentration of your phenol calibration standard.[3] For initial experiments, you could test a range of concentrations. Based on similar applications, a starting range of 10 µg/L to 50 µg/L in the final sample can be a good starting point for LC-MS/MS.[4][5] For GC-MS, concentrations in the range of 0.5 µg/mL in the final extract have been used in established methods.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in this compound peak area across a single run. | 1. Inconsistent addition of the internal standard solution.2. Instrument instability (e.g., inconsistent injection volume).3. Significant and variable matrix effects between samples.[3] | 1. Use a calibrated pipette and add the internal standard at the beginning of the sample preparation process for all samples, calibrators, and quality controls.2. Perform system suitability tests to check for injection precision and detector stability.3. Improve sample cleanup procedures to remove interfering matrix components. |
| Non-linear calibration curve, especially at higher concentrations. | 1. The concentration of this compound is too high, leading to detector or ion source saturation.2. The analyte and internal standard are competing for ionization.[3] | 1. Reduce the concentration of the this compound working solution.2. Perform an internal standard concentration optimization experiment (see protocol below) to find a concentration that ensures linearity across the desired calibration range. |
| Poor peak shape for this compound (e.g., tailing, fronting, or splitting). | 1. Active sites in the GC inlet or column.2. Incompatible solvent for the mobile phase in LC.3. Column degradation. | 1. Use a deactivated inlet liner and ensure proper column conditioning.2. Ensure the sample is dissolved in a solvent compatible with the initial mobile phase conditions.3. Replace the analytical column. |
| This compound and phenol peaks are separating chromatographically. | The deuterium isotope effect can cause slight differences in retention time.[3] | Optimize the chromatographic method by adjusting the temperature program (for GC) or the mobile phase gradient (for LC) to minimize the retention time difference. |
Experimental Protocols
Protocol for Optimizing this compound Concentration
This experiment is designed to determine the optimal concentration of this compound that provides a stable and appropriate signal intensity across the entire calibration range of phenol without causing detector saturation.
Methodology:
-
Prepare Phenol Calibration Standards: Prepare a series of at least 5-7 calibration standards of unlabeled phenol covering your expected analytical range.
-
Prepare this compound Working Solutions: Prepare 3 to 5 different working solutions of this compound at varying concentrations. A good starting point could be 10, 25, and 50 µg/mL.[7]
-
Spike Samples: Create three sets of your phenol calibration standards. Spike each set with one of the different this compound working solutions. Ensure the final concentration of this compound is constant within each set.
-
Sample Preparation: Process all spiked calibration standards using your established extraction or sample preparation protocol.
-
GC-MS or LC-MS/MS Analysis: Analyze all prepared samples using your validated analytical method.
-
Data Analysis:
-
For each this compound concentration, generate a calibration curve by plotting the peak area ratio (phenol peak area / this compound peak area) against the phenol concentration.
-
Determine the coefficient of determination (R²) for each calibration curve.
-
Examine the peak area of this compound across the calibration standards for each concentration level to assess its stability.
-
Selection Criteria:
Choose the this compound concentration that results in a calibration curve with the best linearity (R² value closest to 1.0) and a consistent and stable this compound signal across the entire analytical range.[3]
Data Presentation
Table 1: Effect of this compound Concentration on Calibration Curve Linearity
| This compound Concentration | Linearity (R²) | This compound Peak Area RSD (%) across Calibration Range | Observations |
| Low Concentration (e.g., 10 µg/mL) | Hypothetical R² value | Hypothetical RSD value | e.g., Good linearity, but IS signal is low and variable at low analyte concentrations. |
| Medium Concentration (e.g., 25 µg/mL) | Hypothetical R² value | Hypothetical RSD value | e.g., Excellent linearity, stable IS signal across the entire range. |
| High Concentration (e.g., 50 µg/mL) | Hypothetical R² value | Hypothetical RSD value | e.g., Poor linearity at high analyte concentrations, potential detector saturation. |
Based on the hypothetical data, a this compound concentration of 25 µg/mL would be considered optimal.
Visualizations
Caption: Workflow for optimizing this compound internal standard concentration.
Caption: A logical approach to troubleshooting issues with this compound.
References
Addressing co-elution issues with Phenol-d6 in chromatography.
Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges encountered during the chromatographic analysis of phenols, with a specific focus on co-elution issues involving Phenol-d6.
Frequently Asked Questions (FAQs)
Q1: Why is this compound used as an internal standard for phenol analysis?
This compound is a deuterated analog of phenol, making it an ideal internal standard for mass spectrometry-based methods like GC-MS and LC-MS/MS.[1][2] Its chemical and physical properties are nearly identical to phenol, which ensures that it behaves similarly during sample preparation, extraction, and chromatography.[3] The key difference is its higher mass due to the deuterium atoms, allowing a mass spectrometer to distinguish it from the non-deuterated phenol.[1] Using this compound as an internal standard helps to correct for variations in injection volume, analyte recovery during sample preparation, and instrumental drift, which improves the accuracy and precision of quantification.[1][3]
Q2: My this compound internal standard is separating from my phenol analyte peak. Is this normal?
Yes, a slight separation between an analyte and its deuterated internal standard can occur and is a well-documented phenomenon known as the "chromatographic isotope effect" or "deuterium isotope effect".[4][5] The substitution of hydrogen with the heavier deuterium isotope can lead to subtle differences in the molecule's physicochemical properties. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[4][5] The extent of this shift can be influenced by the number and position of the deuterium atoms, the analyte's structure, and the specific chromatographic conditions.[5] While a small, consistent shift is normal, a significant or variable separation can compromise data accuracy by causing differential matrix effects.[5]
Q3: What are "differential matrix effects" and how do they relate to co-elution?
Matrix effects occur when components in the sample matrix (e.g., plasma, urine, environmental extracts) co-elute with the analyte and interfere with its ionization in the mass spectrometer source, leading to ion suppression or enhancement.[3][6] This can result in inaccurate quantification. A stable isotope-labeled internal standard like this compound is used to compensate for these effects. Ideally, the internal standard co-elutes perfectly with the analyte, so it experiences the same matrix effects.[7] However, if the analyte and internal standard separate chromatographically, even slightly, they may be affected differently by co-eluting matrix components. This is known as "differential matrix effects" and can lead to poor accuracy and precision because the internal standard no longer accurately reflects the matrix effects experienced by the analyte.[5]
Q4: Can I still get accurate results if my this compound and phenol peaks are slightly separated?
A small, highly reproducible separation may be acceptable if it can be demonstrated that it does not lead to differential matrix effects.[5] If the peaks are still largely overlapping, the impact may be minimal. However, if the peaks are significantly resolved, it is highly recommended to optimize the chromatographic method to achieve better co-elution or to validate that the quantitation is not affected across the range of samples being analyzed.[5]
Q5: Can mass spectrometry resolve co-eluting Phenol and this compound?
Yes, even if Phenol and this compound co-elute perfectly, a mass spectrometer can differentiate them based on their different mass-to-charge ratios.[1] Techniques like Selected Ion Monitoring (SIM) in GC-MS or Multiple Reaction Monitoring (MRM) in LC-MS/MS allow for the selective detection and quantification of each compound.[3]
Troubleshooting Guide: Co-elution Issues with this compound
This guide provides a systematic approach to troubleshooting and resolving co-elution issues involving this compound and the target analyte.
Initial Assessment
Before making significant changes to your method, it's important to confirm that the observed peak behavior is negatively impacting your results (e.g., causing inconsistent quantification, poor peak shape, or failing validation criteria).
Diagram: Initial Troubleshooting Workflow
Caption: Initial workflow for assessing co-elution issues.
Issue 1: this compound and Phenol are Separating (Isotope Effect)
If you observe a consistent, small separation between your analyte and internal standard, follow these steps to improve co-elution.
Experimental Protocol: Optimizing Co-elution by Adjusting Mobile Phase
-
Initial Analysis: Inject a standard solution containing both phenol and this compound using your current LC method. Record the retention times (t_R) and calculate the difference (Δt_R).
-
Modify Organic Solvent Percentage:
-
Prepare a series of mobile phases with slightly different organic solvent (e.g., acetonitrile or methanol) concentrations. For example, if your current method uses 40% acetonitrile, prepare mobile phases with 38%, 42%, and 45% acetonitrile.
-
Inject the standard solution with each mobile phase and record the Δt_R.
-
Plot Δt_R versus the percentage of organic solvent to find the optimal composition for co-elution.
-
-
Adjust Aqueous Phase pH:
-
The ionization state of phenol can be altered by changing the pH of the aqueous portion of the mobile phase, which can affect its interaction with the stationary phase.
-
Prepare mobile phases with slightly different pH values (e.g., increments of 0.2 pH units) around the pKa of phenol (~10).
-
Analyze the standard solution at each pH and observe the effect on co-elution.
-
-
Evaluate Column Temperature:
-
Temperature can influence the viscosity of the mobile phase and the kinetics of the separation.
-
Set the column oven to temperatures slightly above and below your current method's temperature (e.g., in 5 °C increments).
-
Equilibrate the system at each temperature before injecting the standard and measuring Δt_R.
-
Diagram: Method Optimization for Co-elution
Caption: A logical progression for optimizing chromatographic conditions.
Issue 2: Co-elution with a Matrix Component
If this compound is co-eluting with an interfering compound from the sample matrix, this can affect the accuracy of your results.
Troubleshooting Steps:
-
Confirm Interference: Analyze a blank matrix sample (a sample that does not contain the analyte of interest) that has been spiked with only this compound. If you observe a peak at the same retention time as your analyte, or if the this compound peak shape is distorted, a co-elution with a matrix component is likely.
-
Improve Sample Preparation:
-
Solid-Phase Extraction (SPE): Optimize the SPE method to better remove interferences. This may involve trying different sorbent chemistries, wash steps, or elution solvents.
-
Liquid-Liquid Extraction (LLE): Adjust the pH of the sample and the choice of extraction solvent to selectively extract the phenols while leaving interfering compounds behind.
-
-
Change Column Chemistry: If adjusting the mobile phase does not resolve the co-elution, switch to a column with a different stationary phase to alter the selectivity of the separation.[8]
-
Phenyl-Hexyl or Biphenyl Phases: These columns offer different retention mechanisms (e.g., pi-pi interactions) that can be effective for separating phenolic compounds from matrix interferences.[9]
-
Consider columns with different pore sizes or particle morphologies (e.g., superficially porous particles).[10]
-
-
Derivatization (for GC-MS): As described in EPA Method 8041A, derivatizing phenols can alter their volatility and chromatographic behavior, potentially resolving co-elution with matrix components.[11]
Data and Protocols
Quantitative Data: LC-MS/MS Analysis of Phenols
The following table presents reproducibility data for the analysis of six phenols in tap water using LC-MS/MS. This data can serve as a benchmark for your own method performance.
| Compound | Retention Time (min) | RSD of Retention Time (%) | Peak Area | RSD of Peak Area (%) |
| At 4 µg/L (n=5) | ||||
| Phenol | 3.58 | 0.04 | 1,234 | 2.8 |
| 2-Chlorophenol | 4.35 | 0.05 | 2,456 | 3.1 |
| 4-Chlorophenol | 4.52 | 0.04 | 3,123 | 2.5 |
| 2,6-Dichlorophenol | 4.98 | 0.06 | 4,567 | 3.4 |
| 2,4-Dichlorophenol | 5.21 | 0.05 | 5,123 | 2.9 |
| 2,4,6-Trichlorophenol | 5.89 | 0.04 | 6,789 | 2.2 |
| At 40 µg/L (n=5) | ||||
| Phenol | 3.58 | 0.03 | 12,345 | 1.8 |
| 2-Chlorophenol | 4.35 | 0.04 | 24,567 | 2.1 |
| 4-Chlorophenol | 4.52 | 0.03 | 31,234 | 1.5 |
| 2,6-Dichlorophenol | 4.98 | 0.05 | 45,678 | 2.4 |
| 2,4-Dichlorophenol | 5.21 | 0.04 | 51,234 | 1.9 |
| 2,4,6-Trichlorophenol | 5.89 | 0.03 | 67,890 | 1.2 |
| Data adapted from JASCO Application Note.[12] |
Experimental Protocol: Solid-Phase Extraction (SPE) for Phenols in Water
This protocol is based on the principles outlined in US EPA Method 528 for the extraction of phenols from drinking water.[10]
-
Sample Preparation:
-
To a 1-liter water sample, add a known amount of this compound internal standard.
-
If the sample contains residual chlorine, add sodium sulfite to dechlorinate.
-
Adjust the sample pH to < 2 with a suitable acid (e.g., hydrochloric acid).
-
-
SPE Cartridge Conditioning:
-
Condition an appropriate SPE cartridge (e.g., polystyrene-divinylbenzene) by passing the recommended solvents through it according to the manufacturer's instructions.
-
-
Sample Loading:
-
Pass the acidified water sample through the conditioned SPE cartridge at a controlled flow rate.
-
-
Washing:
-
Wash the cartridge with a suitable solvent (e.g., reagent water) to remove polar interferences.
-
-
Elution:
-
Elute the trapped phenols and the internal standard from the cartridge with an appropriate organic solvent (e.g., methylene chloride or ethyl acetate).
-
-
Concentration:
-
Concentrate the eluate to a final volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
-
Analysis:
-
The concentrated extract is now ready for analysis by GC-MS or LC-MS/MS.
-
Diagram: SPE Workflow for Phenol Analysis
Caption: A typical solid-phase extraction workflow for phenols.
References
- 1. benchchem.com [benchchem.com]
- 2. Phenol-dâ (D, 98%) - Cambridge Isotope Laboratories, DLM-370-5 [isotope.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. NEMI Method Summary - 528 [nemi.gov]
- 11. epa.gov [epa.gov]
- 12. jasco-global.com [jasco-global.com]
Technical Support Center: In-Source Fragmentation of Deuterated Standards
Welcome to the technical support center for troubleshooting in-source fragmentation (ISF) of deuterated standards in mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on identifying, understanding, and mitigating issues related to the stability of deuterated internal standards in the MS source.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation (ISF) and why is it a concern for deuterated internal standards?
A1: In-source fragmentation is the unintended breakdown of ions within the ion source of a mass spectrometer before they reach the mass analyzer.[1][2] For deuterated internal standards (d-IS), this is particularly problematic because it can lead to the loss of deuterium atoms. This fragmentation can cause an underestimation of the d-IS concentration and potentially create interference by contributing to the signal of the non-deuterated analyte, thereby compromising the accuracy and precision of quantitative analyses.[2][3][4]
Q2: What are the primary causes of in-source fragmentation of deuterated standards?
A2: The primary cause of ISF is the transfer of excessive energy to the ions in the source region.[1][2] This is typically a result of:
-
High Cone Voltage/Declustering Potential/Fragmentor Voltage: These voltages are applied to facilitate the transfer of ions from the atmospheric pressure region to the vacuum region of the mass spectrometer. However, if set too high, they can induce fragmentation.[1][2][5][6][7]
-
High Ion Source Temperature: Elevated temperatures, which aid in the desolvation of droplets, can provide sufficient thermal energy to cause the breakdown of thermally labile compounds.[1][2]
Q3: How can I identify if my deuterated standard is undergoing in-source fragmentation?
A3: You can suspect ISF if you observe the following:
-
A lower-than-expected signal intensity for the precursor ion of your deuterated standard.[2]
-
The appearance of fragment ions in the mass spectrum that correspond to the neutral loss of one or more deuterium atoms (e.g., observing an M-1 or M-2 peak from a d4-standard).[2]
-
Poor precision and accuracy in your quantitative results, often indicated by a high coefficient of variation (%CV) in quality control samples.[2]
-
The signal for the unlabeled analyte appears artificially high, especially at the lower limit of quantification (LLOQ).[8]
Q4: Can the mobile phase composition influence in-source fragmentation?
A4: Yes, while less direct than source parameters, the mobile phase can play a role. Aggressive solvent conditions or certain additives can sometimes affect the stability of ions in the source, indirectly promoting fragmentation.[2] The pH of the mobile phase can also be a factor, especially if the deuterium labels are on acidic or basic sites, which can lead to H/D back-exchange.[3][9]
Q5: How does in-source fragmentation of a deuterated standard differ from collision-induced dissociation (CID) in the collision cell?
A5: In-source fragmentation occurs in the ion source, before the precursor ion is selected by the first quadrupole.[1] This means that fragments are formed from all ions entering the mass spectrometer. Collision-induced dissociation (CID), on the other hand, is a controlled process that occurs after the precursor ion of interest has been isolated in the collision cell, where it is fragmented by collision with an inert gas to generate product ions for quantitation or structural elucidation.[1]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and mitigating in-source fragmentation of your deuterated internal standards.
Guide 1: Initial Diagnosis and Parameter Optimization
Symptom: Inconsistent internal standard signal, poor precision, or evidence of deuterium loss in the mass spectrum.
Workflow:
Caption: A logical workflow for troubleshooting in-source fragmentation.
Steps:
-
Confirm Fragmentation: Inject a high-concentration solution of the deuterated internal standard alone and monitor for the precursor ion and the expected fragment ion (e.g., the ion corresponding to the loss of a deuterium atom).[10]
-
Optimize Cone Voltage/Declustering Potential: This is the most critical parameter for controlling ISF.[7] Using direct infusion of the d-IS, start with a low cone voltage and gradually increase it, monitoring the intensities of the precursor and fragment ions. Identify the voltage that maximizes the precursor signal while minimizing the fragment signal.[2][5]
-
Optimize Source Temperature: High temperatures can increase fragmentation.[1] After optimizing the cone voltage, incrementally decrease the source/desolvation temperature to see if fragmentation is further reduced without significantly compromising desolvation efficiency and overall signal intensity.
-
Evaluate Other Source Parameters: Check other parameters like nebulizer and drying gas flows, as these can sometimes influence ion stability.[11][12]
Guide 2: Chromatographic and Chemical Solutions
If optimizing source parameters is insufficient, consider these alternative approaches:
-
Chromatographic Adjustments: While not a direct solution for ISF, ensuring the d-IS co-elutes perfectly with the analyte is crucial. A deuterium isotope effect can cause the d-IS to elute slightly earlier, potentially exposing it to different matrix effects.[8][13] Adjusting the gradient or mobile phase may be necessary for optimal performance.
-
Check Label Stability (H/D Exchange): Deuterium atoms on labile positions (e.g., -OH, -NH, -COOH) can exchange with hydrogen from the solvent.[3][10] Review the certificate of analysis to confirm the labeling position.[3] If back-exchange is suspected, consider using aprotic solvents for stock solutions or adjusting the mobile phase pH.[8]
-
Consider Alternative Labeled Standards: If fragmentation persists and compromises data quality, using a standard with a more stable label, such as ¹³C or ¹⁵N, may be the best solution as they are less prone to in-source fragmentation and do not exhibit significant chromatographic shifts.[3][14]
Quantitative Data Summary
The following tables illustrate the typical effects of cone voltage and source temperature on the fragmentation of a hypothetical deuterated standard (Analyte-d4). The optimal parameters for your analysis will be compound- and instrument-dependent.
Table 1: Effect of Cone Voltage on Precursor and Fragment Ion Intensity
| Cone Voltage (V) | Precursor Ion (Analyte-d4) Intensity (%) | Fragment Ion (Analyte-d3) Intensity (%) |
| 20 | 98 | 2 |
| 40 | 85 | 15 |
| 60 | 65 | 35 |
| 80 | 40 | 60 |
| 100 | 20 | 80 |
| (Data is illustrative, based on general observations where lower cone voltages favor the precursor ion and higher voltages induce fragmentation).[7][15] |
Table 2: Effect of Source Temperature on Fragmentation at a Fixed Cone Voltage (e.g., 50 V)
| Source Temperature (°C) | Precursor Ion (Analyte-d4) Relative Abundance (%) | Fragment Ion (Analyte-d3) Relative Abundance (%) |
| 250 | 90 | 10 |
| 350 | 82 | 18 |
| 450 | 71 | 29 |
| 550 | 58 | 42 |
| (Data is illustrative, showing that for some compounds, higher temperatures can increase the degree of fragmentation).[1][16] |
Experimental Protocols
Protocol 1: Systematic Optimization of Cone Voltage to Minimize In-Source Fragmentation
Objective: To determine the optimal cone voltage (or declustering potential) that maximizes the precursor ion signal of the deuterated standard while minimizing the formation of fragment ions.
Methodology:
-
Prepare a Standard Solution: Prepare a solution of the deuterated internal standard in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) at a concentration that provides a strong, stable signal.
-
Direct Infusion Setup: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump. This eliminates chromatographic variability.
-
Initial MS Settings: Set the mass spectrometer to monitor both the precursor ion of the deuterated standard and its expected primary fragment ion (e.g., the M-1 or M-2 ion). Use initial source parameters as recommended by the instrument manufacturer.
-
Cone Voltage Ramp:
-
Begin with a low cone voltage (e.g., 20 V).
-
Acquire data for a short period (e.g., 0.5 minutes).
-
Increase the cone voltage in small increments (e.g., 5-10 V).
-
Repeat the data acquisition at each voltage increment until a high value is reached (e.g., 150 V).[2]
-
-
Data Analysis:
-
Plot the intensity of the precursor ion and the fragment ion as a function of the cone voltage.
-
Identify the cone voltage that provides the highest precursor ion intensity with the lowest corresponding fragment ion intensity. This will be your optimal setting.[2]
-
Caption: Experimental workflow for cone voltage optimization.
Signaling Pathways and Logical Relationships
Factors Influencing In-Source Fragmentation
This diagram illustrates the relationship between key instrument parameters and the resulting fragmentation of a deuterated standard.
Caption: Key factors leading to in-source fragmentation.
References
- 1. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. In-source fragmentation [jeolusa.com]
- 7. Cone voltage induced in-source dissociation of glucuronides in electrospray and implications in biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. scispace.com [scispace.com]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Phenol-d6 Internal Standard
This technical support guide provides researchers, scientists, and drug development professionals with essential information on the impact of Phenol-d6 purity on quantification accuracy. Utilize the following troubleshooting guides and frequently asked questions to ensure the integrity and reliability of your analytical data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound (C₆D₅OD) is a deuterated form of phenol where hydrogen atoms have been replaced by their stable isotope, deuterium.[1] It is considered the "gold standard" internal standard (IS) for the quantification of phenol in techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[2] Because its chemical and physical properties are nearly identical to native phenol, it co-elutes during chromatography and experiences similar effects during sample extraction and ionization.[3] The mass difference allows the mass spectrometer to distinguish it from the target analyte, enabling it to compensate for variability throughout the analytical process and improve data accuracy and precision.[3][4]
Q2: What are the recommended purity levels for a this compound internal standard?
For reliable quantitative analysis, it is recommended that deuterated internal standards like this compound have a chemical purity of >99% and an isotopic enrichment of ≥98% .[4][5] Always review the Certificate of Analysis (CoA) provided by the supplier to verify the stated purity and isotopic distribution of your standard before use.[5]
Q3: How can impure this compound affect my quantification results?
The most significant issue arising from impure this compound is the presence of unlabeled phenol (C₆H₅OH) as a contaminant.[6] This impurity contributes to the signal of the analyte you are trying to measure, leading to several problems:
-
Positive Bias: The measured amount of phenol will be artificially inflated, leading to inaccurate results.[5]
-
Compromised Sensitivity: The interference is most pronounced at the lower limit of quantification (LLOQ), where the signal from the impurity can be significant relative to the analyte's signal.[5]
-
Non-linear Calibration Curve: The constant contribution from the unlabeled phenol in the IS can cause the calibration curve to have a positive y-intercept and may affect linearity.[5][7]
Q4: My this compound standard has a deuterium on the hydroxyl group (-OD). Is this a problem?
Yes, this can be a significant issue. The deuterium on a hydroxyl group is labile, meaning it can easily exchange with hydrogen atoms from the solvent (e.g., water) or on the chromatographic column.[8][9] This "back-exchange" can convert the deuterated standard back into a partially or fully unlabeled form, compromising its ability to act as a reliable internal standard. It is crucial to select a standard where the deuterium labels are on stable positions (the aromatic ring) and to assess the stability of the label under your specific experimental conditions.
Troubleshooting Guides
Issue 1: Analyte Signal Detected in Blank Samples
Symptom: You observe a peak for unlabeled phenol in blank samples that were spiked only with the this compound internal standard.
Cause: This is a classic sign that your this compound standard is contaminated with unlabeled phenol.[5]
Troubleshooting Workflow:
Caption: Workflow for diagnosing unlabeled phenol signal in blank samples.
Issue 2: Poor Accuracy and Precision at Low Concentrations
Symptom: Your quality control (QC) samples at the LLOQ and low concentration levels consistently fail acceptance criteria (e.g., >20% deviation from the nominal value), often showing a positive bias.
Cause: The contribution of unlabeled phenol from an impure this compound standard has the greatest impact at low analyte concentrations, artificially inflating the calculated values.
Impact on Quantification: The table below illustrates how a 1% unlabeled phenol impurity in a this compound standard can affect the accuracy of results, especially at the LLOQ.
| Parameter | True Phenol Conc. (ng/mL) | IS Contribution (1% Impurity) | Measured Response (Area Ratio) | Calculated Conc. (ng/mL) | Accuracy (%) |
| LLOQ | 1.0 | 0.5 | 1.5 | 1.5 | 150.0% |
| Low QC | 3.0 | 0.5 | 3.5 | 3.5 | 116.7% |
| Mid QC | 50.0 | 0.5 | 50.5 | 50.5 | 101.0% |
| High QC | 80.0 | 0.5 | 80.5 | 80.5 | 100.6% |
| Note: This is an illustrative example assuming a 100 ng/mL IS concentration and a linear 1:1 response. |
Experimental Protocols
Protocol 1: Assessing the Contribution of Unlabeled Phenol in a this compound Standard
Objective: To quantify the percentage of unlabeled phenol present as an impurity in the this compound internal standard.
Methodology:
-
Prepare IS Solution: Prepare a stock solution of the this compound standard in a suitable solvent (e.g., methanol) at a concentration identical to the working concentration used in your assay.
-
Prepare Analyte Standard: Prepare a separate stock solution of unlabeled phenol at the same concentration.
-
Instrument Setup: Set up the LC-MS/MS or GC-MS instrument with the established method for phenol analysis. Monitor the mass transitions for both unlabeled phenol and this compound.
-
Analysis:
-
Inject the unlabeled phenol solution and measure the peak area for the phenol transition (Area_Analyte).
-
Inject the this compound solution and measure the peak area for the unlabeled phenol transition (Area_Impurity).
-
-
Calculation: Calculate the percentage contribution of the impurity.
% Impurity = (Area_Impurity / Area_Analyte) * 100
Acceptance Criteria: The response of the unlabeled impurity in the IS solution should not exceed 5% of the response of the analyte at the LLOQ.[6] For highly sensitive assays, a stricter criterion of <0.1% may be necessary.[8]
Protocol 2: Evaluating Deuterium Label Stability
Objective: To determine if the deuterium on the hydroxyl group of this compound undergoes back-exchange under analytical conditions.
Methodology:
-
Sample Preparation: Prepare two sets of samples:
-
Set A (Matrix): Spike the this compound standard into a blank biological matrix (e.g., plasma, urine) that has been processed through your entire sample preparation workflow.
-
Set B (Solvent): Spike the this compound standard into the final reconstitution solvent.
-
-
Incubation: Incubate both sets of samples under conditions that mimic the analytical run (e.g., room temperature for 24 hours in the autosampler).
-
Analysis: Analyze the samples by LC-MS or GC-MS immediately after preparation (T=0) and at subsequent time points (e.g., T=4h, 8h, 24h). Monitor the signal intensity for this compound and any appearance of lower-deuterated species (d5, d4, etc.) or an increase in unlabeled phenol.
-
Data Analysis: Compare the peak area of this compound over time. A significant decrease in the this compound signal or a corresponding increase in other species indicates label instability.
Corrective Action: If back-exchange is observed, a more stable internal standard, such as Phenol-d5 (labeled only on the stable aromatic ring), should be used for the assay.
Impact of Purity on Calibration
The presence of unlabeled phenol in the deuterated standard directly impacts the calibration curve by adding a constant positive offset to the analyte response. This leads to a non-zero intercept and can skew the calculated concentrations of unknown samples.
Caption: Logical diagram of how low IS purity leads to inaccurate results.
References
- 1. scispace.com [scispace.com]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. resolvemass.ca [resolvemass.ca]
Improving peak shape and resolution for Phenol-d6
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of Phenol-d6, focusing on improving peak shape and resolution.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound.
Problem: Poor Peak Shape (Tailing)
Q1: My this compound peak is exhibiting significant tailing. What are the potential causes and how can I fix it?
A1: Peak tailing for polar compounds like this compound is a common issue in gas chromatography (GC) and, to a lesser extent, in liquid chromatography (LC). It is often caused by unwanted interactions between the analyte and active sites within the system.
Potential Causes and Solutions in GC:
-
Active Sites in the Inlet: The hydroxyl group of this compound can interact with active silanol groups on the surface of the glass inlet liner or with metal surfaces in the injection port.[1][2][3][4]
-
Solution: Use a deactivated inlet liner.[2][3] Liners that have undergone a silylation process to cap the active silanol groups are recommended.[3][5] Consider using a liner with glass wool, which can aid in volatilization and trap non-volatile residues, but ensure the glass wool is also deactivated.[3]
-
-
Active Sites on the Column: The analytical column itself can have active sites, particularly at the inlet end where contamination can accumulate.[2][4]
-
Solution:
-
Condition the column: Properly condition the column according to the manufacturer's instructions to remove impurities and stabilize the stationary phase.[6]
-
Trim the column: Cut 10-20 cm from the front of the column to remove any accumulated non-volatile residues or areas where the stationary phase has been damaged.[2][4]
-
Use an inert column: Employ a column specifically designed for analyzing active compounds, often marketed as "inert" or "MS-certified."[5]
-
-
-
Improper Column Installation: If the column is not installed correctly in the inlet or detector, it can create dead volumes or expose the sample to active metal surfaces, leading to peak tailing.[2][4][7]
-
Chemical Interactions with Contaminants: Contamination in the carrier gas, sample, or from previous injections can introduce active sites into the system.[6][7]
-
Solution:
-
Use high-purity carrier gas with traps: Install and regularly replace moisture, oxygen, and hydrocarbon traps on the carrier gas line.[6]
-
Clean the injector: Regularly clean the injector port to remove any residues.[7][8]
-
Replace the septum: Use high-quality, low-bleed septa and replace them frequently to prevent contamination from septum particles.[6]
-
-
-
Derivatization: To mask the active hydroxyl group of this compound, consider derivatization.[9][10][11][12] This process replaces the active hydrogen with a less polar functional group, increasing volatility and reducing interactions with active sites.[1][9]
Below is a troubleshooting workflow for addressing peak tailing:
Problem: Poor Resolution
Q2: I am having difficulty separating this compound from other analytes in my sample. How can I improve the resolution?
A2: Improving resolution involves optimizing the separation conditions to increase the distance between peaks and/or decrease their width.
Strategies to Improve Resolution:
-
Optimize the Oven Temperature Program: The temperature ramp rate significantly affects resolution.[13]
-
Solution: A slower temperature ramp will generally increase resolution but also lengthen the analysis time.[13] Start with a low initial oven temperature to ensure good focusing of the analytes at the head of the column.
-
-
Adjust Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency.
-
Solution: Ensure the carrier gas flow rate is set to the optimal value for the column dimensions and carrier gas type (Helium, Hydrogen, or Nitrogen). Operating at a constant flow is often recommended.[6]
-
-
Change the Column: The column's dimensions and stationary phase are critical for resolution.[14]
-
Solution:
-
Increase Column Length: Doubling the column length can increase resolution by about 40%.[14]
-
Decrease Column Internal Diameter (ID): Narrower columns (e.g., 0.18 mm or 0.25 mm ID) provide higher efficiency and thus better resolution.[14]
-
Select an Appropriate Stationary Phase: For phenols, a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms) is a common choice.[6] If co-elution is an issue, consider a more polar stationary phase to alter selectivity.
-
-
| Parameter | Effect on Resolution | Consideration |
| Oven Temperature Ramp Rate | Slower rates generally improve resolution[13] | Increases analysis time |
| Carrier Gas Flow Rate | Optimal flow maximizes efficiency | Dependent on column dimensions and gas type |
| Column Length | Longer columns increase resolution[14] | Increases analysis time and cost |
| Column Internal Diameter | Smaller ID columns increase resolution[14] | Lower sample capacity |
| Stationary Phase Film Thickness | Thicker films increase retention of volatile compounds | May increase bleed at high temperatures |
Experimental Protocols
Protocol 1: Silylation of this compound for GC-MS Analysis
This protocol describes a general procedure for the derivatization of this compound using BSTFA to improve peak shape and thermal stability.[1]
Materials:
-
This compound standard or sample extract
-
Pyridine or Acetonitrile (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Autosampler vials with inserts
-
Heating block or oven
Procedure:
-
Sample Preparation: Prepare a solution of this compound in an appropriate solvent (e.g., pyridine or acetonitrile) in an autosampler vial. The solvent must be anhydrous as silylation reagents are moisture-sensitive.[9]
-
Reagent Addition: Add an excess of the silylating agent (BSTFA with 1% TMCS) to the vial. A typical ratio is 1:1 by volume (e.g., 100 µL of sample solution and 100 µL of BSTFA).
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.[1]
-
Analysis: Allow the vial to cool to room temperature before placing it in the autosampler for GC-MS analysis.
Frequently Asked Questions (FAQs)
Q3: What is a good starting point for GC-MS parameters for this compound analysis?
A3: A good starting point for underivatized this compound analysis using a standard 30 m x 0.25 mm x 0.25 µm 5% phenyl-methylpolysiloxane column is as follows. Optimization will be necessary for your specific instrument and application.
| Parameter | Recommended Starting Condition | Rationale |
| Inlet Temperature | 250°C | Ensures complete vaporization without causing thermal degradation.[1] |
| Carrier Gas | Helium at a constant flow of 1.0-1.2 mL/min | Provides good separation efficiency and is inert.[6] |
| Oven Program | Initial: 50°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min) | A good starting point to achieve separation from other compounds.[6][13] |
| Transfer Line Temp. | 280°C | Prevents condensation of the analyte before reaching the MS source.[15] |
| Ion Source Temp. | 230°C | A standard temperature for electron ionization.[15] |
Q4: Should I use split or splitless injection for my this compound analysis?
A4: The choice between split and splitless injection depends on the concentration of this compound in your sample.
-
Splitless Injection: Use for trace analysis (low concentrations) to ensure the entire sample is transferred to the column, maximizing sensitivity.
-
Split Injection: Use for higher concentration samples to avoid overloading the column, which can cause peak fronting.[16] A high split ratio (e.g., 50:1 or 100:1) might be necessary.
Q5: Can I analyze this compound using HPLC?
A5: Yes, this compound can be analyzed by High-Performance Liquid Chromatography (HPLC), typically using a reversed-phase column like a C18. However, since phenol has a weak chromophore, detection can be a challenge. To improve sensitivity, derivatization with a UV-absorbing or fluorescent agent may be necessary.[17] Peak tailing can also be an issue in HPLC due to interactions with residual silanols on the stationary phase, and this can often be mitigated by adjusting the mobile phase pH.[18]
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. agilent.com [agilent.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. scantecnordic.se [scantecnordic.se]
- 6. benchchem.com [benchchem.com]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. GC Technical Tip: Peak Shape Problems - No Peaks | Phenomenex [phenomenex.com]
- 9. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. gcms.cz [gcms.cz]
- 14. How Do You Improve Resolution In Gas Chromatography? - Axion Labs [axionlabs.com]
- 15. benchchem.com [benchchem.com]
- 16. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride [scirp.org]
- 18. elementlabsolutions.com [elementlabsolutions.com]
Dealing with high background noise in Phenol-d6 analysis
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize high background noise in mass spectrometry experiments involving Phenol-d6.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of high background noise in the analysis of this compound?
High background noise in the mass spectrometry analysis of phenols can originate from several sources, significantly impacting sensitivity and accuracy.[1] The most common culprits include:
-
System Contamination: Contaminants can be present in the mobile phase, solvents, or within the LC or GC system itself (e.g., tubing, autosampler, injector port).[1][2] A dirty ion source or transfer line in the mass spectrometer is also a frequent cause.[1][3]
-
Column Bleed (GC-MS): The stationary phase of the GC column can degrade at high temperatures, releasing siloxane compounds. This often results in a rising baseline and characteristic ions such as m/z 207 and 281.[1][4]
-
Sample Matrix Effects: Complex sample matrices can introduce many interfering compounds that co-elute with the target analyte, increasing the background signal.[1][5]
-
Contaminated Carrier Gas or Solvents: Impurities like moisture, oxygen, and hydrocarbons in the carrier gas (for GC-MS) or the use of non-LC-MS grade solvents can lead to a noisy baseline.[1][6]
-
Leachable from Consumables: Plasticizers (e.g., phthalates), slip agents, and other compounds can leach from plastic tubing, pipette tips, vials, and filters, contributing to background noise.[7][8]
Q2: Can the this compound standard itself be a source of background noise?
Yes, the deuterated internal standard can contribute to background noise.[2] This can happen in two ways:
-
Impurities: The standard may contain chemical impurities from its synthesis or degradation products that have formed during storage.[2]
-
Isotopic Purity: While standards are highly enriched, they are never 100% isotopically pure. The presence of unlabeled phenol (d0) or partially deuterated species (d1-d5) can contribute to the overall signal.
It is critical to use high-purity standards (≥98% isotopic enrichment and >99% chemical purity) and store them correctly to prevent degradation.[2] Always verify the purity of a new batch of internal standards.
Q3: My GC-MS chromatogram shows a high and rising baseline. How can I troubleshoot this?
A high and rising baseline in a GC-MS analysis is often a classic sign of column bleed.[1] This occurs when the stationary phase of the column degrades at elevated temperatures.[1]
-
Troubleshooting Steps:
-
Condition the Column: Ensure the column has been properly conditioned according to the manufacturer's instructions to remove residual impurities.[1]
-
Use a Low-Bleed Column: For sensitive analyses, always opt for a column specifically designed for low bleed, often designated with an "-MS" suffix.[1]
-
Lower Oven Temperature: If your method allows, lower the final oven temperature to reduce the rate of phase degradation.[1]
-
Check for Leaks: Air leaks in the system can accelerate column degradation.
-
Q4: What common contaminant ions should I be aware of?
Certain ions frequently appear in the background spectra of mass spectrometers. Identifying them can help pinpoint the source of contamination.
| m/z (Mass-to-Charge Ratio) | Common Source(s) |
| 207, 281, 355 | Siloxanes from GC column bleed or septa bleed.[1][4] |
| 44, 57, 91 | Common background ions, potentially from various sources including air leaks or system contamination.[9] |
| Various | Phthalates (plasticizers) from plastic consumables.[7] |
| Various | Polyethylene glycol (PEG) from various lab sources.[8] |
Troubleshooting Guides
High background noise can be systematic or sporadic. A logical approach is essential to identify and eliminate the source efficiently.
Guide 1: General Troubleshooting Workflow for High Background Noise
This workflow provides a step-by-step process to diagnose the origin of the noise.
Caption: General workflow for isolating the source of high background noise.
Guide 2: Isolating Contamination Source (LC vs. MS)
If you suspect the noise is from your system, a direct infusion analysis is a powerful diagnostic tool.[2]
-
Prepare for Direct Infusion:
-
Perform the Test:
-
Disconnect the LC from the mass spectrometer.
-
Infuse the standard solution directly into the mass spectrometer using a syringe pump at a typical flow rate (e.g., 10 µL/min).[10]
-
-
Analyze the Results:
-
High Background: If the background noise remains high, the contamination is likely within the mass spectrometer itself.[2] Proceed to clean the ion source, transfer line, and check instrument grounding.[2][3]
-
Low Background: If the background noise is low, the contamination originates from the LC system.[2]
-
Guide 3: Decontaminating the LC System
If the LC system is identified as the source, follow these steps.
Caption: Workflow for systematic decontamination of an LC system.
Key Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Phenol Cleanup in Water Samples
This protocol is a general guideline for cleaning up complex aqueous samples to reduce matrix interference before analysis.[1]
-
Column Conditioning:
-
Wash an appropriate SPE cartridge (e.g., a polymeric reversed-phase sorbent) sequentially with 5 mL of dichloromethane (DCM), 5 mL of methanol, and 10 mL of reagent water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Adjust the sample pH to <2 with sulfuric acid.
-
Load up to 1 L of the acidified sample onto the SPE cartridge at a flow rate of 10-15 mL/min.
-
-
Cartridge Washing:
-
After loading, wash the cartridge with 10 mL of reagent water to remove residual salts and polar interferences.
-
Dry the cartridge under vacuum for 10-15 minutes.
-
-
Elution:
-
Elute the trapped phenols from the cartridge with 2-3 portions of dichloromethane (DCM) for a total of approximately 8-10 mL.
-
-
Concentration and Analysis:
-
Concentrate the eluate to approximately 0.8 mL under a gentle stream of nitrogen at 35°C.
-
Add any internal standards and adjust the final volume to 1 mL with DCM. The sample is now ready for GC/MS or LC/MS analysis.[1]
-
Protocol 2: Best Practices for Storing and Handling this compound
Proper handling is crucial to maintain the integrity of your deuterated standard.
-
Storage:
-
Upon receipt, store the this compound standard according to the manufacturer's recommendations, typically refrigerated or frozen in a tightly sealed container.[11]
-
Store in a desiccator or under an inert, dry atmosphere (e.g., nitrogen or argon) to protect from moisture, as phenols can be hygroscopic.[11][12]
-
-
Handling:
-
Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture into the cold standard.[7]
-
Use aprotic and dry (anhydrous) solvents for reconstitution whenever possible.[11]
-
Prepare working solutions fresh and avoid repeated freeze-thaw cycles.[11]
-
Use single-use ampules if available for highly sensitive experiments to guarantee purity at the moment of use.[7]
-
Reference Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 13127-88-3 | [13] |
| Molecular Formula | C₆D₆O | [14] |
| Molecular Weight | 100.15 g/mol | [12] |
| Melting Point | 40-42 °C | [13][15] |
| Boiling Point | 182 °C | [13] |
| Stability | Stable. Incompatible with strong acids, strong bases, and strong oxidizing agents. | [13][15] |
Table 2: Typical Starting Parameters for ESI-MS of Phenolic Compounds
Optimizing source parameters is crucial for maximizing signal-to-noise. While instrument-dependent, this table provides a general starting point for analysis in negative electrospray ionization (ESI) mode, which is often preferred for phenols due to the ready deprotonation of the hydroxyl group.[10]
| Parameter | Typical Starting Value Range | Rationale | Reference(s) |
| Ionization Mode | Negative Electrospray (ESI) | The phenolic hydroxyl group is readily deprotonated to form [M-H]⁻. | [10] |
| Capillary Voltage | 2.5 - 4.5 kV | Optimizes the spray and ion formation. | [10] |
| Source Temperature | 120 - 150 °C | Aids in desolvation without causing thermal degradation. | [10] |
| Desolvation Gas Temp. | 250 - 350 °C | Facilitates the removal of solvent from the ESI droplets. | [10] |
| Desolvation Gas Flow | 600 - 800 L/hr | Assists in efficient desolvation. | [10] |
| Cone/Fragmentor Voltage | Instrument Dependent | Optimize to maximize the precursor ion signal while minimizing in-source fragmentation. | [10][16] |
Diagram: Ionization Technique Selection for Phenols
The choice between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) depends on the analyte's properties.[10][17]
Caption: Decision tree for selecting an appropriate MS ionization technique.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. MS Tip - Elimination of Memory Peaks and GC Background Noise [sisweb.com]
- 5. Sample preparation: Impacts and best practices | Phenomenex [phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. This compound | C6H6O | CID 123295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound | 13127-88-3 [chemicalbook.com]
- 14. This compound- (CAS 13127-88-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 15. Phenol D6 | CAS#:13127-88-3 | Chemsrc [chemsrc.com]
- 16. benchchem.com [benchchem.com]
- 17. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Stability of Phenol-d6 in Autosampler Vials
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Phenol-d6 in autosampler vials. The following information addresses common questions and potential issues to ensure the integrity of your analytical results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in autosampler vials?
A1: The stability of this compound in solution can be influenced by several factors, including:
-
Temperature: Higher temperatures generally accelerate the degradation of chemical compounds.[1] For long-term storage, colder temperatures are recommended to minimize the rate of potential degradation.[2]
-
Light: Exposure to light, especially UV light, can induce photochemical degradation of phenolic compounds.[1][3]
-
pH: The pH of the solution can significantly impact the stability of phenolic compounds and the potential for deuterium-hydrogen (H/D) exchange. Phenols are generally more stable in acidic conditions.[1] Storing deuterated standards in highly acidic or basic solutions should be avoided to prevent H/D exchange.[4][5]
-
Solvent: The choice of solvent is critical. Protic solvents (e.g., water, methanol) can facilitate H/D exchange, where a deuterium atom on the this compound molecule is replaced by a hydrogen atom from the solvent.[2] Using aprotic solvents (e.g., acetonitrile) can minimize this risk.
-
Vial Composition: The material of the autosampler vial can impact analyte stability. For example, standard glass vials can sometimes leach alkaline impurities, which can alter the pH of the solution and catalyze degradation. Using polypropylene or specialized low-leach glass vials can mitigate this issue.
-
Oxygen: The presence of oxygen can lead to oxidative degradation of phenolic compounds.[1]
Q2: What is deuterium-hydrogen (H/D) exchange and how can I prevent it for this compound?
A2: Deuterium-hydrogen (H/D) exchange is a chemical reaction where a deuterium atom on a labeled compound, such as this compound, is replaced by a hydrogen atom from its environment, most commonly the solvent.[2] This can compromise the isotopic purity of the internal standard, leading to inaccurate quantification.[2]
To prevent H/D exchange for this compound:
-
Use Aprotic Solvents: Whenever possible, prepare and store this compound solutions in aprotic solvents like acetonitrile. If aqueous solutions are necessary, ensure the solvent is of high purity.
-
Control pH: Maintain a neutral or slightly acidic pH, as both acidic and basic conditions can catalyze H/D exchange.[2][4]
-
Store at Low Temperatures: Storing solutions at low temperatures (e.g., 2-8°C or -20°C) significantly slows down the rate of H/D exchange.[2]
-
Minimize Exposure to Moisture: Use anhydrous solvents and minimize the exposure of the solution to atmospheric moisture. Storing under an inert gas like argon or nitrogen can also be beneficial.
Q3: What are the recommended storage conditions for this compound solutions in autosampler vials?
A3: Based on general best practices for deuterated and phenolic compounds, the following storage conditions are recommended for this compound solutions in autosampler vials:
-
Temperature: For short-term storage (e.g., during an analytical run), keep the autosampler at a cool, controlled temperature (e.g., 4°C). For long-term storage, store vials in a freezer at -20°C or below.[2]
-
Light Protection: Use amber autosampler vials or store clear vials in a dark environment to protect the solution from light.[1][3]
-
Vial Type: Consider using polypropylene or silanized glass vials to minimize adsorption and potential pH shifts.
-
Sealing: Ensure vials are tightly sealed with appropriate caps and septa to prevent solvent evaporation and exposure to air and moisture.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Decreasing this compound signal over time in the same vial | Degradation of this compound. | • Verify the storage conditions (temperature, light exposure). • Check the pH of the solution. • Prepare fresh standards and re-analyze. • Perform a stability study under your specific autosampler conditions. |
| Appearance of unknown peaks in the chromatogram | Formation of degradation products. | • Review the potential degradation pathways of phenol. • Use a fresh standard to confirm the identity of the new peaks. • Adjust storage conditions to minimize degradation. |
| Poor reproducibility of results | Inconsistent degradation between vials or over time. | • Ensure consistent and appropriate vial types and sealing. • Prepare fresh solutions more frequently. • Validate the stability of this compound in your specific matrix and solvent. |
| Shift in retention time of this compound | Deuterium isotope effect or interaction with the analytical column. | • This is a known chromatographic phenomenon where deuterated compounds may elute slightly earlier than their non-deuterated counterparts.[4] Ensure your integration parameters are set correctly to account for any minor shift. |
Quantitative Data on Phenolic Compound Stability
Table 1: Stability of Various Phenolic Compounds Under Different Storage Conditions Over 6 Months
| Compound | Storage Condition | % Degradation after 2 months | % Degradation after 4 months | % Degradation after 6 months |
| Catechin | 25°C, Amber Vial | >90% | >90% | >90% |
| 25°C, Transparent Vial | >90% | >90% | >90% | |
| 40°C, Amber Vial | >90% | >90% | >90% | |
| 40°C, Transparent Vial | >90% | >90% | >90% | |
| Resveratrol | 25°C, Amber Vial | ~20% | ~30% | ~40% |
| 25°C, Transparent Vial | ~30% | ~45% | ~55% | |
| 40°C, Amber Vial | ~40% | ~60% | ~75% | |
| 40°C, Transparent Vial | ~55% | ~75% | ~90% | |
| Gallic Acid | 25°C, Amber Vial | Stable | Stable | Stable |
| 25°C, Transparent Vial | Stable | Stable | Stable | |
| 40°C, Amber Vial | Stable | Stable | Stable | |
| 40°C, Transparent Vial | Stable | Stable | Stable |
Data adapted from a study on grape stem extracts by Pérez-Álvarez et al. (2020). The stability of this compound may differ, and it is recommended to perform a specific stability study for your analytical method.[3]
Experimental Protocols
Protocol for a Short-Term Stability Study of this compound in an Autosampler
Objective: To evaluate the stability of this compound in a specific solvent and vial type under typical autosampler conditions over a 48-hour period.
Materials:
-
This compound standard
-
High-purity solvent (e.g., acetonitrile, methanol, or a specific mobile phase)
-
Autosampler vials (e.g., amber glass, polypropylene) with caps and septa
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
LC-MS/MS or GC-MS system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent.
-
Preparation of Working Solution: Dilute the stock solution to a working concentration that is within the linear range of the analytical method (e.g., 1 µg/mL).
-
Sample Preparation: Aliquot the working solution into a series of autosampler vials (e.g., 10 vials).
-
Initial Analysis (T=0): Immediately analyze three of the freshly prepared vials to establish the initial concentration and peak area of this compound. This will serve as the baseline.
-
Storage in Autosampler: Place the remaining vials in the autosampler set to the desired temperature (e.g., 4°C or 10°C).
-
Time-Point Analysis: Analyze three vials at predetermined time points (e.g., 6, 12, 24, and 48 hours).
-
Data Analysis:
-
Calculate the mean peak area and concentration of this compound at each time point.
-
Compare the mean values at each time point to the initial (T=0) value.
-
Calculate the percent recovery at each time point: % Recovery = (Mean Area at Tx / Mean Area at T0) * 100.
-
This compound is considered stable if the mean concentration or peak area is within a predefined acceptance criterion (e.g., ±15%) of the initial value.
-
Visualizations
References
Effect of different ionization sources on Phenol-d6 signal
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analysis of Phenol-d6, with a specific focus on the impact of different ionization sources on signal intensity and quality.
Troubleshooting Guide
Issue: Low or No this compound Signal
Possible Cause 1: Suboptimal Ionization Source Selection
This compound, a deuterated aromatic alcohol, exhibits different ionization efficiencies depending on the chosen ionization source. Electrospray ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly used, with Atmospheric Pressure Photoionization (APPI) also being a viable option.
-
ESI: Generally suitable for polar compounds that are already ions in solution. Phenolic compounds can be analyzed in negative ESI mode ([M-H]⁻), as the hydroxyl proton is acidic.[1] However, ESI can be prone to ion suppression from matrix components.[1][2]
-
APCI: A better choice for less polar and more volatile compounds.[3] It is often less susceptible to matrix effects than ESI.[3] Phenol can be detected using APCI, typically as the radical cation [M]⁺˙ or protonated molecule [M+H]⁺.[4]
-
APPI: Particularly effective for nonpolar compounds and can sometimes provide better sensitivity than APCI or ESI for certain molecules.
Troubleshooting Steps:
-
Verify Source Suitability: Based on your sample matrix and analyte concentration, confirm that the selected ionization source is appropriate. For complex matrices, APCI may offer a more robust signal than ESI due to reduced ion suppression.
-
Switch Ionization Mode: If using ESI, try switching between positive and negative ion modes. For this compound, negative mode is often preferred.
-
Consider an Alternative Source: If available, analyze the sample using a different ionization source (e.g., switch from ESI to APCI) to compare signal intensity.
Possible Cause 2: Inappropriate Instrument and Source Parameters
The signal intensity is highly dependent on the specific settings of the mass spectrometer's ion source.
Troubleshooting Steps:
-
Optimize Source Parameters: Systematically optimize key parameters. This can be done by infusing a standard solution of this compound and adjusting parameters individually.[5]
-
Tune and Calibrate: Ensure the mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations.[5]
Issue: Poor Reproducibility and Inaccurate Quantification
Possible Cause 1: Matrix Effects
Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound, leading to variable results.[1][2]
Troubleshooting Steps:
-
Improve Sample Preparation: Employ more rigorous sample clean-up procedures such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[7]
-
Optimize Chromatography: Adjust the chromatographic method to better separate this compound from matrix interferences. This could involve changing the gradient, mobile phase composition, or using a different column chemistry.[7]
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby mitigating their effect on ionization.[1][7]
-
Evaluate Ionization Source: As mentioned, APCI is often less susceptible to matrix effects than ESI.
Frequently Asked Questions (FAQs)
Q1: Which ionization source is best for this compound analysis?
The optimal ionization source depends on the sample matrix, the required sensitivity, and the available instrumentation.
-
Electrospray Ionization (ESI): In negative ion mode, ESI is highly effective for detecting the deprotonated this compound molecule ([M-D]⁻). It is a "soft" ionization technique that typically results in minimal fragmentation.[8]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is generally more suitable for less polar compounds and can be more robust in the presence of complex matrices.[3][8] It may result in more fragmentation compared to ESI.
-
Electron Ionization (EI): Typically used with gas chromatography (GC-MS), EI is a "hard" ionization technique that causes extensive fragmentation. The NIST WebBook provides a reference mass spectrum for this compound using EI.[9]
Q2: What are the expected ions for this compound with different ionization sources?
-
ESI (Negative Mode): The primary ion observed would be the deprotonated molecule, [C₆D₅O]⁻, at m/z 99.
-
APCI (Positive Mode): The protonated molecule, [C₆D₆OH]⁺, at m/z 101, or the radical cation, [C₆D₆O]⁺˙, at m/z 100, are commonly observed.
-
EI: The molecular ion [C₆D₆O]⁺˙ is observed at m/z 100. Significant fragmentation is also expected.[9][10]
Q3: Why is my this compound signal intensity different from the non-deuterated Phenol signal?
While chemically similar, deuterated standards can sometimes exhibit slightly different chromatographic retention times and ionization efficiencies compared to their non-deuterated counterparts. This is known as the "isotope effect."[1] It is crucial to use a deuterated standard for calibration and quantification to compensate for these differences and any matrix effects.
Q4: Can the choice of solvent affect the this compound signal?
Yes, the solvent composition significantly impacts ionization efficiency, particularly for ESI.[8] For ESI, solvents that promote the formation of pre-formed ions in solution are ideal. For APCI, the mobile phase must be amenable to vaporization and chemical ionization.[3] It is important to use solvents that are compatible with the chosen ionization technique.
Data Presentation
Table 1: Comparison of this compound Signal with Different Ionization Sources
| Ionization Source | Ionization Mode | Predominant Ion (m/z) | Relative Signal Intensity (Arbitrary Units) | Signal-to-Noise Ratio |
| ESI | Negative | 99 ([M-D]⁻) | 85,000 | 1200 |
| ESI | Positive | 101 ([M+H]⁺) | 15,000 | 250 |
| APCI | Positive | 101 ([M+H]⁺) | 70,000 | 950 |
| APCI | Negative | 99 ([M-D]⁻) | 45,000 | 600 |
Note: These are illustrative values and actual results will vary depending on the instrument, experimental conditions, and sample matrix.
Table 2: Common Fragments of this compound in EI-MS
| m/z | Proposed Fragment |
| 100 | [C₆D₆O]⁺˙ (Molecular Ion) |
| 71 | [C₅D₅]⁺ |
| 42 | [C₃D₂]⁺ |
Data adapted from NIST Mass Spectrometry Data Center.[10]
Experimental Protocols
Protocol 1: Analysis of this compound using LC-ESI-MS/MS
-
Sample Preparation: A stock solution of this compound (1 mg/mL) is prepared in methanol. Working standards are prepared by serial dilution in the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions (Negative ESI Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Negative.
-
Capillary Voltage: -3.0 kV.
-
Nebulizer Gas: Nitrogen, 45 psi.
-
Drying Gas: Nitrogen, 10 L/min at 325°C.
-
MS/MS Transition: m/z 99 → m/z 71.
-
Protocol 2: Analysis of this compound using LC-APCI-MS/MS
-
Sample Preparation: As described in Protocol 1.
-
Chromatographic Conditions: As described in Protocol 1.
-
Mass Spectrometry Conditions (Positive APCI Mode):
-
Ion Source: Atmospheric Pressure Chemical Ionization (APCI).
-
Polarity: Positive.
-
Corona Current: 4.0 µA.
-
Vaporizer Temperature: 350°C.
-
Nebulizer Gas: Nitrogen, 50 psi.
-
Drying Gas: Nitrogen, 5 L/min at 300°C.
-
MS/MS Transition: m/z 101 → m/z 71.
-
Visualizations
Caption: A standard workflow for the analysis of this compound using LC-MS/MS.
Caption: Logic for selecting an appropriate ionization source for an analyte.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Phenol production in benzene/air plasmas at atmospheric pressure. Role of radical and ionic routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gmi-inc.com [gmi-inc.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. microsaic.com [microsaic.com]
- 9. This compound- [webbook.nist.gov]
- 10. This compound | C6H6O | CID 123295 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Reducing Ion Suppression for Phenol-d6 in Electrospray Ionization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to ion suppression of Phenol-d6 in electrospray ionization (ESI) mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of a target analyte, in this case, this compound, is reduced by the presence of co-eluting components from the sample matrix.[1] This leads to a decreased signal intensity, which can result in inaccurate quantification, reduced sensitivity, and poor reproducibility of results.[1] In severe cases, the analyte signal may be completely lost.
Q2: What are the common causes of ion suppression in ESI-MS?
Ion suppression in ESI can be caused by several factors, including:
-
Matrix Effects: Co-eluting endogenous or exogenous compounds from the sample matrix (e.g., salts, lipids, polymers) can compete with this compound for ionization, leading to a reduced signal.
-
Mobile Phase Additives: Certain additives, such as trifluoroacetic acid (TFA), can form strong ion pairs with the analyte, which may not efficiently desolvate and ionize. Non-volatile buffers are also a common cause of suppression.
-
High Analyte Concentration: At high concentrations, the analyte itself can cause self-suppression due to saturation of the ESI droplet surface.
-
ESI Source Parameters: Suboptimal settings for parameters like spray voltage, gas flow rates, and temperature can lead to inefficient ionization and increased susceptibility to suppression.
Q3: How can I detect and assess the severity of ion suppression for this compound?
Two common methods to detect and evaluate ion suppression are:
-
Post-Column Infusion: This qualitative technique involves infusing a constant flow of a this compound standard solution into the mobile phase after the analytical column.[1][2] A dip in the baseline signal upon injection of a blank matrix extract indicates the retention time ranges where ion suppression is occurring.
-
Quantitative Matrix Effect Evaluation: This method involves comparing the peak area of this compound in a post-extraction spiked blank matrix sample to that in a neat solution at the same concentration. The ratio of these peak areas provides a quantitative measure of the matrix effect (suppression or enhancement).
Troubleshooting Guides
Issue 1: Low or Inconsistent Signal Intensity for this compound
This is a primary indicator of ion suppression. Follow these steps to troubleshoot:
Troubleshooting Workflow
Caption: Troubleshooting workflow for low this compound signal.
Step 1: Assess Matrix Effect
-
Perform a post-column infusion experiment to identify the regions of ion suppression in your chromatogram.
-
Quantify the matrix effect by comparing the response of this compound in a spiked blank matrix extract to a neat standard.
Step 2: Optimize Sample Preparation
-
If significant matrix effects are observed, improve your sample cleanup procedure. Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are generally more effective at removing interfering matrix components than protein precipitation.
Step 3: Optimize Chromatographic Separation
-
Adjust the mobile phase gradient or use a different column chemistry to separate the this compound peak from the ion suppression zones identified in the post-column infusion experiment.
Step 4: Optimize ESI Source Parameters
-
Systematically optimize parameters such as spray voltage, nebulizer gas pressure, drying gas flow rate, and temperature to maximize the this compound signal and minimize the impact of co-eluting interferences.
Step 5: Consider Alternative Ionization
-
If ion suppression remains a significant issue, consider switching to Atmospheric Pressure Chemical Ionization (APCI), as it is generally less susceptible to matrix effects than ESI.[3][4][5]
Issue 2: Poor Peak Shape for this compound (Tailing or Fronting)
Poor peak shape can exacerbate ion suppression issues by increasing the co-elution with matrix components.
Troubleshooting Guide: Peak Tailing
Caption: Troubleshooting peak tailing for this compound.
-
Mobile Phase pH: For acidic compounds like phenol, ensure the mobile phase pH is at least 2 units below the pKa to maintain the neutral form and minimize interactions with residual silanols on the column.[6]
-
Column Health: Peak tailing can indicate a contaminated or degraded column. Try flushing the column or replacing it with a new one. Consider using a column with end-capping to reduce silanol interactions.
-
Injection Solvent: Dissolving the sample in a solvent stronger than the initial mobile phase can cause peak distortion.[6] Ideally, the sample should be dissolved in the initial mobile phase.[6]
Data Presentation
Table 1: Comparison of Ionization Sources for Compounds Prone to Ion Suppression
| Analyte | Ionization Source | Signal Intensity (arbitrary units) | Ion Suppression (%) | Reference |
| Terfenadine | ESI | 5.02 | 55 | [3] |
| Terfenadine | APCI | 0.56 | 89 | [3] |
| Reserpine | ESI | 4.85 | 57 | [3] |
| Reserpine | APCI | Not Detected | 91 | [3] |
| Colchicine | ESI | 5.27 | - | [3] |
| Colchicine | APCI | 4.65 | - | [3] |
Note: The data indicates that for some compounds like Terfenadine, APCI can provide a signal where ESI shows significant suppression. However, for other compounds like Reserpine, ESI is the more sensitive technique. The choice of ionization source should be evaluated on a case-by-case basis.
Table 2: Effect of Mobile Phase Additives on the Sensitivity of Phenolic Compounds
| Phenolic Class | Mobile Phase Condition | Signal Enhancement Factor (Compared to standard conditions) | Reference |
| Bisphenols | 0.5 mM Ammonium Fluoride in Methanol | Significant Improvement | [7][8] |
| Alkylphenols | 0.5 mM Ammonium Fluoride in Methanol | Significant Improvement | [7][8] |
Experimental Protocols
Protocol 1: Post-Column Infusion to Detect Ion Suppression Zones
Objective: To qualitatively identify the retention time regions in a chromatogram where co-eluting matrix components cause ion suppression.[1][2]
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-piece for post-column connection
-
Standard solution of this compound (at a concentration that provides a stable signal)
-
Blank matrix extract (prepared using your standard sample preparation method)
-
Mobile phase
Procedure:
-
Set up the LC-MS/MS system with the analytical column and mobile phase conditions used for your assay.
-
Connect the outlet of the LC column to one port of the tee-piece.
-
Connect the syringe pump containing the this compound standard solution to the second port of the tee-piece.
-
Connect the third port of the tee-piece to the mass spectrometer inlet.
-
Begin the LC gradient and allow the system to equilibrate.
-
Start the syringe pump to continuously infuse the this compound standard into the mobile phase stream at a low flow rate (e.g., 10 µL/min).
-
Monitor the signal of this compound in the mass spectrometer. A stable baseline should be observed.
-
Inject a blank matrix extract onto the LC column.
-
Monitor the this compound signal throughout the chromatographic run. Any significant and reproducible drop in the baseline indicates a region of ion suppression.
Protocol 2: Quantitative Evaluation of Matrix Effect
Objective: To quantify the extent of ion suppression or enhancement for this compound in a specific matrix.
Materials:
-
LC-MS/MS system
-
This compound standard solution
-
Blank matrix (e.g., plasma, urine)
-
Solvents for sample preparation and reconstitution
Procedure:
-
Prepare Set A (Neat Solution): Spike a known amount of this compound into the final mobile phase composition or a clean solvent to achieve a specific concentration.
-
Prepare Set B (Post-Extraction Spiked Matrix):
-
Extract a blank matrix sample using your established sample preparation method.
-
Spike the same amount of this compound as in Set A into the extracted blank matrix.
-
-
Analyze both sets of samples by LC-MS/MS.
-
Calculation:
-
Matrix Effect (%) = (Peak Area of this compound in Set B / Peak Area of this compound in Set A) x 100
-
-
Interpretation:
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Signaling Pathways and Workflows
Caption: General experimental workflow for LC-MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. perkinelmer.com.ar [perkinelmer.com.ar]
- 4. microsaic.com [microsaic.com]
- 5. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 6. benchchem.com [benchchem.com]
- 7. Influence of mobile phase composition on the analytical sensitivity of LC-ESI-MS/MS for the concurrent analysis of bisphenols, parabens, chlorophenols, benzophenones, and alkylphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Correcting for isotopic contribution from unlabeled analyte.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in correcting for the isotopic contribution from unlabeled analytes in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to correct for the natural isotopic abundance of an unlabeled analyte?
In mass spectrometry, it is crucial to correct for the naturally occurring isotopes of elements within an analyte.[1][2] Elements like carbon, hydrogen, nitrogen, and oxygen are composed of a mixture of stable isotopes. For instance, carbon exists primarily as ¹²C, but also contains approximately 1.1% of ¹³C.[1] This natural abundance of heavy isotopes contributes to the mass spectrum, creating satellite peaks at M+1, M+2, etc., relative to the monoisotopic peak (M+0).[1][3][4]
In isotope labeling experiments, where a labeled substrate (e.g., ¹³C-glucose) is introduced to trace metabolic pathways, it is essential to distinguish between the isotopes incorporated from the tracer and those naturally present in the analyte.[1][2][5] Failure to correct for the natural isotopic distribution can lead to a significant overestimation of isotopic enrichment, resulting in inaccurate calculations of metabolic fluxes and pathway activities.[1][6]
Q2: What are the key inputs required for accurate isotopic correction?
Accurate correction for natural isotope abundance relies on several key pieces of information:
-
Accurate Molecular Formula: The complete elemental formula of the analyte, including any atoms introduced during derivatization, is fundamental. This information is used to calculate the theoretical natural isotopic distribution of the molecule.[1]
-
Isotopic Purity of the Tracer: The exact isotopic purity of the labeled substrate must be known and accounted for, as impurities in the tracer can affect the measured isotope distribution.[6][7][8]
-
Natural Abundance of Isotopes: The known natural abundances of all relevant isotopes are used in the correction algorithms.[1]
-
High-Quality Mass Spectrometry Data: Accurate and well-resolved mass spectra are essential for reliable correction. This includes proper peak integration and background subtraction.[1]
Q3: What are some common software tools available for isotopic correction?
Several software tools are available to perform isotopic correction. These tools implement algorithms to deconvolute the measured mass spectra and determine the true isotopic enrichment from the tracer. Some commonly used software includes:
-
IsoCor: A popular open-source software that corrects for naturally occurring isotopes and tracer impurity.[5][7][8][9] It is available as a Python library with both a graphical user interface (GUI) and a command-line interface.[5][7][8]
-
ict (isotope correction toolbox): A command-line tool written in Perl that supports batch processing and can correct tandem mass spectrometry data.[10]
-
IsoCorrectoR: An R-based tool that corrects for natural stable isotope abundance and tracer impurity in MS and MS/MS data.[6]
-
PolyMID-Correct: Part of the PolyMID software package, this algorithm removes the influence of naturally occurring heavy isotopes from stable-isotope tracing data.[11]
Q4: I am seeing negative abundance values for some isotopologues after correction. What could be the cause?
Observing negative abundance values after correction is a common issue that typically points to inaccuracies in the input data or experimental parameters. Here are some potential causes and solutions:
-
Incorrect Elemental Formula: An inaccurate molecular formula is a primary cause of erroneous corrections.
-
Solution: Carefully verify the elemental formula of your analyte, ensuring that all elements (C, H, N, O, S, Si, etc.) and any atoms added during derivatization are included.[1]
-
-
Inaccurate Raw Data: Errors in peak integration or improper background subtraction can lead to distorted isotopic distributions.
-
Solution: Re-examine the raw mass spectrometry data. Ensure that peak integration is accurate and that background subtraction has been performed correctly.[1]
-
-
Interfering Compounds: Co-eluting compounds with overlapping isotopic patterns can interfere with the analyte of interest.
-
Solution: Improve chromatographic separation to resolve the interfering species. If the interference is known, its contribution may need to be modeled and subtracted before correction.[1]
-
-
Incorrect Tracer Purity: Using an incorrect value for the isotopic purity of the labeled substrate can lead to under- or over-correction.
-
Solution: Obtain the certificate of analysis for your labeled substrate and use the correct isotopic purity value in the correction software.[1]
-
Troubleshooting Guide
This guide addresses common problems encountered during the correction of mass spectrometry data for natural isotopic abundance.
| Problem | Possible Cause | Recommended Solution |
| Corrected data for the unlabeled control does not show ~100% M+0 abundance. | The correction algorithm may not be functioning as expected. | Examine the corrected data for an unlabeled control sample. The M+0 abundance should be close to 100%, with other isotopologues near zero. This validates the correction process.[1] |
| The isotopic distribution of the unlabeled control does not match the theoretical distribution. | Instrument calibration drift or instability. | Recalibrate the mass spectrometer. Ensure the instrument is stable before acquiring data. |
| In-source fragmentation or adduct formation. | Optimize ion source parameters to minimize fragmentation. Check the full spectrum for common adducts (e.g., sodium adducts) and ensure you are integrating the correct ion species.[1] | |
| Calculated isotopic enrichment seems unexpectedly low after correction. | Overestimation of natural isotope contribution. | Double-check the elemental formula for accuracy. An incorrect formula can lead to an overestimation of the natural abundance contribution. |
| Underestimation of tracer incorporation. | Verify the concentration and isotopic purity of the labeled tracer used in the experiment. |
Experimental Protocols
General Protocol for Isotopic Correction using Software (e.g., IsoCor)
This protocol outlines the general steps for performing isotopic correction using a dedicated software tool. Refer to the specific software documentation for detailed instructions.[7][8]
-
Data Input: Import your raw mass spectrometry data into the software. This data should contain the measured intensities for each mass isotopologue of your analyte.
-
Define Analyte Information:
-
Enter the accurate molecular formula of the analyte.
-
Specify the tracer element (e.g., C, N) and the number of atoms of that element in the molecule.
-
-
Specify Tracer Purity: Input the isotopic purity of the labeled tracer used in the experiment.
-
Set Correction Parameters: Configure any additional parameters required by the software, such as the mass resolution of the instrument.
-
Run Correction: Execute the correction algorithm. The software will calculate the contribution of naturally occurring isotopes and subtract it from the measured data.
-
Review Results: The output will typically be the corrected isotopologue distribution, representing the true isotopic enrichment from the tracer.[7][8] The software may also provide the mean enrichment.[7][8][9]
Data Presentation
Table 1: Natural Abundance of Common Stable Isotopes
For accurate correction, the natural abundance of all relevant isotopes must be known. The table below summarizes these values for elements commonly found in biological and chemical samples.[1]
| Element | Isotope | Natural Abundance (%) |
| Carbon | ¹²C | 98.93 |
| ¹³C | 1.07 | |
| Hydrogen | ¹H | 99.9885 |
| ²H | 0.0115 | |
| Nitrogen | ¹⁴N | 99.632 |
| ¹⁵N | 0.368 | |
| Oxygen | ¹⁶O | 99.757 |
| ¹⁷O | 0.038 | |
| ¹⁸O | 0.205 | |
| Sulfur | ³²S | 94.99 |
| ³³S | 0.75 | |
| ³⁴S | 4.25 | |
| Silicon | ²⁸Si | 92.223 |
| ²⁹Si | 4.685 | |
| ³⁰Si | 3.092 |
Visualizations
Caption: Workflow for correcting natural isotope abundance in mass spectrometry data.
Caption: Troubleshooting logic for negative abundance values after isotopic correction.
References
- 1. benchchem.com [benchchem.com]
- 2. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Charge and Isotope Deconvolution — pyOpenMS 3.5.0dev documentation [pyopenms.readthedocs.io]
- 4. pyopenms.readthedocs.io [pyopenms.readthedocs.io]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. GitHub - MetaSys-LISBP/IsoCor: IsoCor: Isotope Correction for mass spectrometry labeling experiments [github.com]
- 8. IsoCor: Isotope Correction for mass spectrometry labeling experiments — IsoCor 2.2.2 documentation [isocor.readthedocs.io]
- 9. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]
- 10. isotope correction toolbox - ict [chemnet.univie.ac.at]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
The Gold Standard: Validating Analytical Methods with Phenol-d6 as an Internal Standard
For researchers, scientists, and drug development professionals, the accurate quantification of analytes is the bedrock of reliable data. In the analysis of phenolic compounds, the choice of an internal standard is a critical decision that directly impacts the quality and defensibility of results. This guide provides an objective comparison of analytical methods for phenols utilizing Phenol-d6 as an internal standard, supported by experimental data and detailed protocols. The use of a deuterated internal standard like this compound is widely regarded as the gold standard, offering significant advantages over other approaches.
Superior Performance of Deuterated Internal Standards
In quantitative analysis, particularly with highly sensitive techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), internal standards are essential for correcting variations that can occur throughout the analytical workflow. These variations can stem from the sample preparation process, inconsistencies in injection volume, and fluctuations in instrument response.
An ideal internal standard should mimic the chemical and physical properties of the analyte of interest as closely as possible. This is where deuterated internal standards, such as this compound, excel. By replacing hydrogen atoms with their heavier isotope, deuterium, the molecular weight of the standard is increased without significantly altering its chemical behavior. This near-identical physicochemical profile ensures that the internal standard and the analyte behave almost identically during extraction, chromatography, and ionization. Consequently, any loss of analyte during sample processing or variations in instrument signal will be mirrored by the internal standard, allowing for highly accurate and precise quantification.
In contrast, non-deuterated internal standards are typically structurally similar but not identical compounds. This can lead to differences in extraction efficiency, chromatographic retention times, and ionization response, ultimately compromising the accuracy of the results.
Performance Comparison: With and Without an Internal Standard
To illustrate the impact of using a deuterated internal standard, the following tables summarize typical validation parameters for the analysis of phenol with and without the use of this compound. The data highlights the significant improvements in accuracy and precision afforded by the internal standard.
Table 1: GC-MS Method Validation Data for Phenol Analysis
| Validation Parameter | Without Internal Standard | With this compound Internal Standard |
| Linearity (R²) | > 0.99 | > 0.999[1] |
| Accuracy (Recovery %) | 75 - 115% | 96.3 - 105%[1] |
| Precision (RSD %) | < 15% | < 6.14%[1] |
| Limit of Detection (LOD) | Analyte Dependent | 8.0 µg/kg[1] |
| Limit of Quantification (LOQ) | Analyte Dependent | 26 µg/kg[1] |
Table 2: LC-MS/MS Method Validation Data for Phenolic Compounds
| Validation Parameter | Without Internal Standard | With Deuterated Internal Standard |
| Linearity (R²) | > 0.99 | > 0.9921[2][3] |
| Accuracy (Recovery %) | 60 - 120% | 70.1 - 115.0%[2][3] |
| Precision (Intra-day RSD %) | < 20% | < 6.63%[2][3] |
| Precision (Inter-day RSD %) | < 20% | < 15.00%[2][3] |
| Limit of Detection (LOD) | Analyte Dependent | 0.5 - 29 ng/mL[4][5] |
| Limit of Quantification (LOQ) | Analyte Dependent | 2.0 - 90 ng/mL[4][5] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are representative protocols for the analysis of phenols in a water matrix using GC-MS and LC-MS/MS with this compound as the internal standard.
GC-MS Analysis of Phenol in Water
This protocol is based on methods for the determination of phenols in aqueous samples.
1. Sample Preparation (Solid Phase Extraction - SPE)
-
Sample Collection and Preservation: Collect a 1-liter water sample in a clean glass container. If the sample contains residual chlorine, add 40-50 mg of sodium sulfite to dechlorinate. Acidify the sample to a pH of less than 2 with 6 N hydrochloric acid.
-
Fortification: Spike the sample with a known amount of this compound internal standard solution at the beginning of the sample preparation process.
-
SPE Cartridge Conditioning: Condition a polystyrene-divinylbenzene SPE cartridge by washing it with dichloromethane (DCM), followed by methanol.
-
Sample Extraction: Pass the entire 1-liter water sample through the conditioned SPE cartridge.
-
Elution: Elute the trapped phenol and this compound from the cartridge with DCM.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 6890N GC (or equivalent)
-
Mass Spectrometer: Agilent 5975C MSD (or equivalent)
-
Column: Restek Rxi-5Sil MS, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)
-
Injector: Splitless injection of 1 µL at 200°C
-
Oven Temperature Program: Initial temperature of 60°C, ramp to 300°C.
-
Carrier Gas: Helium
-
Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for quantification of the characteristic ions of phenol and this compound.
3. Calibration and Quantification
-
Prepare a series of calibration standards containing known concentrations of phenol and a constant concentration of this compound.
-
Generate a calibration curve by plotting the ratio of the peak area of phenol to the peak area of this compound against the concentration of phenol.
-
Quantify phenol in the samples by calculating the peak area ratio and determining the concentration from the calibration curve.
LC-MS/MS Analysis of Phenolic Compounds
This protocol provides a general framework for the analysis of a broader range of phenolic compounds.
1. Sample Preparation
-
Fortification: Add a known amount of this compound internal standard to the sample.
-
Extraction: Perform a liquid-liquid extraction with a suitable organic solvent or use solid-phase extraction (SPE) for sample clean-up and concentration.
-
Evaporation and Reconstitution: Evaporate the organic extract to dryness and reconstitute the residue in a solvent compatible with the LC-MS/MS mobile phase.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column suitable for the separation of phenolic compounds.
-
Mobile Phase: A gradient elution typically using a mixture of acidified water and an organic solvent like acetonitrile or methanol.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for phenols.
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for both the analytes and this compound.
3. Calibration and Quantification
-
Prepare calibration standards containing the target phenolic compounds and a constant concentration of this compound.
-
Construct calibration curves by plotting the peak area ratios of the analytes to the internal standard against their respective concentrations.
-
Quantify the phenolic compounds in the samples by interpolating their peak area ratios from the calibration curves.
Visualizing the Workflow and Rationale
To further clarify the experimental process and the underlying logic for choosing a deuterated internal standard, the following diagrams are provided.
Caption: A typical experimental workflow for phenol analysis using an internal standard.
Caption: Logical relationship showing how a deuterated internal standard corrects for analytical variations.
References
- 1. researchgate.net [researchgate.net]
- 2. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of a new LC-MS/MS method for the detection and quantification of phenolic metabolites from tomato sauce in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Phenol-d6 versus Phenol-d5: A Comparative Guide for Use as Internal Standards in Phenol Analysis
For researchers, scientists, and drug development professionals engaged in the precise quantification of phenol, the selection of an appropriate internal standard is a critical decision that directly influences data accuracy and reliability. Among the array of choices, deuterated phenols, such as Phenol-d6 and Phenol-d5, have emerged as the gold standard for isotope dilution mass spectrometry (IDMS) due to their chemical similarity to the analyte.[1][2] This guide provides an objective comparison of this compound and Phenol-d5, offering supporting data and detailed experimental protocols to inform the selection of the optimal internal standard for your analytical needs.
The Critical Role of Deuterated Internal Standards
In quantitative analysis using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), internal standards are indispensable for correcting variations that can occur throughout the analytical workflow.[2] These variations may arise from sample preparation, injection volume inconsistencies, and instrument response fluctuations. An ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible.[1] Deuterated standards, where hydrogen atoms are replaced by deuterium, fulfill this requirement exceptionally well, as they behave almost identically to their non-deuterated counterparts during extraction, chromatography, and ionization.[1][3]
Head-to-Head Comparison: this compound vs. Phenol-d5
The primary distinction between this compound and Phenol-d5 lies in the location of the deuterium atoms. This compound is deuterated at all six possible positions, including the five hydrogens on the aromatic ring and the hydrogen of the hydroxyl group. In contrast, Phenol-d5 is deuterated only on the five positions of the aromatic ring, retaining a proton on the hydroxyl group.
This structural difference has significant implications for their application as internal standards, primarily concerning the potential for deuterium-hydrogen back-exchange. The proton on the hydroxyl group of a phenol is acidic and, therefore, highly labile, meaning it can readily exchange with protons from the surrounding solvent (e.g., water or methanol). This exchange is a well-documented phenomenon and can occur rapidly.
This compound: The presence of a deuterium on the hydroxyl group makes it susceptible to back-exchange with protons from the sample matrix or mobile phase. This can lead to a change in the isotopic distribution of the internal standard, potentially compromising the accuracy of quantification.
Phenol-d5: With a proton on the hydroxyl group, Phenol-d5 is not subject to the rapid exchange at this position. The deuterium atoms on the aromatic ring are covalently bonded to carbon and are significantly more stable. While back-exchange on the aromatic ring can occur under harsh acidic or basic conditions, it is a much slower process compared to the exchange at the hydroxyl position.
For most applications, particularly those involving protic solvents or varying pH conditions, Phenol-d5 is generally considered the more robust internal standard due to the stability of its deuterium labels.
Data Presentation
| Parameter | GC-MS Performance Data | LC-MS/MS Performance Data |
| Linearity (r²) | >0.99 | >0.99 |
| Limit of Detection (LOD) | 0.1 - 1 µg/L | 0.02 - 1.0 µg/L[4] |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/L | 0.1 - 5 µg/L |
| Recovery | 80-120% | 85-115% |
| Precision (RSD) | <15% | <15% |
Note: The values presented are typical and may vary depending on the specific matrix, instrumentation, and experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of analytical methods. Below are representative protocols for the analysis of phenol using a deuterated internal standard.
Protocol 1: Analysis of Phenols in Water by GC-MS
This protocol is a general framework for the determination of phenols in aqueous samples.
1. Sample Preparation (Solid Phase Extraction - SPE)
-
To a 1-liter water sample, add a known amount of Phenol-d5 or this compound internal standard.
-
Adjust the sample pH to <2 with a suitable acid.
-
Pass the acidified sample through a conditioned SPE cartridge (e.g., C18 or polymeric sorbent).
-
Wash the cartridge with deionized water to remove interferences.
-
Elute the trapped phenols with an appropriate solvent (e.g., dichloromethane or acetone).
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
2. Derivatization (Optional but Recommended for GC-MS)
-
To the 1 mL extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or pentafluorobenzoyl chloride (PFBCl).
-
Heat the mixture to facilitate the reaction and form a less polar, more volatile derivative suitable for GC analysis.
3. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
- Injector: Splitless mode at 250 °C.
- Column: A suitable capillary column for phenol analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
- Carrier Gas: Helium at a constant flow rate.
- Oven Temperature Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp to a final temperature (e.g., 280 °C).
-
Mass Spectrometer (MS) Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions for both native phenol and the deuterated internal standard.
Protocol 2: Analysis of Phenol in Biological Fluids by LC-MS/MS
This protocol is suitable for the analysis of phenol in matrices such as plasma or urine.
1. Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of the biological sample, add a known amount of Phenol-d5 internal standard.
-
Add 300 µL of a cold organic solvent (e.g., acetonitrile or methanol) to precipitate proteins.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatograph (LC) Conditions:
- Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A suitable gradient program to achieve separation of phenol from matrix components.
- Flow Rate: 0.3 - 0.5 mL/min.
-
Mass Spectrometer (MS) Conditions:
- Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
- Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Monitor specific precursor-to-product ion transitions for both phenol and Phenol-d5.
Mandatory Visualization
Caption: Logical workflow for selecting an internal standard for phenol analysis.
Caption: General experimental workflow for phenol analysis.
Conclusion
The use of deuterated internal standards is paramount for achieving high-quality, defensible data in phenol analysis.[2] While both this compound and Phenol-d5 can serve as effective internal standards, the inherent lability of the hydroxyl deuterium in this compound presents a potential risk of back-exchange, which could compromise analytical accuracy. Therefore, Phenol-d5 is generally the recommended choice for a more robust and reliable internal standard, particularly in methods involving protic solvents or varying pH conditions. The ultimate selection of an internal standard should always be accompanied by a thorough method validation to ensure its suitability for the specific application.
References
Phenol-d6 in Quantitative Analysis: A Comparison of Accuracy and Precision
For researchers, scientists, and drug development professionals, the integrity of quantitative analytical data is paramount. In techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard is a critical factor that directly influences the accuracy and precision of the results.[1] This guide provides an objective comparison of quantitative methods using Phenol-d6, a deuterated internal standard, against other alternatives, supported by experimental data and detailed methodologies.
Stable isotope-labeled internal standards (SIL-IS), particularly deuterated internal standards like this compound, are widely considered the gold standard in quantitative bioanalysis.[2] Their distinct advantage lies in their near-identical physicochemical properties to the analyte of interest, in this case, phenol.[1][2] This similarity ensures that this compound experiences comparable extraction recovery, matrix effects, and ionization efficiency to phenol throughout the analytical process, leading to more reliable normalization of the analyte's signal and ultimately, improved data quality.[2]
Quantitative Performance Comparison
The use of a deuterated internal standard such as this compound significantly enhances the accuracy and precision of quantitative methods. The following table summarizes typical performance improvements observed when using a deuterated internal standard compared to a non-deuterated analog.
| Internal Standard Type | Analyte | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Key Advantages |
| Deuterated (this compound) | Phenol | 98.5 | 2.1 | Co-elutes with the analyte, experiences the same matrix effects, and corrects for variations in extraction and instrument response most effectively.[1][3] |
| Non-Deuterated Analog | Phenol | Variable | >5% | More cost-effective and readily available. |
Note: The data presented is illustrative of the typical performance enhancements seen with deuterated internal standards like Phenol-d5 and is expected to be representative for this compound.[1]
Experimental Protocols
Detailed and rigorous experimental protocols are fundamental to validating a bioanalytical method using a deuterated internal standard.
1. Selectivity
-
Objective: To demonstrate that the analytical method can differentiate and quantify the analyte in the presence of other components in the sample matrix.[2]
-
Protocol:
-
Obtain at least six different sources of the blank biological matrix (e.g., plasma, urine).[2]
-
Prepare a blank sample from each source.
-
Prepare a sample spiked with the analyte at the lower limit of quantification (LLOQ) and the deuterated internal standard.
-
Analyze the samples to ensure no significant interference at the retention time of the analyte and internal standard.
-
2. Matrix Effect
-
Objective: To assess the suppression or enhancement of ionization of the analyte by co-eluting matrix components.
-
Protocol:
-
Prepare three sets of samples:
-
Analyze all three sets at low and high concentrations.
-
Calculate the Matrix Factor (MF) for the analyte and internal standard: MF = (Peak Area in Set B) / (Peak Area in Set A).[2] The coefficient of variation (CV) of the internal standard-normalized matrix factor should be ≤ 15%.[4]
-
3. Recovery
-
Objective: To determine the efficiency of the extraction procedure.
-
Protocol:
-
Analyze Set C (from the Matrix Effect experiment).
-
Analyze Set B (from the Matrix Effect experiment).
-
Calculate Recovery (%): (Peak Area in Set C) / (Peak Area in Set B) * 100. Recovery should be consistent and reproducible.[4]
-
4. Accuracy and Precision
-
Objective: To determine the closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Protocol:
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high).
-
Analyze multiple replicates (n=5 or more) of each QC level on different days.
-
Accuracy: Expressed as the percentage of the measured concentration to the nominal concentration. The mean value should be within ±15% of the nominal value.
-
Precision: Expressed as the relative standard deviation (RSD) or coefficient of variation (CV). The RSD should not exceed 15%.
-
Visualizing the Workflow and Rationale
To better illustrate the experimental process and the underlying principle of using a deuterated internal standard, the following diagrams are provided.
Caption: Workflow for quantitative analysis using this compound.
Caption: How this compound improves accuracy and precision.
References
Inter-laboratory Comparison of Phenol-d6 as an Internal Standard in the Analysis of Phenol in Water Samples
This guide provides an objective comparison of inter-laboratory performance for the analytical determination of phenol in water samples, utilizing Phenol-d6 as an internal standard. The data presented is a synthesis of typical performance characteristics derived from established analytical methodologies. This document is intended for researchers, scientists, and drug development professionals to benchmark their performance and understand the expected variability in analytical results when using a deuterated internal standard.
This compound is a deuterated analog of phenol and is often considered the gold standard for use as an internal standard in quantitative analysis, particularly with mass spectrometry-based methods like GC-MS and LC-MS.[1] Its physicochemical properties are nearly identical to that of phenol, ensuring it behaves similarly during sample extraction, chromatography, and ionization. This co-elution and similar behavior allow for accurate correction of variations that can occur during the analytical process, such as sample loss during preparation, injection volume inconsistencies, and fluctuations in instrument response.[1]
Data Presentation: Inter-laboratory Performance
The following table summarizes the hypothetical results of an inter-laboratory comparison study involving ten laboratories. The study's objective was to quantify a known concentration of phenol in a spiked water sample, using this compound as the internal standard. Performance was evaluated based on accuracy (as percent recovery), precision (as relative standard deviation, RSD), and Z-scores.
Table 1: Inter-laboratory Comparison of Phenol Quantification using this compound Internal Standard
| Laboratory ID | Reported Concentration (µg/L) | True Concentration (µg/L) | Accuracy (Recovery %) | Precision (RSD %) | Z-Score |
| Lab 01 | 9.85 | 10.00 | 98.5% | 2.1% | -0.5 |
| Lab 02 | 10.12 | 10.00 | 101.2% | 3.5% | 0.4 |
| Lab 03 | 9.55 | 10.00 | 95.5% | 4.2% | -1.5 |
| Lab 04 | 10.30 | 10.00 | 103.0% | 2.8% | 1.0 |
| Lab 05 | 9.98 | 10.00 | 99.8% | 1.9% | -0.1 |
| Lab 06 | 10.50 | 10.00 | 105.0% | 5.0% | 1.7 |
| Lab 07 | 9.70 | 10.00 | 97.0% | 3.3% | -1.0 |
| Lab 08 | 10.25 | 10.00 | 102.5% | 2.5% | 0.8 |
| Lab 09 | 9.40 | 10.00 | 94.0% | 4.8% | -2.0 |
| Lab 10 | 10.05 | 10.00 | 100.5% | 2.2% | 0.2 |
Note: Z-scores are calculated based on the consensus mean and standard deviation from all participating laboratories and are a measure of how far a laboratory's result is from the consensus value. A Z-score between -2 and 2 is generally considered satisfactory.
Experimental Protocols
The following is a typical experimental protocol for the determination of phenol in water samples using this compound as an internal standard, followed by analysis with High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD).
1. Sample Preparation
-
Sample Collection: Collect 1-liter water samples in clean glass containers.
-
Preservation: If necessary, add a dechlorinating agent (e.g., sodium thiosulfate) and acidify the sample to a pH below 2 using a suitable acid.[1]
-
Fortification: Spike the water sample with a known concentration of this compound internal standard at the beginning of the sample preparation process.[1]
-
Solid Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., Strata C18) appropriate for phenol extraction.[2]
-
Pass the entire water sample through the conditioned SPE cartridge to extract both phenol and this compound.[2][3]
-
Wash the cartridge to remove interferences.
-
Elute the trapped analytes from the SPE cartridge using a suitable organic solvent (e.g., dichloromethane or methanol).[1][3]
-
-
Concentration: Concentrate the eluate to a small, known volume (e.g., 1 mL) under a gentle stream of nitrogen.
2. HPLC-DAD Analysis
-
Chromatographic System: A standard HPLC system equipped with a pump, autosampler, column oven, and a diode array detector.
-
Column: A C18 reversed-phase column (e.g., Eclipse XDB-C18, 150 x 4.6 mm, 5 µm) is commonly used for the separation of phenols.[2]
-
Mobile Phase: A gradient elution is typically employed using a mixture of acidified water (e.g., 0.1% phosphoric acid in water) as mobile phase A and an organic solvent like acetonitrile as mobile phase B.[2]
-
Flow Rate: A typical flow rate is 0.6 mL/min.[2]
-
Injection Volume: 10-20 µL.
-
Detection: Monitor the effluent at the maximum absorbance wavelength for phenol (typically around 270-280 nm).[2]
3. Quantification
-
Create a calibration curve by analyzing a series of calibration standards containing known concentrations of phenol and a constant concentration of this compound.
-
Calculate the response factor for phenol relative to this compound for each calibration standard.
-
Quantify the concentration of phenol in the samples by comparing the peak area ratio of phenol to this compound against the calibration curve.
Mandatory Visualization
References
Phenol-d6 Versus Non-Deuterated Internal Standards: A Performance Comparison for Accurate Quantification
For researchers, scientists, and drug development professionals engaged in the precise quantification of phenol and related compounds, the choice of an appropriate internal standard is a critical decision that directly impacts data quality and reliability. This guide provides an objective comparison of the performance of Phenol-d6, a deuterated internal standard, against non-deuterated alternatives, supported by experimental data and detailed methodologies.
Internal standards are essential in analytical chemistry, particularly in chromatographic and mass spectrometric techniques, to correct for variations that can occur throughout the analytical workflow.[1] These variations can arise from sample preparation, injection volume inconsistencies, and instrument response fluctuations. An ideal internal standard should mimic the behavior of the analyte of interest as closely as possible to ensure accurate compensation for these variables. In this regard, stable isotope-labeled internal standards, such as this compound, have emerged as the superior choice for many applications.[1]
The Superiority of Deuterated Internal Standards
The primary advantage of a deuterated internal standard like this compound lies in its near-identical physicochemical properties to the non-deuterated analyte, phenol.[1] This structural similarity ensures that both compounds behave almost identically during sample extraction, chromatography, and ionization in the mass spectrometer.[1] This co-elution is crucial for accurately compensating for "matrix effects," where co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[1] Since this compound experiences the same matrix effects as phenol, the ratio of their signals remains consistent, allowing for reliable correction.
In contrast, non-deuterated internal standards are typically structurally similar but not identical to the analyte. This can lead to differences in retention times and ionization efficiencies, compromising their ability to effectively compensate for analytical variability.[1]
Quantitative Performance Comparison
The following table summarizes the expected performance differences between this compound and a common non-deuterated internal standard, 4-chlorophenol, in the analysis of phenol. The data is illustrative of typical outcomes reported in analytical literature.
| Performance Parameter | This compound (Deuterated IS) | 4-Chlorophenol (Non-Deuterated IS) |
| Average Recovery (%) | 98.2 | 87.5 |
| Relative Standard Deviation (RSD, %) | 2.5 | 9.8 |
| Matrix Effect (%) | -2.1 (minimal suppression) | -18.4 (significant suppression) |
This data is illustrative and represents typical performance improvements observed when using a deuterated internal standard.[1]
Experimental Protocols
To ensure the suitability of an internal standard, a thorough method validation is essential. The following are detailed methodologies for key experiments in phenol analysis, based on principles from established methods like the US EPA Method 528 for the analysis of phenols in drinking water.[1][2][3][4][5]
Sample Preparation (Water Samples)
-
Sample Collection: Collect 1-liter water samples in clean glass containers.[1][5]
-
Preservation: If the sample contains residual chlorine, add 40-50 mg of sodium sulfite to dechlorinate. Acidify the sample to a pH of less than 2 with 6 N hydrochloric acid.[4][5]
-
Fortification: Spike the sample with a known amount of the internal standard (this compound or a non-deuterated standard) at the beginning of the sample preparation process.[1]
-
Solid Phase Extraction (SPE): Pass the water sample through an SPE cartridge (e.g., containing a modified polystyrene-divinylbenzene copolymer) to extract the phenol and internal standard.[1][3][5]
-
Elution: Elute the trapped analytes from the SPE cartridge with an appropriate solvent, such as dichloromethane.[1][5]
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.[1][5]
GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).[1][2]
-
Column: A low-polarity capillary column suitable for phenol analysis (e.g., a 5% diphenyl/95% dimethyl polysiloxane phase).[1][2]
-
Injection: Inject 1-2 µL of the final extract in splitless mode.[1]
-
Oven Temperature Program: A programmed temperature gradient is used to ensure the separation of phenol from other matrix components. For example: initial temperature of 60°C held for 5 minutes, then ramped at 8°C/min to 300°C and held for 10 minutes.[2]
-
Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for the quantification of the characteristic ions of phenol and the internal standard.[1]
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of phenol using an internal standard.
References
Cross-Validation of LC-MS and GC-MS Methods for Phenol Analysis Using Phenol-d6
This guide provides a comprehensive cross-validation of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) methods for the quantitative analysis of phenol, utilizing Phenol-d6 as an internal standard. The comparison is intended for researchers, scientists, and drug development professionals to facilitate an informed decision on method selection based on performance, sensitivity, and sample throughput.
Phenol and its derivatives are crucial in various industrial and biological processes, necessitating accurate and reliable quantification. Both LC-MS and GC-MS are powerful analytical techniques for this purpose, each with distinct advantages and limitations. The use of a deuterated internal standard like this compound is critical for correcting variations during sample preparation and analysis, thereby enhancing the accuracy and precision of the results.[1][2]
Comparative Analysis of Method Performance
The choice between LC-MS and GC-MS for phenol analysis depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the desired sample throughput. While both methods are suitable for the determination of phenol, GC-MS has been noted to be particularly well-suited for quantifying compounds at low concentrations.[3][4]
| Parameter | LC-MS | GC-MS |
| Linearity (R²) | ≥0.99 | ≥0.99 |
| Limit of Detection (LOD) | Typically in the low ng/mL range | Can achieve sub-ng/mL to low pg/mL range |
| Limit of Quantitation (LOQ) | Typically in the mid to high ng/mL range | Can achieve low ng/mL to pg/mL range |
| Precision (%RSD) | <15% | <10% |
| Accuracy (% Recovery) | 85-115% | 90-110% |
| Sample Preparation | Simpler, often direct injection after dilution | More complex, typically requires derivatization |
| Throughput | Generally higher due to simpler sample preparation | Lower due to the need for derivatization |
| Selectivity | High, especially with tandem MS (MS/MS) | Very high, excellent chromatographic resolution |
| Matrix Effects | Can be significant (ion suppression/enhancement) | Generally less susceptible to matrix effects |
Experimental Workflows
The experimental workflows for LC-MS and GC-MS analysis of phenol differ primarily in the sample preparation stage. LC-MS often allows for a more streamlined process, whereas GC-MS necessitates derivatization to improve the volatility of phenol.
Experimental Protocols
LC-MS/MS Method
A sensitive and selective LC-MS method can be developed for the simultaneous determination of phenolic compounds.[5]
1. Sample Preparation:
-
Spike the sample with a known concentration of this compound internal standard.
-
For clean matrices, a simple dilution with the initial mobile phase may be sufficient.
-
For complex matrices, perform solid-phase extraction (SPE) for sample clean-up.[6]
2. Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., Poroshell 120 EC-C18, 4.6 x 150 mm, 4 µm) is commonly used.[5]
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and acetonitrile (B) is typical.[5]
-
Flow Rate: 0.5 mL/min.[5]
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry (Tandem Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[1]
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both phenol and this compound for high selectivity and sensitivity.[1]
GC-MS Method
GC-MS analysis of phenols often requires derivatization to increase their volatility and improve chromatographic performance.[7]
1. Sample Preparation and Derivatization:
-
Spike the sample with a known concentration of this compound internal standard.
-
Perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes.[6]
-
Evaporate the solvent and reconstitute in a suitable solvent (e.g., acetonitrile).
-
Add a derivatizing agent (e.g., BSTFA with 1% TMCS or acetic anhydride) and heat to convert phenol to a more volatile silyl or acetyl derivative.[7][8]
2. Gas Chromatography:
-
Column: A low-polarity capillary column, such as one with a 5% diphenyl/95% dimethyl polysiloxane stationary phase (e.g., TraceGOLD TG-5SilMS), is suitable.[9]
-
Injector: Splitless injection mode at a temperature of 250-280°C.[7][9]
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp to a final temperature of around 300°C.[9]
-
Carrier Gas: Helium at a constant flow rate.[7]
3. Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized phenol and this compound to enhance sensitivity and selectivity.
Logical Relationships in Method Validation
The cross-validation of analytical methods involves a systematic comparison of their performance characteristics to ensure that both methods provide equivalent and reliable results.
Conclusion
Both LC-MS and GC-MS are robust and reliable methods for the quantification of phenol, with the use of this compound as an internal standard being crucial for achieving high accuracy and precision. The choice between the two techniques will depend on the specific requirements of the analysis.
-
LC-MS is generally preferred for its simpler sample preparation and higher throughput, making it suitable for screening large numbers of samples.[10][11]
-
GC-MS often provides higher sensitivity and is less prone to matrix effects, making it an excellent choice for trace-level quantification in complex matrices, although it requires a more involved sample preparation process including derivatization.[3][4]
A thorough cross-validation as outlined in this guide will enable laboratories to select the most appropriate method for their specific application and to ensure the generation of high-quality, reproducible data.
References
- 1. benchchem.com [benchchem.com]
- 2. Phenol-dâ (D, 98%) - Cambridge Isotope Laboratories, DLM-370-5 [isotope.com]
- 3. Comparison of GC-MS and LC-MS methods for the analysis of antioxidant phenolic acids in herbs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NEMI Method Summary - 528 [nemi.gov]
- 7. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ncasi.org [ncasi.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Analysis of Phenols in Drinking Water Using Triple Quadrupole LC/MS/MS (LCMS-8040) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. shimadzu.com [shimadzu.com]
Phenol-d6: The Gold Standard for Sensitive and Reliable Determination of Limit of Detection (LOD) and Quantification (LOQ)
For researchers, scientists, and drug development professionals, the accurate determination of the limit of detection (LOD) and limit of quantification (LOQ) is paramount for method validation and ensuring reliable analytical results. When analyzing phenol, the choice of internal standard is a critical factor that directly impacts the accuracy and precision of these determinations. This guide provides a comprehensive comparison of using a deuterated internal standard, Phenol-d6, versus non-deuterated alternatives, supported by experimental principles and data.
Deuterated stable isotope-labeled internal standards, such as this compound, are widely regarded as the "gold standard" in quantitative mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] Their physicochemical properties are nearly identical to the native analyte, ensuring they behave similarly during sample preparation, extraction, chromatography, and ionization. This co-elution and similar behavior allow for effective compensation for matrix effects and variations in the analytical process, leading to more accurate and reliable quantification at low concentrations.[3]
Non-deuterated internal standards, while often more cost-effective, may have different extraction efficiencies, chromatographic retention times, and ionization responses compared to phenol. These differences can lead to less accurate correction for analytical variability, potentially resulting in higher and more variable LOD and LOQ values.
Comparative Performance: this compound vs. Non-Deuterated Internal Standard
The following table summarizes the typical performance characteristics observed when using this compound compared to a non-deuterated internal standard for the determination of LOD and LOQ in phenol analysis. The data presented is illustrative of the expected improvements based on the principles of isotope dilution mass spectrometry.
| Performance Parameter | This compound (Deuterated IS) | Non-Deuterated IS (e.g., 2-Chlorophenol) |
| Limit of Detection (LOD) | Lower | Higher |
| Limit of Quantification (LOQ) | Lower | Higher |
| Precision at LOQ (%RSD) | ≤ 15% | ≤ 20% |
| Accuracy at LOQ (% Recovery) | 85-115% | 80-120% |
| Matrix Effect Compensation | High | Low to Moderate |
| Reliability of Low-Level Quantification | High | Moderate |
This data is illustrative and represents typical performance improvements observed when using a deuterated internal standard.
Experimental Protocols
Detailed methodologies are crucial for establishing and validating the LOD and LOQ of an analytical method. Below are representative protocols for sample preparation and analysis using GC-MS, and the subsequent determination of LOD and LOQ.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Collection and Preservation: Collect water samples in clean glass containers. If required, preserve the sample by adding a dechlorinating agent (e.g., sodium thiosulfate) and acidifying to a pH < 2.[1]
-
Fortification: Spike the sample with a known and fixed concentration of the internal standard (this compound or a non-deuterated alternative) at the beginning of the sample preparation process.[1]
-
SPE Cartridge Conditioning: Condition a solid-phase extraction cartridge (e.g., polymeric reversed-phase) by passing through methanol followed by reagent water.
-
Sample Loading: Pass the water sample through the conditioned SPE cartridge. The phenol and internal standard will be retained on the sorbent.
-
Washing: Wash the cartridge with reagent water to remove interfering substances.
-
Elution: Elute the trapped analytes from the SPE cartridge with a suitable organic solvent (e.g., dichloromethane or acetone).[1]
-
Concentration: Concentrate the eluate to a final volume (e.g., 1 mL) under a gentle stream of nitrogen.[1]
GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A suitable capillary column for phenol analysis (e.g., DB-5ms).
-
Injection: Inject a small volume (e.g., 1-2 µL) of the final extract in splitless mode.[1]
-
Oven Temperature Program: Implement a programmed temperature gradient to ensure the separation of phenol from other matrix components.
-
Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for the quantification of characteristic ions of both phenol and the internal standard.[1][4]
Determination of LOD and LOQ
The LOD and LOQ can be determined using several methods, with the signal-to-noise ratio and the calibration curve methods being the most common.
1. Signal-to-Noise (S/N) Ratio Method:
-
LOD: The limit of detection is typically determined as the concentration of the analyte that produces a signal-to-noise ratio of 3:1.
-
LOQ: The limit of quantification is the concentration that results in a signal-to-noise ratio of 10:1.
2. Calibration Curve Method:
This method is based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 x (σ / S)
-
LOQ = 10 x (σ / S)
Where:
-
σ = the standard deviation of the y-intercepts of the regression line or the residual standard deviation of the regression line.
-
S = the slope of the calibration curve.
To determine σ, a series of blank samples are analyzed, and the standard deviation of their responses is calculated. Alternatively, a calibration curve can be prepared at low concentrations near the expected LOD, and the residual standard deviation of the regression line can be used.
Visualizing the Workflow and Logic
To better illustrate the processes involved, the following diagrams were created using the Graphviz (DOT language).
Caption: Experimental workflow for determining LOD and LOQ of phenol.
Caption: Logical relationship between internal standard choice and analytical performance.
References
The Gold Standard for Phenol Analysis: A Comparative Guide to Deuterated vs. Non-Deuterated Internal Standards
For researchers, scientists, and drug development professionals engaged in the precise quantification of phenol, the choice of an appropriate internal standard is a critical decision that directly impacts data quality and reliability. This guide provides an objective comparison of deuterated and non-deuterated internal standards, with a focus on Phenol-d6, supported by experimental principles and data to facilitate an informed selection for your analytical assays.
In quantitative analysis, particularly when employing sensitive techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), internal standards are indispensable for correcting variations throughout the analytical workflow.[1] These variations can arise from sample preparation, injection volume inconsistencies, and instrument response fluctuations. An ideal internal standard mimics the behavior of the analyte of interest, and in this regard, deuterated internal standards have emerged as the superior choice for many applications, including phenol analysis.[1]
Performance Characteristics: A Head-to-Head Comparison
The primary advantage of a deuterated internal standard, such as this compound, lies in its near-identical physicochemical properties to the non-deuterated analyte.[1] This structural similarity ensures that both compounds behave almost identically during extraction, chromatography, and ionization. In contrast, non-deuterated internal standards, while more cost-effective, may not perfectly match the analyte's behavior, potentially leading to less accurate quantification.
The following table summarizes the expected performance differences between deuterated and non-deuterated internal standards in phenol analysis based on typical outcomes reported in analytical literature.
| Performance Metric | This compound (Deuterated IS) | Non-Deuterated IS (e.g., 2-Chlorophenol) |
| Linear Range | Wide, typically 0.1 - 200 µg/L | May be narrower due to differing responses |
| Correlation Coefficient (r²) | Consistently > 0.995 | Generally > 0.99, but can be more variable |
| Limit of Detection (LOD) | Lower, due to better signal-to-noise | May be higher |
| Limit of Quantification (LOQ) | Lower, allowing for more sensitive measurements | May be higher |
| Accuracy (% Recovery) | High (e.g., 95-105%) | Variable, can be affected by matrix effects |
| Precision (% RSD) | Excellent (< 5%) | Good, but may be higher than deuterated IS |
Experimental Protocols
To ensure the suitability of an internal standard, a thorough method validation is essential. Below are detailed methodologies for key experiments in phenol analysis, based on established methods such as the US EPA Method 528 for the analysis of phenols in drinking water.
Sample Preparation (for Water Samples)
This protocol is based on methods like the US EPA Method 528 for the analysis of phenols in drinking water.
-
Sample Collection: Collect 1-liter water samples in clean glass containers.
-
Preservation: Add a dechlorinating agent (e.g., sodium thiosulfate) and acidify to pH < 2 with a suitable acid.[1]
-
Fortification: Spike the sample with a known amount of the internal standard (e.g., this compound) at the beginning of the sample preparation process.
-
Solid Phase Extraction (SPE): Pass the water sample through an SPE cartridge to extract the phenol and internal standard.
-
Elution: Elute the trapped analytes from the SPE cartridge with an appropriate solvent (e.g., dichloromethane).
-
Concentration: Concentrate the elute to a final volume of 1 mL under a gentle stream of nitrogen.
-
Analysis: The extract is now ready for GC-MS analysis.
GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Injection: Inject 1-2 µL of the final extract in splitless mode.
-
Oven Temperature Program: A programmed temperature gradient to ensure separation of phenol from other matrix components.
-
Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for quantification of the characteristic ions of phenol and the internal standard.
Visualizing the Workflow
To illustrate the experimental process, the following diagram outlines the key steps in generating a calibration curve for phenol analysis using an internal standard.
Caption: Experimental workflow for generating a calibration curve using an internal standard.
Conclusion
While non-deuterated internal standards can offer a more cost-effective option, the superior performance of deuterated internal standards like this compound in terms of accuracy, precision, and reliability makes them the gold standard for robust and defensible phenol analysis.[1] Their ability to effectively compensate for matrix effects and other analytical variabilities ensures the generation of high-quality data, which is paramount in research, clinical diagnostics, and drug development. For applications demanding the highest level of confidence in quantitative results, the investment in deuterated internal standards is well-justified.
References
The Gold Standard for Robustness: A Comparative Guide to Phenol-d6 in Analytical Methods
For researchers, scientists, and drug development professionals striving for the utmost confidence in their analytical data, the choice of an internal standard is a critical decision. This is particularly true in robustness testing, where the method's resilience to small but deliberate variations is scrutinized. This guide provides an objective comparison of Phenol-d6, a deuterated internal standard, against its non-deuterated counterparts, supported by illustrative experimental data and detailed methodologies to ensure your analytical methods are both accurate and rugged.
In the world of quantitative analysis, especially when employing highly sensitive techniques like liquid chromatography-mass spectrometry (LC-MS), internal standards are indispensable. They serve to correct for variations that can occur throughout the analytical process, from sample preparation to instrument response. An ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible. It is in this regard that deuterated internal standards, such as this compound, have established themselves as the superior choice for robust and reliable quantification of phenol.[1]
The primary advantage of this compound lies in its near-identical chemical and physical properties to the unlabeled phenol. This structural similarity ensures that both compounds behave almost identically during extraction, chromatography, and ionization.[1] This co-elution is crucial for effectively compensating for matrix effects, a common source of analytical variability in complex samples.[2]
Performance Under Pressure: A Head-to-Head Comparison
To illustrate the superior performance of this compound in a robustness study, consider a typical LC-MS method for the quantification of phenol in a pharmaceutical formulation. The robustness of the method is evaluated by introducing small, deliberate changes to key chromatographic parameters. The following tables summarize the expected performance differences between this compound and a non-deuterated internal standard (e.g., a structurally similar but not isotopically labeled compound) under these varied conditions.
Table 1: Robustness Testing of Analytical Method for Phenol Quantification - Impact of Varied Chromatographic Conditions on Accuracy (% Bias)
| Condition | Parameter Variation | This compound as Internal Standard (% Bias) | Non-Deuterated Internal Standard (% Bias) |
| Nominal | --- | 1.5 | 4.8 |
| Mobile Phase pH | +0.2 units | 1.8 | 8.2 |
| -0.2 units | 1.6 | 7.5 | |
| Column Temperature | +2 °C | 1.4 | 6.1 |
| -2 °C | 1.7 | 5.9 | |
| Flow Rate | +0.1 mL/min | 2.1 | 9.5 |
| -0.1 mL/min | 1.9 | 8.8 |
Table 2: Robustness Testing of Analytical Method for Phenol Quantification - Impact of Varied Chromatographic Conditions on Precision (% RSD)
| Condition | Parameter Variation | This compound as Internal Standard (% RSD) | Non-Deuterated Internal Standard (% RSD) |
| Nominal | --- | 2.1 | 5.5 |
| Mobile Phase pH | +0.2 units | 2.3 | 9.8 |
| -0.2 units | 2.2 | 8.9 | |
| Column Temperature | +2 °C | 2.0 | 7.2 |
| -2 °C | 2.4 | 6.8 | |
| Flow Rate | +0.1 mL/min | 2.8 | 11.2 |
| -0.1 mL/min | 2.6 | 10.5 |
Note: The data presented in these tables is illustrative and represents typical performance improvements observed when using a deuterated internal standard.[1]
As the data indicates, the use of this compound results in significantly lower variability in both accuracy and precision when the analytical method is challenged by intentional changes in its parameters. This demonstrates the enhanced robustness of the method when a deuterated internal standard is employed.
Experimental Protocols
To ensure the suitability of an internal standard and the overall robustness of an analytical method, a thorough validation is essential. The following are detailed methodologies for key experiments in the robustness testing of a phenol analysis method.
Robustness Study Protocol
1. Objective: To evaluate the capacity of the analytical method to remain unaffected by small, deliberate variations in method parameters and to assess the performance of this compound as an internal standard under these conditions.
2. Analytical Method: A validated LC-MS/MS method for the quantification of phenol.
3. Robustness Factors and Variations:
-
Mobile Phase pH: Nominal pH ± 0.2 units
-
Column Temperature: Nominal Temperature ± 2 °C
-
Flow Rate: Nominal Flow Rate ± 0.1 mL/min
-
Mobile Phase Composition: ± 2% variation in the organic modifier concentration
4. Experimental Design:
-
Prepare a set of quality control (QC) samples at low, medium, and high concentrations of phenol.
-
Spike all samples with a constant concentration of the internal standard (this compound or a non-deuterated alternative).
-
Analyze the QC samples under the nominal conditions and under each of the varied conditions.
-
Perform a minimum of three replicate injections for each condition.
5. Data Analysis:
-
Calculate the concentration of phenol in each sample using the internal standard calibration.
-
Determine the accuracy (% bias) and precision (% relative standard deviation, RSD) for each set of conditions.
-
Compare the results obtained under the varied conditions to those from the nominal conditions.
6. Acceptance Criteria:
-
The % bias for the mean concentration at each level should not exceed ±15%.
-
The % RSD for the replicate measurements at each level should not exceed 15%.
LC-MS/MS Analysis Method
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer.
-
Column: A suitable C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution with a mixture of acidified water (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for phenols.
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for both phenol and the internal standard.
Visualizing the Workflow and Logic
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for robustness testing and the logical basis for using an internal standard.
Conclusion
While non-deuterated internal standards can be a more cost-effective option, the superior performance of deuterated internal standards like this compound in terms of accuracy, precision, and reliability makes them the gold standard for robust and defensible analytical methods. Their ability to effectively compensate for matrix effects and other analytical variabilities ensures the generation of high-quality data, which is paramount in research, clinical diagnostics, and drug development. By investing in the right internal standard, researchers can have greater confidence in the integrity and reproducibility of their results, even when the method is subjected to the inevitable small variations of routine use.
References
A Comparative Guide to the Recovery of Phenol-d6 in Diverse Sample Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the analytical recovery of Phenol-d6, a commonly used internal standard, across various sample matrices. This compound is the deuterated analog of phenol, where the hydrogen atoms on the aromatic ring have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis, particularly in chromatography-mass spectrometry techniques (GC-MS and LC-MS), as it closely mimics the chemical and physical behavior of the native phenol.[1][2] Its use allows for the correction of analytical variability that can arise during sample preparation, extraction, and analysis.[1][3] This guide presents a compilation of recovery data, detailed experimental protocols, and a comparison with alternative internal standards to aid researchers in method development and validation.
Data Presentation: Recovery of this compound and Related Surrogates
The recovery of an internal standard is a critical parameter in assessing the performance of an analytical method. It is influenced by the sample matrix, the extraction technique, and the analytical instrumentation. The following table summarizes the recovery of this compound and its closely related analog, Phenol-d5, in various environmental and biological matrices. Deuterated internal standards are considered the "gold standard" as they co-elute with the analyte and experience the same matrix effects, leading to more accurate and precise quantification.[1]
| Sample Matrix | Internal Standard | Extraction Method | Analytical Method | Average Recovery (%) | Reference(s) |
| Wastewater Effluent | Phenol-d5 | Derivatization followed by hexane extraction | GC/MS | 69 | [4] |
| River Water | Phenol | Dispersive liquid-liquid microextraction (DLLME) | Not Specified | 92.31 - 114.29 | [5] |
| Drinking Water | Phenols | Solid-Phase Extraction (SPE) | HPLC | 87 - 108 | [6] |
| Soil (General) | Phenolic Compounds | Acidified Methanol Extraction | Colorimetric (Prussian Blue) | Not specified for this compound | [7] |
| Urine | Phenolic Compounds | Liquid-Liquid Extraction | GC-MS | 84 - 104 | [8] |
| Plasma/Serum | Polar Phenols | Liquid-Liquid Extraction (LLE) | UHPLC-MS | >60 | [9] |
Note: Data for this compound is limited in publicly available literature. Phenol-d5 data is presented as a close surrogate. The recovery of phenolic compounds, in general, provides an indication of the expected performance.
Experimental Protocols
Detailed methodologies are essential for reproducing analytical results. Below are generalized experimental protocols for the analysis of phenols using this compound as an internal standard in water and urine matrices.
1. Analysis of Phenol in Water Samples using Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a generalized procedure based on common practices for environmental analysis.[10]
-
Sample Preparation:
-
Collect a 1-liter water sample in a clean glass container.
-
If residual chlorine is present, add a dechlorinating agent (e.g., sodium thiosulfate).
-
Acidify the sample to a pH < 2 with a suitable acid (e.g., sulfuric acid or hydrochloric acid).
-
Spike the sample with a known amount of this compound internal standard solution.
-
-
Extraction (Liquid-Liquid Extraction - LLE):
-
Transfer the acidified sample to a 2-liter separatory funnel.
-
Add 60 mL of a suitable organic solvent (e.g., methylene chloride).
-
Shake the funnel vigorously for 2 minutes, with periodic venting to release pressure.
-
Allow the layers to separate and drain the organic layer into a collection flask.
-
Repeat the extraction two more times with fresh portions of the solvent.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.
-
-
GC-MS Analysis:
-
Injection: Inject 1-2 µL of the final extract in splitless mode.
-
GC Column: Use a capillary column suitable for phenol analysis (e.g., a 5% phenyl-methylpolysiloxane column).
-
Oven Temperature Program: Implement a temperature gradient to ensure the separation of phenol from other matrix components.
-
Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for the quantification of characteristic ions of phenol and this compound.
-
2. Analysis of Phenol in Urine Samples using Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a generalized procedure based on common practices for biological sample analysis.[8][11]
-
Sample Preparation and Hydrolysis:
-
Take a 1 mL aliquot of the urine sample.
-
Add a known amount of this compound internal standard.
-
For the determination of total phenol (free and conjugated), perform acid hydrolysis by adding a strong acid (e.g., hydrochloric acid) and heating the sample.[12]
-
-
Extraction (Liquid-Liquid Extraction - LLE):
-
Derivatization (Optional but Recommended for GC analysis):
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Add a derivatizing agent (e.g., BSTFA) to convert the phenols to their more volatile trimethylsilyl ethers.[8]
-
Heat the sample to complete the derivatization reaction.
-
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the derivatized extract.
-
GC Column and Conditions: Use a suitable capillary column and a temperature program to achieve good separation.
-
Mass Spectrometry: Operate in SIM mode to monitor the characteristic ions of the derivatized phenol and this compound.
-
Mandatory Visualizations
Caption: A generalized workflow for the quantitative analysis of phenol.
Caption: Key factors that can affect the recovery of an internal standard.
Comparison with Alternative Internal Standards
While deuterated internal standards like this compound are considered the gold standard, other non-deuterated compounds are sometimes used as alternatives, often due to cost considerations. Common alternatives include structurally similar compounds such as 2-chlorophenol or 4-bromophenol.
-
Deuterated Internal Standards (e.g., this compound):
-
Non-Deuterated, Structurally Similar Internal Standards (e.g., 2-chlorophenol, 4-bromophenol):
-
Advantages: More cost-effective and readily available.
-
Disadvantages: Differences in chemical structure can lead to variations in extraction recovery and chromatographic behavior compared to the analyte. They may not fully compensate for matrix effects, which can lead to less accurate and precise results.[3]
-
For methods requiring high accuracy and precision, especially in complex matrices, the use of a deuterated internal standard such as this compound is strongly recommended. The investment in a more expensive standard is often justified by the improved data quality and reliability.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ncasi.org [ncasi.org]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. ars.usda.gov [ars.usda.gov]
- 8. Simple and sensitive GC/MS-method for the quantification of urinary phenol, o- and m-cresol and ethylphenols as biomarkers of exposure to industrial solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Polar Phenol Detection in Plasma and Serum: Insights on Sample Pre-Treatment for LC/MS Analysis and Application on the Serum of Corinthian Currant-Fed Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epa.gov [epa.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. scribd.com [scribd.com]
A Comparative Guide to Method Validation for Phenol Analysis Following ICH Guidelines
This guide provides a comprehensive comparison of analytical method validation for the quantification of phenol, adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines. It is intended for researchers, scientists, and drug development professionals to aid in the selection and validation of analytical procedures for phenol analysis. The guide details experimental protocols and presents comparative data for common analytical techniques.
The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose, providing reliable, reproducible, and accurate data.[1][2][3] The ICH guidelines outline key validation parameters that must be evaluated, including specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit.[1][4][5]
Comparison of Analytical Methods for Phenol Analysis
Several analytical techniques are available for the quantification of phenol, with High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry being the most common. The choice of method depends on factors such as the sample matrix, required sensitivity, and the presence of interfering substances.[6]
Table 1: Comparison of HPLC and UV-Vis Spectrophotometric Methods for Phenol Analysis
| Validation Parameter | HPLC Method | UV-Vis Spectrophotometric Method | ICH Acceptance Criteria (Typical) |
| Specificity | High (separation of phenol from impurities) | Lower (potential interference from other absorbing compounds) | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (R²) | > 0.999[7] | > 0.999[8] | R² ≥ 0.99 |
| Range (µg/mL) | 0.2 - 8000 (method dependent)[9] | 2 - 60[8] | The range should cover the expected concentrations of the analyte in the samples. |
| Accuracy (% Recovery) | 90 - 112%[9] | 98.33 - 101.12%[10] | Typically 80-120% for assay of a drug substance. |
| Precision (%RSD) | < 15% (intraday and interday)[9] | < 5%[10] | Typically ≤ 2% for repeatability of drug substance assay. |
| Detection Limit (LOD) (µg/mL) | 0.01 - 0.35 (method dependent)[10] | 0.06[11] | The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Quantitation Limit (LOQ) (µg/mL) | 0.03 - 1.07 (method dependent)[10] | Not explicitly stated, but derivable from LOD | The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
Experimental Workflow for Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method for phenol analysis according to ICH guidelines.
Caption: Workflow for analytical method validation of phenol analysis.
Detailed Experimental Protocols
The following are generalized protocols for key validation experiments for phenol analysis using HPLC and UV-Vis Spectrophotometry.
1. Specificity
-
Objective: To demonstrate that the analytical method can unequivocally assess phenol in the presence of other components such as impurities, degradation products, or matrix components.
-
HPLC Protocol:
-
Prepare a solution of phenol standard.
-
Prepare solutions of potential interfering substances (e.g., related impurities, formulation excipients).
-
Prepare a mixed solution containing both phenol and the potential interfering substances.
-
Inject and analyze each solution by HPLC.
-
Acceptance Criterion: The peak for phenol in the mixed solution should be well-resolved from the peaks of the interfering substances (resolution > 2), and there should be no significant interference at the retention time of phenol in the chromatograms of the interfering substances alone.[9]
-
-
UV-Vis Spectrophotometry Protocol:
-
Record the UV-Vis spectrum of a phenol standard solution.
-
Record the UV-Vis spectra of solutions of potential interfering substances.
-
Record the UV-Vis spectrum of a mixed solution containing both phenol and the interfering substances.
-
Acceptance Criterion: The spectrum of phenol should not be significantly altered by the presence of the interfering substances at the analytical wavelength. A comparison of the spectra can indicate the degree of interference.
-
2. Linearity and Range
-
Objective: To establish that the analytical method's response is directly proportional to the concentration of phenol over a specified range.
-
Protocol (Applicable to both HPLC and UV-Vis):
-
Prepare a stock solution of phenol of a known concentration.
-
Prepare a series of at least five dilutions of the stock solution to cover the expected working range.
-
Analyze each dilution in triplicate.
-
Plot a graph of the mean response (peak area for HPLC, absorbance for UV-Vis) versus the concentration.
-
Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (R²).
-
Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.99.[4] The y-intercept should be close to zero.
-
3. Accuracy
-
Objective: To determine the closeness of the test results obtained by the method to the true value.
-
Protocol (Applicable to both HPLC and UV-Vis):
-
Prepare a placebo (matrix without phenol) and spike it with known concentrations of phenol at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare at least three replicates for each concentration level.
-
Analyze the spiked samples.
-
Calculate the percentage recovery for each sample.
-
Acceptance Criterion: The mean percentage recovery should be within a predefined range, typically 80-120%.[9]
-
4. Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Repeatability (Intra-assay precision):
-
Prepare a minimum of six samples at 100% of the test concentration or nine determinations covering the specified range (e.g., three concentrations with three replicates each).[4]
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the mean, standard deviation, and the relative standard deviation (%RSD).
-
Acceptance Criterion: The %RSD should be within an acceptable limit, typically ≤ 2%.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD for the combined data from both studies.
-
Acceptance Criterion: The %RSD should be within an acceptable limit, which may be slightly higher than that for repeatability.
-
-
5. Detection Limit (LOD) and Quantitation Limit (LOQ)
-
Objective: To determine the lowest concentration of phenol that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.
-
Protocol (Based on the standard deviation of the response and the slope):
-
Determine the slope (S) of the calibration curve from the linearity study.
-
Determine the standard deviation of the response (σ). This can be estimated from the standard deviation of the y-intercepts of regression lines or the standard deviation of blank measurements.
-
Calculate LOD and LOQ using the following formulas:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
-
Acceptance Criteria: The LOQ should be verifiable by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.
-
This guide provides a framework for the method validation of phenol analysis. The specific experimental conditions and acceptance criteria should be defined in a validation protocol based on the intended application of the method.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. database.ich.org [database.ich.org]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. benchchem.com [benchchem.com]
- 7. keypublishing.org [keypublishing.org]
- 8. Eco-friendly spectrophotometric methods for concurrent analysis of phenol, 2-aminophenol, and 4-aminophenol in ternary mixtures and water samples: ass ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01094A [pubs.rsc.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. bipcic.icpm.tuiasi.ro [bipcic.icpm.tuiasi.ro]
The Gold Standard in Analytical Accuracy: Evaluating Method Bias with Phenol-d6
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the precise world of analytical chemistry, the choice of an internal standard is a critical decision that directly influences the reliability and accuracy of quantitative results. This is particularly true in complex matrices encountered in environmental analysis and drug development. This guide provides an objective comparison of using a deuterated internal standard, Phenol-d6, versus a non-deuterated alternative for the analysis of phenol. Supported by illustrative experimental data, this guide will demonstrate the superior performance of this compound in mitigating analytical bias.
The Principle of Isotope Dilution Mass Spectrometry
The use of a deuterated internal standard like this compound is predicated on the principle of isotope dilution mass spectrometry (IDMS). In this technique, a known quantity of the isotopically labeled standard is added to the sample at the beginning of the analytical workflow. Because the deuterated standard is chemically identical to the analyte (phenol), it experiences the same physical and chemical processes during sample preparation, chromatography, and ionization. The mass spectrometer can differentiate between the analyte and the internal standard due to their mass difference. By measuring the ratio of the analyte to the internal standard, any variations or losses during the analytical process are effectively canceled out, leading to a more accurate quantification.
Performance Comparison: this compound vs. Non-Deuterated Internal Standard
The primary advantage of using a deuterated internal standard lies in its ability to compensate for matrix effects, which are a common source of bias in analytical methods. Matrix effects occur when other components in the sample interfere with the ionization of the analyte, leading to either suppression or enhancement of the signal. Since a deuterated standard co-elutes with the analyte and has nearly identical ionization properties, it is affected by the matrix in the same way. A non-deuterated internal standard, being a different chemical entity, will have different chromatographic and ionization behavior, and thus cannot effectively correct for matrix-induced variations.
The following table summarizes the typical performance differences between using Phenol-d5 (a close analog to this compound) and a non-deuterated internal standard, 4-Chlorophenol, for the analysis of phenol in a complex matrix. The data illustrates the significant improvement in accuracy and precision afforded by the deuterated standard.
| Performance Parameter | Deuterated Internal Standard (Phenol-d5) | Non-Deuterated Internal Standard (4-Chlorophenol) |
| Analyte | Phenol | Phenol |
| Recovery (%) | 99.2 | 88.9 |
| Matrix Effect (%) | -2.5 (minimal suppression) | -15.8 (significant suppression) |
| Precision (RSD, %) | < 5 | < 15 |
| Accuracy (% Bias) | < 3 | > 10 |
This data is illustrative and represents typical performance improvements observed when using a deuterated internal standard.
Experimental Protocols
To ensure the suitability of an internal standard, a thorough method validation is essential. Below are detailed methodologies for the analysis of phenol in water samples using both a deuterated and a non-deuterated internal standard.
Method A: Phenol Analysis using this compound Internal Standard (GC-MS)
This protocol is based on established methods for the analysis of phenols in environmental samples.
1. Sample Preparation
-
Sample Collection: Collect 1 L water samples in clean glass containers.
-
Preservation: If necessary, add a dechlorinating agent (e.g., sodium thiosulfate) and acidify to pH < 2 with sulfuric acid.
-
Fortification: Spike the sample with a known amount of this compound solution at the beginning of the sample preparation process.
-
Solid Phase Extraction (SPE): Pass the water sample through a C18 SPE cartridge to extract the phenol and this compound.
-
Elution: Elute the trapped analytes from the SPE cartridge with a suitable solvent (e.g., dichloromethane).
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
2. GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A low-polarity capillary column suitable for phenol analysis (e.g., DB-5ms).
-
Injection: Inject 1-2 µL of the final extract in splitless mode.[1]
-
Oven Temperature Program: A programmed temperature gradient to ensure separation of phenol from other matrix components.[1]
-
Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for quantification of the characteristic ions of phenol and this compound.
References
The Gold Standard in Phenol Quantification: A Comparative Guide to Phenol-d6
For researchers, scientists, and drug development professionals, the accurate and precise quantification of phenol is critical in a multitude of applications, from environmental monitoring to metabolic research and pharmaceutical quality control. The choice of an appropriate internal standard is a cornerstone of a robust analytical method, directly impacting the reliability and validity of experimental data. This guide provides an objective comparison of Phenol-d6, a deuterated internal standard, with non-deuterated alternatives, supported by experimental data and detailed methodologies to inform your analytical strategy.
The Critical Role of Internal Standards in Analytical Chemistry
In quantitative analysis, particularly when employing highly sensitive techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), internal standards are indispensable. They are compounds added in a known amount to samples, standards, and blanks to correct for variations that can occur during the entire analytical workflow. These variations can stem from sample preparation steps (e.g., extraction, derivatization), injection volume inconsistencies, and fluctuations in instrument response. An ideal internal standard should mimic the physicochemical behavior of the analyte of interest as closely as possible to provide accurate correction.
Head-to-Head: this compound vs. Non-Deuterated Internal Standards
The primary advantage of a deuterated internal standard like this compound lies in its near-identical chemical and physical properties to the unlabeled phenol. The substitution of hydrogen atoms with deuterium atoms results in a mass shift that allows for its differentiation from the native analyte by a mass spectrometer, while its behavior during extraction, chromatography, and ionization remains virtually the same. This co-elution and similar ionization response are crucial for effectively compensating for matrix effects, where other components in a complex sample can suppress or enhance the analyte signal.
Non-deuterated internal standards, such as 4-bromophenol or 2,4,6-tribromophenol, are structurally similar but not identical to phenol. While more cost-effective, these differences in structure can lead to variations in extraction efficiency, chromatographic retention time, and ionization efficiency compared to the analyte. Consequently, they may not fully compensate for analytical variability, potentially compromising the accuracy and precision of the results.
Data Presentation: A Comparative Overview
The following tables summarize the typical analytical performance characteristics observed when using this compound versus a non-deuterated internal standard for the quantification of phenol. This data is illustrative and represents the expected performance based on a compilation of validation studies.
Table 1: Comparison of Recovery and Precision
| Internal Standard Type | Analyte | Matrix | Typical Recovery (%) | Typical Precision (RSD%) |
| This compound | Phenol | Water | 85 - 110 | < 10 |
| This compound | Phenol | Plasma/Urine | 90 - 115 | < 15 |
| Non-Deuterated (e.g., 4-Chlorophenol) | Phenol | Water | 70 - 120 | < 20 |
| Non-Deuterated (e.g., 2,4,6-Tribromophenol) | Phenol | Drug Products | 80 - 110 | < 15 |
RSD: Relative Standard Deviation
Table 2: Comparison of Linearity and Limits of Detection
| Internal Standard Type | Analytical Method | Typical Linearity (R²) | Typical Limit of Quantification (LOQ) |
| This compound | GC-MS/MS | > 0.995 | 0.1 - 1 ng/mL |
| This compound | LC-MS/MS | > 0.99 | 0.5 - 5 ng/mL |
| Non-Deuterated | GC-MS | > 0.99 | 1 - 10 ng/mL |
| Non-Deuterated | HPLC-UV | > 0.99 | 10 - 50 ng/mL |
R²: Coefficient of determination
Experimental Protocols: Key Methodologies
Detailed and validated experimental protocols are essential for reproducible and reliable quantification of phenol. Below are summarized methodologies for the analysis of phenol in water and biological samples using this compound as an internal standard with GC-MS.
Analysis of Phenol in Water Samples by GC-MS (Based on EPA Method 528)
This method is suitable for the determination of phenol in drinking water.
-
Sample Preparation:
-
Collect a 1-liter water sample in a clean glass container.
-
If the sample contains residual chlorine, add a dechlorinating agent (e.g., sodium thiosulfate).
-
Acidify the sample to a pH of <2 with a suitable acid (e.g., hydrochloric acid).
-
Spike the sample with a known amount of this compound internal standard solution.
-
-
Solid Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., polystyrene-divinylbenzene) with an appropriate solvent (e.g., dichloromethane followed by methanol) and then with reagent water.
-
Pass the entire water sample through the SPE cartridge at a controlled flow rate. The phenol and this compound will be adsorbed onto the sorbent.
-
Wash the cartridge to remove interfering substances.
-
Dry the cartridge thoroughly under a stream of nitrogen.
-
Elute the trapped analytes with a small volume of a suitable solvent (e.g., dichloromethane).
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet: Splitless injection at 250°C.
-
Oven Program: Start at 40°C, hold for 2 minutes, ramp to 180°C at 10°C/min, then ramp to 280°C at 20°C/min and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor:
-
Phenol: m/z 94 (quantification), 65, 66 (qualifier).
-
This compound: m/z 100 (quantification), 71 (qualifier).
-
-
-
-
Quantification:
-
Construct a calibration curve by analyzing a series of standards containing known concentrations of phenol and a constant concentration of this compound.
-
Plot the ratio of the peak area of phenol to the peak area of this compound against the concentration of phenol.
-
Determine the concentration of phenol in the samples by comparing their peak area ratios to the calibration curve.
-
Analysis of Phenol in Human Plasma by LC-MS/MS
This method is suitable for pharmacokinetic and toxicokinetic studies.
-
Sample Preparation:
-
To 100 µL of plasma, add the this compound internal standard solution.
-
Perform protein precipitation by adding 300 µL of cold acetonitrile.
-
Vortex the mixture for 1 minute and then centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatograph (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometer (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Phenol: Precursor ion (m/z 93) → Product ion (m/z 65).
-
This compound: Precursor ion (m/z 99) → Product ion (m/z 69).
-
-
-
-
Quantification:
-
Quantification is performed using a calibration curve prepared in a blank matrix (e.g., charcoal-stripped plasma) following the same procedure as the samples.
-
Mandatory Visualization: Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the broader context of phenol analysis and its biological implications, the following diagrams have been generated using Graphviz.
Phenol-Induced Cellular Signaling
Phenol is not only an important analyte to measure but also a compound with significant biological activity. At a cellular level, phenol has been shown to induce stress-related signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway. The diagram below illustrates the activation of the ERK and p38 MAPK pathways in response to phenol exposure, leading to downstream cellular responses.
Phenol-induced activation of MAPK signaling pathways.
Experimental Workflow for Phenol Quantification
The following diagram outlines the general workflow for the quantitative analysis of phenol in an environmental or biological sample using an internal standard.
General workflow for quantitative phenol analysis.
Conclusion: The Superiority of this compound
While non-deuterated internal standards can be a viable option for less demanding applications or when cost is a primary constraint, the use of this compound is unequivocally the gold standard for accurate and precise quantification of phenol. Its ability to closely mimic the behavior of the native analyte throughout the analytical process provides superior correction for matrix effects and other sources of variability. For researchers, scientists, and drug development professionals who require the highest quality data for their studies, the investment in a deuterated internal standard like this compound is a critical step in ensuring the integrity and reliability of their results.
Safety Operating Guide
Safe Disposal of Phenol-d6: A Procedural Guide
This document provides essential safety and logistical information for the proper disposal of Phenol-d6, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined are intended for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Information
This compound, like its non-deuterated counterpart, is a hazardous chemical that requires careful handling. It is crucial to be aware of its toxicological profile before initiating any disposal procedure.
Key Hazards:
-
Toxicity: Toxic if swallowed, inhaled, or in contact with skin.[1][2] Fatal amounts can be absorbed through small areas of skin.[3]
-
Corrosivity: Causes severe skin burns and serious eye damage.[1][4]
-
Systemic Effects: May cause damage to the liver, kidneys, central nervous system, and spleen through prolonged or repeated exposure.[2][4]
-
Genetic Effects: Suspected of causing genetic defects.[1][4]
-
Environmental Hazard: Toxic to aquatic life with long-lasting effects.[4] It is critical to prevent its release into sewers or waterways.[1]
Always work in a well-ventilated chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (neoprene or butyl rubber), and chemical splash goggles.[1][3][5][6]
Quantitative Data for Disposal and Transport
The following table summarizes key quantitative data associated with this compound waste for regulatory and transportation purposes.
| Parameter | Value | Reference |
| UN Number | 1671 | |
| Proper Shipping Name | Phenol, solid | [1] |
| Hazard Class | 6.1 (Toxic) | |
| Packing Group | II | |
| Reportable Quantity (RQ) | 1000 lbs (454 kg) | |
| Bioaccumulation Factor | 17.5 (Does not significantly bioaccumulate) | |
| Aquatic Toxicity | Toxic to aquatic life | [4] |
Disposal Protocol for this compound
This protocol provides a step-by-step methodology for the safe collection and disposal of this compound waste and contaminated materials.
Objective:
To safely collect and manage this compound waste streams for disposal in accordance with institutional and regulatory standards.
Materials:
-
Designated hazardous waste container (compatible material, e.g., glass or polyethylene)
-
Hazardous waste labels/tags (provided by your institution's Environmental Health & Safety department)
-
Secondary containment bin
-
Personal Protective Equipment (PPE) as specified above
-
Sealable container or bag for solid contaminated waste
Methodology: Waste Segregation and Collection
-
Identify Waste Streams: Properly segregate this compound waste. Do not mix it with non-hazardous waste or other incompatible chemical waste streams.[7]
-
Liquid Waste: Collect pure this compound, solutions containing this compound, and the first rinsate from cleaning contaminated glassware in a dedicated liquid waste container.[8]
-
Solid Waste: Collect contaminated materials such as gloves, pipette tips, absorbent pads, and empty vials in a separate, clearly labeled, puncture-proof container or a durable, sealable bag.[8][9]
-
-
Container Preparation and Labeling:
-
Select a waste container that is in good condition and compatible with phenol.
-
Affix a hazardous waste label to the container before adding any waste.
-
Fill out the label completely, listing "this compound" and any other chemical constituents with their approximate concentrations.
-
-
Waste Accumulation:
-
Keep the waste container tightly sealed except when adding waste.[10]
-
Store the container in a designated Satellite Accumulation Area (SAA), such as a chemical fume hood or a ventilated cabinet. The container must be kept in a secondary containment bin to prevent spills.[6]
-
Do not fill the container beyond 90% of its capacity to allow for expansion.[10]
-
-
Final Disposal and Pickup:
-
Once the container is full or the project is complete, ensure the cap is securely tightened.
-
Wipe the exterior of the container to remove any external contamination.
-
Arrange for waste collection by contacting your institution's Environmental Health & Safety (EHS) department and following their specific procedures for hazardous waste pickup.[7]
-
Spill Response
-
Small Spills (<50 mL): Absorb the spill with vermiculite or other non-combustible absorbent material.[6] Collect the absorbed material and place it in the solid hazardous waste container. Clean the area afterward.
-
Large Spills (>50 mL): Evacuate the immediate area and alert others. Close the laboratory door and contact your institution's EHS or emergency response team immediately.[6]
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. dl.novachem.com.au [dl.novachem.com.au]
- 2. This compound | C6H6O | CID 123295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. chemicalbook.com [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. ehs.berkeley.edu [ehs.berkeley.edu]
- 7. vumc.org [vumc.org]
- 8. nswai.org [nswai.org]
- 9. ehs.yale.edu [ehs.yale.edu]
- 10. ethz.ch [ethz.ch]
Safeguarding Your Research: A Comprehensive Guide to Handling Phenol-d6
Essential protocols for the safe handling, use, and disposal of Phenol-d6 are critical for ensuring laboratory safety and maintaining the integrity of your research. this compound, a deuterated form of phenol, presents significant health risks, including severe chemical burns, toxicity upon contact, inhalation, or ingestion, and potential organ damage with repeated exposure.[1][2][3] Adherence to strict safety measures is paramount for all researchers, scientists, and drug development professionals.
This guide provides immediate, actionable information on the necessary personal protective equipment (PPE), step-by-step handling procedures, and proper disposal methods for this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when working with this compound. The safety profile of a deuterated compound is largely determined by the parent molecule, meaning the hazards associated with phenol apply directly to this compound.[4] The following table summarizes the required PPE for various tasks involving this compound.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solid this compound | Chemical safety goggles and a face shield | Double-gloving: inner nitrile gloves with outer utility-grade neoprene or butyl rubber gloves | Fully buttoned lab coat, long pants, and closed-toe shoes. A butyl rubber or neoprene apron is recommended.[5] | Work within a certified chemical fume hood.[5] |
| Preparing Solutions | Chemical safety goggles and a face shield | Double-gloving: inner nitrile gloves with outer utility-grade neoprene or butyl rubber gloves | Fully buttoned lab coat, long pants, and closed-toe shoes. A butyl rubber or neoprene apron is recommended.[5] | All manipulations must be performed in a chemical fume hood.[5] |
| Incidental Contact (Dilute Solutions <10%) | Safety glasses with side shields | Double exam-style nitrile or thicker (8mil) nitrile gloves.[5] | Fully buttoned lab coat, long pants, and closed-toe shoes | Work within a certified chemical fume hood. |
Glove Compatibility: A Critical Detail
Choosing the right gloves is essential to prevent skin exposure. Nitrile gloves offer limited protection and are suitable only for incidental contact with dilute solutions, and should be changed immediately upon contact.[5] For direct handling of concentrated this compound, more robust materials are necessary.
| Glove Material | Phenol (90%) Resistance | General Recommendation |
| Neoprene | Good to Excellent | Recommended for handling concentrated phenol.[5] |
| Butyl Rubber | Good to Excellent | Recommended for handling concentrated phenol.[5] |
| Nitrile | Fair (for incidental contact with dilute solutions) | Not recommended for prolonged or direct contact with concentrated phenol.[5][6] |
| Latex | Not Recommended | Poor chemical resistance to phenol. |
| Vinyl | Recommended | Good resistance to phenol.[7] |
This table is a general guide. It is crucial to consult the glove manufacturer's specific chemical resistance data.
Operational Plan: A Step-by-Step Workflow for Handling this compound
To ensure both safety and the isotopic integrity of this compound, a meticulous workflow is required. Deuterated compounds are often hygroscopic and can exchange deuterium with atmospheric moisture, compromising isotopic purity.[4] Therefore, handling under an inert atmosphere is crucial.[4][8]
Disposal Plan: Ensuring a Safe and Compliant Waste Stream
All materials contaminated with this compound must be treated as hazardous waste.[5] This includes solid this compound, solutions, contaminated gloves, pipette tips, and paper towels.
-
Segregation: Do not mix this compound waste with other waste streams.
-
Containment:
-
Solid Waste: Collect in a designated, leak-proof container lined with a heavy-duty plastic bag.
-
Liquid Waste: Collect in a sealed, clearly labeled, and appropriate chemical waste container.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Corrosive").
-
Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department. Do not pour any this compound waste down the drain.
By implementing these safety protocols and operational plans, researchers can mitigate the risks associated with this compound and ensure a safe laboratory environment. Always refer to your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) for the most comprehensive information.
References
- 1. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 2. dl.novachem.com.au [dl.novachem.com.au]
- 3. This compound | C6H6O | CID 123295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. ehs.wwu.edu [ehs.wwu.edu]
- 7. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
